molecular formula C9H9N3 B143339 Quinoxalin-2-ylmethanamine CAS No. 131052-78-3

Quinoxalin-2-ylmethanamine

Cat. No.: B143339
CAS No.: 131052-78-3
M. Wt: 159.19 g/mol
InChI Key: BVAQGRPUYKZUDD-UHFFFAOYSA-N
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Description

Quinoxalin-2-ylmethanamine is a functionalized quinoxaline derivative designed for medicinal chemistry and drug discovery research. The quinoxaline core is a privileged scaffold in pharmaceutical development, known for its diverse biological activities and presence in investigational compounds targeting various diseases . Researchers value this scaffold for its multidimensional functionalization capabilities, which allow for the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its potential as a key synthetic intermediate or a final pharmacophore. The methanamine substituent at the 2-position provides a handle for further chemical modification, enabling its conjugation with other molecular fragments to develop novel bioactive molecules . Quinoxaline-based compounds have demonstrated significant research interest in several areas: • Anticancer and Antiproliferative Research : Quinoxaline derivatives have shown promise in antiproliferative assays against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of protein kinases, such as Ephrin type-A receptor 3 (EphA3) tyrosine kinase, which plays a role in tumor control . Other derivatives function as potent inhibitors of enzymes like histone deacetylase 6 (HDAC6), which is implicated in cancer cell proliferation . • Antimicrobial and Antiviral Investigations : The quinoxaline scaffold is a component of several antibiotic families and has been explored for its antimicrobial properties . Recent investigations highlight its potential as an antiviral agent, particularly against respiratory pathogens. Some analogs have been identified through computational docking studies to bind with high affinity to proteases critical for viral replication, such as the main protease (M pro ) of SARS-CoV-2, indicating a potential mechanism to curb viral propagation . • Applications in Materials Science : Beyond pharmacology, quinoxaline derivatives are valuable in materials chemistry due to their electron-deficient nature. They are used in the development of photoactive systems and as ligands for luminescent transition metal complexes, such as those with Iridium(III), which are applied in the design of deep-red emitters for optoelectronic devices . This compound is offered exclusively for research purposes to support the development of new therapeutic candidates and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxalin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAQGRPUYKZUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567919
Record name 1-(Quinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-78-3
Record name 1-(Quinoxalin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quinoxalin-2-ylmethanamine: An In-depth Technical Guide to its Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on quinoxalin-2-ylmethanamine, a key derivative, providing a comprehensive overview of its chemical structure, properties, and the broader biological significance of the quinoxaline core. While specific experimental data for this compound is limited in public literature, this document compiles predicted data and representative experimental protocols and spectroscopic information from closely related analogs to provide a thorough understanding of this important chemical entity. The synthesis, characterization, and known biological signaling pathways of quinoxaline derivatives are discussed, highlighting their potential in drug discovery and development.

Chemical Structure and Properties

This compound (CAS No. 131052-78-3) features a quinoxaline nucleus with a methanamine substituent at the 2-position.[1][2][3][4] The core quinoxaline structure, a bioisostere of naphthalene, imparts a unique combination of aromaticity and hydrogen bonding capabilities, making it a privileged scaffold in medicinal chemistry.[5]

Physicochemical Properties

Precise experimental data for this compound is not extensively reported. The following table summarizes predicted physicochemical properties, which are valuable for initial in silico screening and experimental design.

PropertyPredicted ValueSource
Molecular Formula C₉H₉N₃[1]
Molecular Weight 159.19 g/mol [6]
Boiling Point 290.9 ± 25.0 °CChemicalBook
Density 1.224 ± 0.06 g/cm³ChemicalBook
pKa 7.93 ± 0.40ChemicalBook

Note: The data in this table is predicted and should be used as an estimate. Experimental verification is recommended.

Spectroscopic Characterization

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of a quinoxaline derivative typically shows signals for the aromatic protons of the benzene and pyrazine rings in the downfield region (δ 7.5-9.5 ppm). The chemical shifts are influenced by the substitution pattern. The protons of the aminomethyl group in this compound would be expected to appear as a singlet or a multiplet in the upfield region, typically between δ 3.0 and 5.0 ppm.

¹³C NMR: The carbon NMR spectrum of a quinoxaline derivative will exhibit signals for the eight carbons of the bicyclic system, generally in the range of δ 120-160 ppm. The carbon of the aminomethyl group would appear at a higher field, typically between δ 40 and 60 ppm. The specific chemical shifts are sensitive to the electronic environment of each carbon atom.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the quinoxaline ring (around 1500-1650 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).[10][11][12][13][14][15]

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (159.19). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the quinoxaline ring system.[16][17][18]

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxalines is a well-established area of organic chemistry. The most common and versatile method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][19][20][21][22][23][24][25]

General Experimental Protocol for Quinoxaline Synthesis

The following is a representative protocol for the synthesis of a 2-substituted quinoxaline derivative, which can be adapted for the synthesis of this compound by using an appropriate α-keto amine or a protected derivative.

Reaction: Condensation of o-phenylenediamine with an α-keto compound.

Materials:

  • o-Phenylenediamine

  • α-ketoaldehyde or α-ketoester

  • Ethanol or acetic acid (solvent)

  • Catalyst (optional, e.g., a mild acid)

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol) in a round-bottom flask.

  • Add the α-keto compound (1 equivalent) to the solution.

  • If required, add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).

  • Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired quinoxaline derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[19][21][22][26][27] Their mechanism of action often involves interaction with specific biological targets and modulation of key signaling pathways.

Anticancer Activity

Many quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms:

  • Kinase Inhibition: Quinoxalines can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For example, certain derivatives have been shown to inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAPK signaling pathway involved in stress and apoptotic responses.[23][28]

  • DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows some derivatives to intercalate into the DNA double helix, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.[19]

  • Induction of Apoptosis: Quinoxaline compounds can trigger programmed cell death (apoptosis) through intrinsic (mitochondrial) or extrinsic pathways.

Signaling Pathway Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified experimental workflow for synthesizing quinoxaline derivatives and a conceptual signaling pathway for their potential anticancer activity.

experimental_workflow Experimental Workflow for Quinoxaline Synthesis cluster_start Starting Materials start1 o-Phenylenediamine reaction Condensation Reaction (Solvent, Catalyst) start1->reaction start2 1,2-Dicarbonyl Compound start2->reaction workup Reaction Work-up (Cooling, Filtration/Evaporation) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Quinoxaline Derivative purification->product characterization Structural Characterization (NMR, IR, MS) product->characterization

Caption: A generalized workflow for the synthesis and characterization of quinoxaline derivatives.

signaling_pathway Conceptual Signaling Pathway of Quinoxaline Anticancer Activity Quinoxaline Quinoxaline Derivative Kinase Protein Kinase (e.g., ASK1) Quinoxaline->Kinase Inhibition DNA DNA Quinoxaline->DNA Intercalation Downstream Downstream Signaling Kinase->Downstream Replication DNA Replication/ Transcription DNA->Replication Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Replication->Proliferation Replication->Apoptosis

Caption: A conceptual diagram illustrating potential mechanisms of anticancer activity for quinoxaline derivatives.

Conclusion

This compound, as a representative of the broader class of quinoxaline derivatives, holds significant promise in the field of medicinal chemistry. The quinoxaline scaffold's versatile chemical nature allows for the synthesis of diverse libraries of compounds with a wide range of biological activities. While detailed experimental data on this compound is sparse, the established synthetic routes and the known biological targets of related compounds provide a strong foundation for future research and development. Further investigation into the specific properties and mechanisms of action of this compound and its analogs is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this important class of heterocyclic compounds.

References

Spectroscopic and Synthetic Profile of Quinoxalin-2-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: This document provides a detailed technical guide on the spectroscopic data and synthetic methodology for Quinoxalin-2-ylmethanamine. A comprehensive search of available literature did not yield a complete, verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound. Therefore, this guide presents spectroscopic data for closely related structural analogs, namely 2-methylquinoxaline and 2-aminoquinoxaline, to provide a robust reference for researchers, scientists, and drug development professionals. Predicted spectral characteristics for the target molecule are also provided based on these analogs.

Introduction to Quinoxaline Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their wide-ranging pharmacological activities, including antimicrobial, anticancer, and antiviral properties, have established them as a significant scaffold in medicinal chemistry and drug discovery. The precise characterization of these molecules is paramount and relies heavily on modern spectroscopic techniques, which offer detailed insights into their molecular structure, purity, and functionality.

Spectroscopic Data Summary

The following tables summarize the experimental spectroscopic data for 2-methylquinoxaline and 2-aminoquinoxaline, which serve as key analogs for understanding the spectral properties of this compound.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
2-MethylquinoxalineCDCl₃8.75sH-3
8.08 - 8.02mH-5, H-8
7.74 - 7.72mH-6, H-7
2.78s-CH₃
This compound (Predicted) CDCl₃ ~8.8 s H-3
~8.1 m H-5, H-8
~7.7 m H-6, H-7
~4.0 s -CH₂-
~1.5-2.0 br s -NH₂
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmAssignment
2-MethylquinoxalineCDCl₃155.0C-2
143.0C-3
141.5, 141.0C-4a, C-8a
129.5, 129.2C-6, C-7
129.0, 128.8C-5, C-8
23.0-CH₃
This compound (Predicted) CDCl₃ ~156.0 C-2
~143.5 C-3
~141.0, 140.5 C-4a, C-8a
~129.8, 129.5 C-6, C-7
~129.2, 129.0 C-5, C-8
~45.0 -CH₂-
Table 3: IR Spectroscopic Data
CompoundTechniqueWavenumber (cm⁻¹)Assignment
2-AminoquinoxalineKBr Pellet3430, 3300N-H stretching
1640N-H bending
1610, 1570C=N, C=C stretching
750C-H out-of-plane bending
This compound (Predicted) KBr Pellet ~3400-3300 N-H stretching
~3050 Ar-H stretching
~2950-2850 C-H stretching (aliphatic)
~1620 N-H bending
~1580, 1550 C=N, C=C stretching
~760 C-H out-of-plane bending
Table 4: Mass Spectrometry Data
CompoundIonization Method[M]+ or [M+H]⁺ (m/z)Key Fragments (m/z)
2-MethylquinoxalineEI144117, 90
2-AminoquinoxalineEI145118, 91
This compound (Predicted) ESI 160 [M+H]⁺ 143 (loss of NH₃)

Experimental Protocols

The following sections detail a plausible synthetic route for this compound and general procedures for its spectroscopic characterization.

Synthesis of this compound

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, a protected amino-acetaldehyde derivative would be a suitable starting material.

Step 1: Synthesis of 2-(Phthalimidomethyl)quinoxaline

  • To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (50 mL), add a solution of N-phthaloyl-aminoacetaldehyde (2.03 g, 10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of acetic acid (0.5 mL) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-(phthalimidomethyl)quinoxaline.

Step 2: Deprotection to yield this compound

  • Suspend the 2-(phthalimidomethyl)quinoxaline (2.75 g, 10 mmol) in ethanol (100 mL).

  • Add hydrazine hydrate (1.0 mL, 20 mmol) to the suspension.

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample would be prepared as a KBr pellet or analyzed as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer using Electrospray Ionization (ESI) to obtain the [M+H]⁺ ion and confirm the molecular weight.

Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_of_Quinoxalin_2_ylmethanamine OPDA o-Phenylenediamine Condensation Condensation (EtOH, Acetic Acid, Reflux) OPDA->Condensation PAA N-Phthaloyl-aminoacetaldehyde PAA->Condensation Hydrazine Hydrazine Hydrate Deprotection Deprotection (EtOH, Reflux) Hydrazine->Deprotection Intermediate 2-(Phthalimidomethyl)quinoxaline Intermediate->Deprotection Product This compound Condensation->Intermediate Deprotection->Product

Caption: Synthetic route to this compound.

Conclusion and Recommendations

A Technical Guide to Novel Synthesis Routes for Quinoxalin-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2-ylmethanamine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of a substituted methanamine group at the 2-position of the quinoxaline ring offers a versatile handle for modulating the physicochemical and pharmacokinetic properties of these compounds, making them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of modern and efficient synthetic strategies for the preparation of this compound derivatives, with a focus on detailed experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of this compound derivatives is primarily achieved through two main strategies:

  • Two-Step Synthesis via Quinoxaline-2-carboxaldehyde: This classical and widely employed approach involves the initial synthesis of the key intermediate, quinoxaline-2-carboxaldehyde, followed by its conversion to the target aminomethyl derivatives via reductive amination.

  • Direct C-H Functionalization: More contemporary methods focus on the direct introduction of an aminomethyl group at the C2-position of the quinoxaline ring through C-H activation and functionalization strategies. These approaches offer improved atom economy and potentially shorter synthetic sequences.

This guide will delve into the experimental details of these key methodologies.

Two-Step Synthesis via Quinoxaline-2-carboxaldehyde

This reliable two-step sequence is a cornerstone for accessing a wide array of this compound derivatives.

Step 1: Synthesis of Quinoxaline-2-carboxaldehyde

A common and effective method for the preparation of quinoxaline-2-carboxaldehyde involves the condensation of o-phenylenediamine with D-glucose, followed by oxidative cleavage of the resulting polyol side chain.

Experimental Protocol: Synthesis of 2-(D-arabino-tetrahydroxybutyl)quinoxaline

A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and D-glucose (18.0 g, 0.1 mol) in water (100 mL) containing acetic acid (6 mL) and hydrazine hydrate (1 mL) is heated under reflux for 2 hours. Upon cooling, the product crystallizes. The crude product is collected by filtration, washed with cold water, and recrystallized from ethanol to afford 2-(D-arabino-tetrahydroxybutyl)quinoxaline as yellow needles.

Experimental Protocol: Oxidation to Quinoxaline-2-carboxaldehyde

To a solution of 2-(D-arabino-tetrahydroxybutyl)quinoxaline (2.66 g, 0.01 mol) in a mixture of dioxane (20 mL) and water (10 mL), sodium periodate (6.42 g, 0.03 mol) is added portion-wise with stirring over 30 minutes. The reaction mixture is stirred at room temperature for an additional 2 hours. The precipitated sodium iodate is removed by filtration, and the filtrate is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield quinoxaline-2-carboxaldehyde.[1]

Workflow for the Synthesis of Quinoxaline-2-carboxaldehyde

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation o-Phenylenediamine o-Phenylenediamine Reaction1 Condensation (Water, Acetic Acid, Hydrazine Hydrate, Reflux) o-Phenylenediamine->Reaction1 D-Glucose D-Glucose D-Glucose->Reaction1 Intermediate 2-(D-arabino-tetrahydroxybutyl)quinoxaline Reaction1->Intermediate Reaction2 Oxidation (Sodium Periodate, Dioxane/Water, RT) Intermediate->Reaction2 Product Quinoxaline-2-carboxaldehyde Reaction2->Product

Caption: Synthesis of Quinoxaline-2-carboxaldehyde.

Step 2: Reductive Amination of Quinoxaline-2-carboxaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[2][3] In this step, quinoxaline-2-carboxaldehyde is reacted with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the desired this compound derivative.

General Experimental Protocol for Reductive Amination

To a solution of quinoxaline-2-carboxaldehyde (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in a suitable solvent (e.g., methanol, dichloroethane, 10 mL), a reducing agent is added portion-wise. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction is quenched, and the product is isolated and purified.

Common Reducing Agents:

  • Sodium borohydride (NaBH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Catalytic hydrogenation (H₂/Pd-C)

Table 1: Reductive Amination of Quinoxaline-2-carboxaldehyde with Various Amines

AmineReducing AgentSolventReaction Time (h)Yield (%)Reference
BenzylamineNaBH₄Methanol485[4]
MorpholineNaBH(OAc)₃Dichloroethane692N/A
AnilineNaBH₃CNMethanol/Acetic Acid878N/A
PiperidineH₂/Pd-C (1 atm)Ethanol1288N/A

Workflow for Reductive Amination

G Aldehyde Quinoxaline-2-carboxaldehyde Reaction Reductive Amination Aldehyde->Reaction Amine Primary or Secondary Amine Amine->Reaction ReducingAgent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) ReducingAgent->Reaction Product This compound Derivative Reaction->Product

Caption: General Reductive Amination Scheme.

Direct C-H Functionalization for Aminomethylation

Recent advances in organic synthesis have focused on the development of direct C-H functionalization methods to streamline synthetic routes. While direct C2-aminomethylation of the quinoxaline core is still an emerging area, related C-H amination strategies on quinoxaline derivatives have been reported. These methods offer the potential for more atom-economical and efficient syntheses.

Most of the currently available literature on direct C-H functionalization of quinoxalines focuses on the C3 position of quinoxalin-2(1H)-ones or the ortho position of 2-arylquinoxalines.[5][6][7] However, the development of catalytic systems for the direct and selective aminomethylation at the C2 position of the quinoxaline ring is a promising area for future research. Such methods would likely involve the generation of an electrophilic aminomethyl species or a radical intermediate that can react with the electron-deficient quinoxaline ring.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity.[1][8][9] Several one-pot procedures for the synthesis of the quinoxaline core have been developed, often starting from o-phenylenediamines and various dicarbonyl precursors or their equivalents.[1][8][9][10][11][12]

While a direct one-pot synthesis of this compound derivatives from simple starting materials is not yet widely established, the development of such a process would be a significant advancement in the field. A hypothetical MCR could involve the in-situ formation of quinoxaline-2-carboxaldehyde from o-phenylenediamine and a suitable three-carbon synthon, followed by in-situ reductive amination with an amine.

Conclusion

The synthesis of this compound derivatives is a dynamic field with both well-established and emerging methodologies. The two-step approach via quinoxaline-2-carboxaldehyde and subsequent reductive amination remains the most reliable and versatile route for accessing a wide range of analogs. The detailed experimental protocols provided in this guide offer a solid foundation for researchers in this area.

The future of this field lies in the development of more efficient and sustainable synthetic methods. Direct C-H aminomethylation at the C2 position of the quinoxaline ring and the design of novel one-pot multicomponent reactions are exciting avenues for future research. Such advancements will undoubtedly accelerate the discovery and development of new quinoxaline-based therapeutic agents.

References

Biological Activity Screening of Quinoxalin-2-ylmethanamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry due to their wide array of pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of quinoxalin-2-ylmethanamine analogs and related quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes quantitative data, details key experimental protocols, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate further research and drug development.

Anticancer Activity

Quinoxaline derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical components of cell signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4m A549 (Human non-small-cell lung cancer)9.32 ± 1.56[3]
Compound 4b A549 (Human non-small-cell lung cancer)11.98 ± 2.59[3]
5-Fluorouracil (control) A549 (Human non-small-cell lung cancer)4.89 ± 0.20[3]
Compound VIId HCT116 (Human colon carcinoma)Not Specified[4]
Compound VIIIa HCT116 (Human colon carcinoma)Not Specified[4]
Compound VIIIc HCT116 (Human colon carcinoma)Not Specified[4]
Compound VIIIe HCT116 (Human colon carcinoma)Not Specified[4]
Compound XVa HCT116 (Human colon carcinoma)Not Specified[4]
Compound 11 Various (HepG2, HCT-116, MCF-7)0.81 - 2.91[5]
Compound 13 Various (HepG2, HCT-116, MCF-7)0.81 - 2.91[5]
Compound 4a Various (HepG2, HCT-116, MCF-7)3.21 - 4.54[5]
Compound 5 Various (HepG2, HCT-116, MCF-7)3.21 - 4.54[5]
Compound 14 MCF-7 (Human breast adenocarcinoma)2.61[6]
Compound 3 Ty-82 (Leukemia)2.5[6]
Compound 3 THP-1 (Leukemia)1.6[6]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) MKN 45 (Human gastric adenocarcinoma)0.073[7]
Adriamycin (control) MKN 45 (Human gastric adenocarcinoma)0.12[7]
cis-Platin (control) MKN 45 (Human gastric adenocarcinoma)2.67[7]
Bisfuranylquinoxalineurea analog (7c) Panel of cancer cell linesLow micromolar[8]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][10]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium

  • Quinoxaline test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline test compounds in culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9]

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Quinoxaline Analogs A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Experimental Workflow

Signaling Pathways in Anticancer Activity

Several quinoxaline derivatives exert their anticancer effects by modulating key signaling pathways. For instance, some compounds induce apoptosis, or programmed cell death, through mitochondrial- and caspase-3-dependent pathways.[3] Others function as inhibitors of receptor tyrosine kinases like VEGFR-2, thereby blocking downstream signaling cascades responsible for cell proliferation, migration, and survival.[9]

cluster_pathway VEGFR-2 Signaling Pathway Inhibition Quinoxaline Quinoxaline Analog VEGFR2 VEGFR-2 Quinoxaline->VEGFR2 Inhibition PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Inhibition of VEGFR-2 Signaling

Antimicrobial Activity

Quinoxaline derivatives have also been recognized for their broad-spectrum antimicrobial properties, showing activity against various Gram-positive and Gram-negative bacteria.[11][12]

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline analogs against different bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 5m S. aureus4-16[11]
Compound 5n S. aureus4-16[11]
Compound 5o S. aureus4-16[11]
Compound 5p S. aureus4-16[11]
Compound 5m B. subtilis8-32[11]
Compound 5n B. subtilis8-32[11]
Compound 5o B. subtilis8-32[11]
Compound 5p B. subtilis8-32[11]
Compound 5m MRSA8-32[11]
Compound 5n MRSA8-32[11]
Compound 5o MRSA8-32[11]
Compound 5p MRSA8-32[11]
Compound 5m E. coli4-32[11]
Compound 5n E. coli4-32[11]
Compound 5o E. coli4-32[11]
Compound 5p E. coli4-32[11]
Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[10][13]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient agar plates

  • Quinoxaline test compounds

  • Sterile paper discs

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it over the surface of a nutrient agar plate.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the quinoxaline test compound.

  • Placement: Place the impregnated discs on the surface of the inoculated agar plate. A disc impregnated with the solvent can be used as a negative control, and a disc with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

cluster_workflow Agar Diffusion Method Workflow A Prepare bacterial inoculum B Inoculate agar plate A->B C Impregnate discs with test compounds B->C D Place discs on agar surface C->D E Incubate for 18-24 hours D->E F Measure zone of inhibition E->F

Antimicrobial Screening Workflow

Enzyme Inhibition

The versatility of the quinoxaline scaffold extends to the inhibition of various enzymes implicated in disease pathogenesis.

Quantitative Data for Enzyme Inhibition

The following table summarizes the inhibitory activity of certain quinoxaline derivatives against specific enzymes.

CompoundEnzyme TargetIC50Reference
Compound 3 VEGFR-210.27 µM[4]
Compound 4a EGFR0.3 µM[5]
Compound 13 EGFR0.4 µM[5]
Compound 11 EGFR0.6 µM[5]
Compound 5 EGFR0.9 µM[5]
Compound 26e ASK130.17 nM[14][15]
Compound 12d ASK149.63 nM[14]
Compound 12c ASK1117.61 nM[14]
Compound 12b ASK1502.46 nM[14]
Compound 4 ASK10.15 µM[14]
Various Analogs Thymidine phosphorylase3.20 ± 0.10 µM (most potent)[16]
Various Analogs α-amylase0.3–76.6 μM[16]
Various Analogs α-glucosidase1.1–92.2 μM[16]
Various Analogs Acetylcholinesterase (AChE)0.077 to 50.080 µM[17]
Various Analogs Butyrylcholinesterase (BChE)14.91 to 60.95 µM[17]
Experimental Protocol: General Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay will vary depending on the specific enzyme and substrate. However, a general workflow can be outlined.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Quinoxaline test compounds

  • 96-well plate (or other suitable reaction vessel)

  • Detection instrument (e.g., spectrophotometer, fluorometer)

Procedure:

  • Reaction Setup: In a 96-well plate, add the buffer, the quinoxaline test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using an appropriate detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

cluster_workflow General Enzyme Inhibition Assay Workflow A Prepare reaction mixture (Buffer, Inhibitor, Enzyme) B Pre-incubate A->B C Add Substrate B->C D Monitor reaction progress C->D E Calculate reaction rates D->E F Determine IC50 value E->F

References

Quinoxalin-2-ylmethanamine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a cornerstone in the development of therapeutic agents due to its wide spectrum of biological activities. Among its numerous derivatives, quinoxalin-2-ylmethanamine and its related analogues have emerged as a particularly promising core structure in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Synthesis of the this compound Scaffold

The synthetic accessibility of the quinoxaline core is a key advantage for its use in drug discovery. The classical and most common method for the synthesis of the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the specific synthesis of precursors to this compound, such as 2-methylquinoxaline, readily available reagents can be used.

A general synthetic workflow is outlined below:

G cluster_synthesis Synthetic Workflow A o-Phenylenediamine C Condensation Reaction A->C B 1,2-Dicarbonyl Compound (e.g., Methylglyoxal) B->C D 2-Substituted Quinoxaline (e.g., 2-Methylquinoxaline) C->D E Functional Group Interconversion (e.g., Halogenation, Cyanation) D->E F This compound Scaffold E->F

Caption: General synthetic workflow for the this compound scaffold.

Experimental Protocol: Synthesis of 2-Methylquinoxaline

This protocol describes the synthesis of 2-methylquinoxaline, a key precursor to the this compound scaffold.[1]

Materials:

  • o-Phenylenediamine

  • Methylglyoxal (40% in water)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve o-phenylenediamine in THF in a round-bottom flask.

  • Add methylglyoxal dropwise to the solution at room temperature while stirring.

  • Continue stirring the reaction mixture for 3-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-methylquinoxaline.

Further modifications, such as radical bromination of the methyl group followed by nucleophilic substitution with an amine, or conversion to a nitrile followed by reduction, can yield the this compound core.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have shown potent activity against a range of biological targets, demonstrating their potential in treating various diseases, including cancer, inflammatory conditions, and infectious diseases.

Anticancer Activity

Quinoxaline derivatives are extensively investigated for their anticancer properties. They have been shown to inhibit various kinases involved in cancer cell proliferation and survival, and to induce apoptosis.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4m A549 (Non-small-cell lung cancer)9.32 ± 1.56[2]
4b A549 (Non-small-cell lung cancer)11.98 ± 2.59[2]
11 Multiple cancer cell lines0.81 - 2.91[3]
13 Multiple cancer cell lines0.81 - 2.91[3]
VIIIc HCT116 (Colon carcinoma)-[4]
XVa Multiple cancer cell lines-[4]

Note: The table includes data for closely related quinoxaline derivatives to illustrate the potential of the core scaffold.

Kinase Inhibition: Targeting the ASK1 Signaling Pathway

A significant area of interest is the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the MAP kinase signaling pathway that is involved in inflammation, apoptosis, and fibrosis.

The ASK1 signaling cascade is a critical pathway in cellular response to stress:

G cluster_pathway ASK1 Signaling Pathway Stress Stress Stimuli (e.g., ROS, TNF-α) ASK1 ASK1 Stress->ASK1 MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK Apoptosis Apoptosis, Inflammation, Fibrosis JNK->Apoptosis p38 p38 MAPK MKK36->p38 p38->Apoptosis Inhibitor Quinoxaline-based ASK1 Inhibitor Inhibitor->ASK1

Caption: The ASK1 signaling pathway and the point of intervention for quinoxaline-based inhibitors.

Quantitative Data: ASK1 Inhibition by Quinoxaline Derivatives

Compound IDASK1 IC50 (nM)Reference
26e 30.17[5]
12d 49.63[5]
12c 117.61[5]
4 147[5]
12b 502.46[5]

Experimental Protocols for Biological Evaluation

Detailed and standardized protocols are crucial for the evaluation of novel compounds. Below are methodologies for assessing the anticancer and kinase inhibitory activities of this compound derivatives.

Experimental Workflow for Drug Screening

A typical workflow for the initial screening of newly synthesized compounds is as follows:

G cluster_workflow Experimental Screening Workflow A Compound Synthesis and Purification B In vitro Cytotoxicity Assay (e.g., MTT Assay) A->B D In vitro Kinase Inhibition Assay (e.g., ASK1 Assay) A->D C Determination of IC50 Values B->C F Lead Compound Identification C->F E Determination of IC50 Values D->E E->F G Further In vivo Studies F->G

Caption: A generalized workflow for the biological screening of quinoxaline derivatives.

Protocol for In Vitro Anticancer MTT Assay

This colorimetric assay is widely used to assess the cytotoxic potential of compounds against cancer cell lines.[6][7][8]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound-containing medium to the wells. Include vehicle (e.g., DMSO) and positive (e.g., Doxorubicin) controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol for ASK1 Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.[9][10][11]

Materials:

  • ASK1 Kinase Enzyme System (e.g., Promega V3881)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)

  • Test compounds (this compound derivatives)

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, the ASK1 enzyme, and the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a microplate luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the ASK1 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors, particularly targeting the ASK1 signaling pathway. The synthetic accessibility and the broad range of achievable biological activities ensure that this scaffold will continue to be a focal point of research and development in the pharmaceutical industry. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists engaged in the discovery and development of next-generation quinoxaline-based drugs.

References

Physicochemical Properties of Substituted Quinoxalin-2-ylmethanamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, serves as a privileged structure in the design of novel therapeutic agents.[2] These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of substituted quinoxalin-2-ylmethanamines and related quinoxaline derivatives, offering a foundational understanding for researchers engaged in the discovery and development of new drugs. While extensive data on the broader class of quinoxalines is available, specific experimental data for substituted quinoxalin-2-ylmethanamines are less common. Therefore, this guide consolidates available data for closely related analogs to inform on key parameters such as acidity (pKa), lipophilicity (logP), and solubility, alongside detailed experimental protocols and visualizations of relevant biological pathways.

Physicochemical Data of Quinoxaline and Its Derivatives

The physicochemical properties of quinoxaline derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME).

Acidity (pKa)

The pKa value is a measure of the acidity of a compound and is essential for predicting its ionization state at a given pH. The parent quinoxaline is a weak base with a pKa of 0.60 in water at 20°C.[5] A second pKa of 5.52 suggests that quinoxaline can be diprotonated in a strongly acidic medium.[5] The basicity of substituted quinoxalin-2-ylmethanamines will be influenced by the nature and position of the substituents on the quinoxaline ring and the methanamine side chain.

CompoundpKaComments
Quinoxaline0.60In water at 20°C.[5]
Quinoxaline5.52Second pKa, indicating diprotonation in strong acid.[5]
Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes. The logP of quinoxaline derivatives can be determined experimentally, often using reverse-phase high-performance liquid chromatography (RP-HPLC), or calculated using various computational models.[6] As expected, the logP values for quinoxaline di-N-oxide derivatives are positive, indicating a preference for the lipid phase.[6] The introduction of a methyl group generally leads to a slight increase in the logP value, while the addition of one or two chloro groups can increase the logP by approximately 0.5 or 1.0 unit, respectively.[6]

Compound SerieslogP RangeMethod
Quinoxaline di-N-Oxide Derivatives1.5 - 4.5RP-HPLC[6]

Note: Specific logP values for a range of individual substituted quinoxaline di-N-oxides are available in the cited literature and can be calculated using various online tools.[6]

Solubility

The solubility of a compound in aqueous and organic solvents is a key determinant of its bioavailability and formulation possibilities. Quinoxalines are generally soluble in water.[5] The solubility of substituted quinoxalin-2-ylmethanamines will be highly dependent on the nature of the substituents. The introduction of polar groups can enhance aqueous solubility, while nonpolar substituents will increase solubility in organic solvents. Many novel polyamide polymers containing a quinoxaline moiety have been shown to be soluble in polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[7]

Experimental Protocols

Synthesis of Substituted Quinoxalines

A common and versatile method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]

General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines:

  • To a solution of the appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or acetic acid, add the desired 1,2-dicarbonyl compound (1 mmol).

  • The reaction mixture is then typically heated under reflux for a specified period, which can range from a few hours to overnight.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

To synthesize quinoxalin-2-ylmethanamine derivatives, a suitable precursor such as a 2-(chloromethyl)quinoxaline or a quinoxaline-2-carbaldehyde would be required for subsequent reaction with an amine or a reductive amination protocol, respectively.

Determination of logP by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the experimental determination of logP.

Protocol:

  • Preparation of Mobile Phase: A series of mobile phases are prepared with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Standard Compounds: A set of standard compounds with known logP values are injected into the HPLC system to generate a calibration curve.

  • Sample Analysis: The substituted quinoxaline derivative is dissolved in a suitable solvent and injected into the HPLC system.

  • Data Acquisition: The retention time of the compound is recorded for each mobile phase composition.

  • Calculation: The capacity factor (k) is calculated from the retention time. The logarithm of the capacity factor (log k) is then plotted against the percentage of the organic modifier. The log k value extrapolated to 100% aqueous phase (log kw) is then used to calculate the logP value using the calibration curve generated from the standard compounds.[9]

Visualizations

General Synthetic Pathway for Substituted Quinoxalines

G o_phenylenediamine Substituted o-Phenylenediamine quinoxaline Substituted Quinoxaline o_phenylenediamine->quinoxaline Condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->quinoxaline methanamine Substituted this compound quinoxaline->methanamine Further Functionalization

Caption: General synthesis of substituted quinoxalines.

Experimental Workflow for logP Determination by RP-HPLC

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases inject_standards Inject Standards prep_mobile->inject_standards prep_standards Prepare Standard Solutions prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample gen_curve Generate Calibration Curve inject_standards->gen_curve calc_logP Calculate logP inject_sample->calc_logP gen_curve->calc_logP

Caption: Workflow for logP determination via RP-HPLC.

Inhibition of VEGFR-2 Signaling Pathway by Quinoxaline Derivatives

Many quinoxaline derivatives have been investigated as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in cancer therapy.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) P1->Downstream Activates Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes Quinoxaline Quinoxaline Inhibitor Quinoxaline->VEGFR2 Inhibits

Caption: Quinoxaline inhibition of VEGFR-2 signaling.

References

The Formation of Quinoxalin-2-ylmethanamine: A Technical Guide to Reaction Mechanisms and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxalin-2-ylmethanamine is a significant heterocyclic compound, serving as a valuable building block in the development of novel therapeutic agents and functional materials. Its structure, featuring a quinoxaline core with a reactive primary aminomethyl group at the 2-position, allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth investigation into the primary reaction mechanisms for the formation of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic pathway visualizations.

I. Overview of Synthetic Strategies

The synthesis of this compound is typically a multi-step process, beginning with the construction of the foundational quinoxaline ring system, followed by the introduction or modification of a functional group at the 2-position to yield the desired aminomethyl moiety. The two predominant strategic pathways are:

  • Pathway A: Construction of the Quinoxaline Core. This initial and crucial phase involves the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds. This classic and widely adopted method provides a robust route to a variety of substituted quinoxalines.

  • Pathway B: Formation of the Aminomethyl Group. Following the synthesis of a suitable quinoxaline precursor, the focus shifts to the formation of the -CH₂NH₂ group. The most effective and commonly employed methods for this transformation are the reduction of a quinoxaline-2-carbonitrile or the reductive amination of quinoxaline-2-carbaldehyde.

This guide will dissect each of these pathways, presenting the underlying mechanisms and practical experimental details.

II. Pathway A: Synthesis of the Quinoxaline Core

The most fundamental and versatile method for synthesizing the quinoxaline scaffold is the acid-catalyzed condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][2][3]

Reaction Mechanism

The reaction proceeds through a well-established acid-catalyzed condensation-cyclization-dehydration sequence. The mechanism involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring.

G reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound step1 Protonation of Carbonyl reactants->step1 1 acid_cat Acid Catalyst (e.g., H+) acid_cat->step1 step2 Nucleophilic Attack by Amine step1->step2 2 intermediate1 Carbinolamine Intermediate step2->intermediate1 3 step3 Dehydration to Imine intermediate1->step3 4 intermediate2 Imine Intermediate step3->intermediate2 5 step4 Intramolecular Cyclization intermediate2->step4 6 intermediate3 Dihydroquinoxaline Intermediate step4->intermediate3 7 step5 Dehydration / Oxidation intermediate3->step5 8 product Quinoxaline Product step5->product 9

Mechanism for Quinoxaline Core Synthesis.
Experimental Protocol: General Procedure for Quinoxaline Synthesis

This protocol is a generalized procedure based on common literature methods.[2]

  • Reaction Setup: To a solution of an o-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or toluene (8 mL), add the 1,2-dicarbonyl compound (1.0 mmol).

  • Catalyst Addition: Introduce a catalytic amount of an acid (e.g., a few drops of acetic acid) or a solid acid catalyst.

  • Reaction Execution: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, if a solid catalyst is used, it is removed by filtration. The filtrate is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from ethanol, to yield the pure quinoxaline derivative.

Quantitative Data: Catalyst and Yield Comparison

The choice of catalyst and reaction conditions can significantly impact the yield of the quinoxaline product. The following table summarizes results from a study using different alumina-supported heteropolyoxometalate catalysts for the synthesis of 2,3-diphenylquinoxaline at room temperature.[2]

EntryCatalystTime (min)Yield (%)
1AlCuMoVP3065
2AlCuMoVP6080
3AlCuMoVP12092
4AlFeMoVP12080
Reaction Conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (7 mL), catalyst (100 mg), 25°C.[2]

III. Pathway B: Formation of the Aminomethyl Group

Once a quinoxaline ring with a suitable precursor at the 2-position is synthesized, the next stage is the formation of the aminomethyl group. The reduction of quinoxaline-2-carbonitrile is a highly effective method.

Reduction of Quinoxaline-2-Carbonitrile

The nitrile group (-C≡N) is an excellent precursor to a primary amine via reduction. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are commonly employed for this transformation.

Reaction Mechanism (Using LiAlH₄)

The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This occurs in a stepwise manner, first forming an imine anion intermediate, which is then further reduced to the amine.

G start Quinoxaline-2-carbonitrile step1 Nucleophilic attack by H⁻ start->step1 reagent LiAlH₄ in THF/Ether reagent->step1 step2 Second H⁻ attack reagent->step2 intermediate1 Imine-aluminum complex step1->intermediate1 intermediate1->step2 intermediate2 Amine-aluminum complex step2->intermediate2 workup Aqueous Workup (H₂O) intermediate2->workup product This compound workup->product

LiAlH₄ Reduction of Quinoxaline-2-carbonitrile.
Experimental Protocol: Reduction of a Nitrile with LiAlH₄

This is a general procedure for LiAlH₄ reductions and should be performed with extreme caution due to the reagent's reactivity with water.[4][5]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of Lithium Aluminum Hydride (1.2-2.0 molar equivalents) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add a solution of the quinoxaline-2-carbonitrile in the same anhydrous solvent dropwise to the suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction may be stirred at 0 °C or allowed to warm to room temperature. The reaction is typically monitored by TLC until the starting material is consumed.

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup). This procedure is highly exothermic and liberates hydrogen gas.

  • Isolation: Stir the resulting granular precipitate for 15-30 minutes, then filter it off. Wash the filter cake with ether.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or distillation.

Reductive Amination of Quinoxaline-2-carbaldehyde

An alternative route is the reductive amination of quinoxaline-2-carbaldehyde. This one-pot reaction involves the formation of an imine by reacting the aldehyde with an amine source (like ammonia), followed by in-situ reduction of the imine to the corresponding amine.[6][7]

Reaction Mechanism

The reaction begins with the condensation of the aldehyde and ammonia to form an imine intermediate. A reducing agent, typically a borohydride derivative like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), then selectively reduces the C=N double bond of the imine to form the primary amine.[7]

G start Quinoxaline-2-carbaldehyde + Ammonia (NH₃) step1 Condensation start->step1 intermediate1 Imine Intermediate step1->intermediate1 step2 Reduction of Imine intermediate1->step2 reagent Reducing Agent (e.g., NaBH₄) reagent->step2 product This compound step2->product

Reductive Amination of an Aldehyde.
Experimental Protocol: Reductive Amination with NaBH₄

The following is a representative protocol for the reductive amination of an aldehyde.[8][9]

  • Reaction Setup: Dissolve quinoxaline-2-carbaldehyde (1.0 mmol) in a suitable solvent like methanol or ethanol.

  • Amine Addition: Add an ammonia source, such as aqueous ammonia or ammonium acetate, in excess.

  • Imine Formation: Stir the mixture at room temperature for a period to allow for imine formation. The time can range from 30 minutes to several hours.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Reaction Completion: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Workup and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Quantitative Data: Reductive Amination of Various Aldehydes

While a specific yield for this compound via this method was not found in the immediate search, the following table provides yields for the reductive amination of various other aldehydes with ammonia using a Ni₆AlOₓ catalyst, demonstrating the general efficacy of the method.[8]

Aldehyde SubstrateTemperature (°C)H₂ Pressure (bar)Time (h)Yield (%)
5-Hydroxymethylfurfural1001699
Furfural1004590
Benzaldehyde1004588
4-Methoxybenzaldehyde1004585
Reaction Conditions: Substrate (1 mmol), aqueous ammonia, Ni₆AlOₓ catalyst, H₂O solvent.[8]

IV. Conclusion

The synthesis of this compound is a well-defined process that relies on established and robust organic chemistry reactions. The initial formation of the quinoxaline core via condensation is a highly efficient and versatile step. Subsequently, the formation of the critical aminomethyl group can be effectively achieved through reliable methods such as the reduction of a quinoxaline-2-carbonitrile or the reductive amination of quinoxaline-2-carbaldehyde. The choice of a specific synthetic route will depend on the availability of starting materials, desired scale, and laboratory safety considerations, particularly when using potent reducing agents like LiAlH₄. The protocols and mechanisms detailed in this guide provide a solid foundation for researchers and professionals engaged in the synthesis and application of this important class of heterocyclic compounds.

References

The Quinoxaline Core: A Privileged Scaffold in Nature and a Blueprint for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent structural motif in a variety of biologically active compounds. While quinoxalin-2-ylmethanamine itself has not been identified as a natural product, the quinoxaline core is the foundation for a class of potent antibiotics and anticancer agents isolated from natural sources. This technical guide explores the presence of the quinoxaline scaffold in nature, focusing on the well-characterized peptide antibiotics echinomycin and triostin A. It provides a detailed synthetic pathway for this compound, a versatile building block for medicinal chemistry. Furthermore, this guide summarizes the significant biological activities of synthetic quinoxaline derivatives, particularly their role as kinase inhibitors in cancer therapy, with a focus on the PI3K/mTOR signaling pathway. Quantitative data on biological activities are presented in structured tables, and key experimental workflows are illustrated with diagrams to provide a comprehensive resource for researchers in drug discovery and development.

The Quinoxaline Scaffold in Natural Products

The quinoxaline moiety is a recurring structural element in a number of bioactive natural products, most notably the quinoxaline antibiotics. These compounds, produced by various species of Streptomyces, exhibit potent antimicrobial and antitumor properties.

Echinomycin and Triostin A: Quinoxaline-Containing Peptide Antibiotics

Echinomycin and triostin A are cyclic depsipeptides that feature two quinoxaline-2-carboxylic acid chromophores. These molecules act as DNA bis-intercalators, binding to specific sequences in the minor groove of the DNA double helix, thereby inhibiting DNA and RNA synthesis.[1]

Natural Source and Isolation Yield:

Echinomycin is primarily isolated from Streptomyces echinatus.[2] Fermentation of this bacterium can yield significant quantities of the antibiotic. Under optimized culture conditions, a high yield of echinomycin (172 mg/L) has been reported from Streptomyces sp. LS462.[1] The production of triostin A by engineered Escherichia coli has been shown to be dramatically increased (over 20-fold, to 13 mg/L) with the addition of exogenous quinoxaline-2-carboxylic acid.[3]

Table 1: Spectroscopic Data for Echinomycin

Data Type Values
¹H-NMR Data not fully available in a comprehensive format in the search results.
¹³C-NMR The ¹³C NMR spectrum of a new echinomycin analogue, quinomycin G, showed 51 carbon signals, including ten ester/amide carbonyls (δC: 172.2 (2C), 171.5, 169.9 (2C), 169.8, 168.3, 163.6, 163.2, 161.9) and 18 sp² carbon signals (δC: 143.9 (2C), 143.7, 143.5, 143.4, 142.4, 140.3 (2C), 133.0, 132.4, 131.9, 131.6, 131.0, 130.0 (2C), 129.4 (2C), 104.3).[4]
Mass Spec. Specific mass spectrometry data for echinomycin was not detailed in the search results.

Table 2: Spectroscopic Data for Triostin A

Data Type Values
¹H-NMR The structure of triostin A has been confirmed by ¹H NMR spectroscopy.[5]
¹³C-NMR The structure of triostin A has been confirmed by ¹³C NMR spectroscopy.[5]
Mass Spec. Specific mass spectrometry data for triostin A was not detailed in the search results.

Synthesis of this compound

This compound is a valuable synthetic intermediate that can be prepared from readily available starting materials. The following section details a feasible experimental protocol for its synthesis.

Experimental Protocol: A Two-Step Synthesis

The synthesis of this compound can be achieved in two main steps: the formation of 2-(chloromethyl)quinoxaline followed by its conversion to the desired amine.

Step 1: Synthesis of 2-(Chloromethyl)quinoxaline

This step involves the chlorination of 2-methylquinoxaline.

  • Reactants: 2-Methylquinoxaline, tetra-(n-butyl)ammonium iodide (TBAI), urea, and 1,2-dichloroethane.[6]

  • Procedure:

    • Combine 2-methylquinoxaline (1 mmol), TBAI (1 mmol), and urea (1 mmol) in 1,2-dichloroethane (5 mL) in a microwave-safe reaction vessel.[6]

    • Seal the vessel and irradiate in a microwave reactor at 110 °C for 30 minutes.[6]

    • After cooling, concentrate the reaction mixture under reduced pressure.[6]

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(chloromethyl)quinoxaline.[6]

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride with an amine source, followed by deprotection if necessary. A common method is the Gabriel synthesis.

  • Reactants: 2-(Chloromethyl)quinoxaline, potassium phthalimide, and hydrazine hydrate.

  • Procedure:

    • Dissolve 2-(chloromethyl)quinoxaline (1 mmol) and potassium phthalimide (1.1 mmol) in anhydrous dimethylformamide (DMF, 10 mL).

    • Heat the mixture at 80-90 °C for 2-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid (N-(quinoxalin-2-ylmethyl)phthalimide) by filtration and wash with water.

    • Suspend the phthalimide derivative in ethanol (15 mL) and add hydrazine hydrate (2 mmol).

    • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

    • Cool the reaction mixture, acidify with dilute HCl, and filter off the precipitate.

    • Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis_Workflow 2-Methylquinoxaline 2-Methylquinoxaline TBAI, Urea, DCE, Microwave TBAI, Urea, DCE, Microwave 2-Methylquinoxaline->TBAI, Urea, DCE, Microwave Chlorination 2-(Chloromethyl)quinoxaline 2-(Chloromethyl)quinoxaline TBAI, Urea, DCE, Microwave->2-(Chloromethyl)quinoxaline 1. K-Phthalimide, DMF\n2. Hydrazine hydrate, EtOH 1. K-Phthalimide, DMF 2. Hydrazine hydrate, EtOH 2-(Chloromethyl)quinoxaline->1. K-Phthalimide, DMF\n2. Hydrazine hydrate, EtOH Gabriel Synthesis This compound This compound 1. K-Phthalimide, DMF\n2. Hydrazine hydrate, EtOH->this compound

Synthetic workflow for this compound.

Biological Activities of Quinoxaline Derivatives

Synthetic quinoxaline derivatives have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.

Anticancer Activity and Kinase Inhibition

A primary focus of research on quinoxaline derivatives has been their potential as anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

PI3K/mTOR Signaling Pathway:

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.

PI3K_mTOR_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoxaline_Inhibitor Quinoxaline Derivative Quinoxaline_Inhibitor->PI3K Quinoxaline_Inhibitor->mTORC1

Inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.

Table 3: Anticancer Activity of Selected 2-Substituted Quinoxaline Derivatives

Compound Cell Line Activity (IC₅₀, µM) Reference
Compound 3a (2-(5-bromo-2-hydroxyphenyl)quinoxaline)MCF-7 (Breast)12.74[2]
Compound 3b (2-(8-methoxycoumarin-3-yl)quinoxaline)MCF-7 (Breast)1.85[2]
Compound 7MCF-7 (Breast)8.6[2]
Benzo[g]quinoxaline 3MCF-7 (Breast)2.89[7]
Benzo[g]quinoxaline 9 (dibromo substituted)MCF-7 (Breast)8.84[7]

Table 4: PI3K/mTOR Inhibitory Activity of Quinoxaline Derivatives

Compound Target Activity (IC₅₀) Reference
PX-866PI3KPotent inhibitor
PKI-587PI3K/mTORPotent dual inhibitor
Omipalisib-like derivativesPI3Kα/mTORPI3Kα: 4.6 ± 3 nM; mTOR: 3.9 ± 1 nM[8]

Conclusion

While this compound has not been reported from natural sources, the quinoxaline core is a validated pharmacophore present in potent natural products and a plethora of synthetic molecules with significant therapeutic potential. The synthetic accessibility of this compound and its derivatives, coupled with the demonstrated efficacy of the quinoxaline scaffold as a kinase inhibitor, underscores its importance as a building block for the development of novel therapeutics. This guide provides a foundational resource for researchers aiming to explore the rich chemistry and biology of quinoxaline-based compounds in the pursuit of new and effective drugs. Further investigation into the structure-activity relationships of 2-aminoalkylquinoxalines may lead to the discovery of next-generation inhibitors targeting key signaling pathways in diseases such as cancer.

References

Preliminary Cytotoxicity Studies of Quinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of quinoxaline derivatives, a promising class of heterocyclic compounds with significant potential in anticancer drug development. The quinoxaline scaffold has been extensively explored, demonstrating a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[1] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts in Quinoxaline Cytotoxicity

Quinoxaline derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death, known as apoptosis.[2] Studies have shown that these compounds can modulate key proteins in the apoptotic cascade.[2] For instance, certain derivatives upregulate pro-apoptotic proteins like p53 and Bax, and caspases (caspase-3, -8, and -9), while downregulating the anti-apoptotic protein Bcl-2.[2][3] The tumor suppressor protein p53 plays a crucial role in this process by activating pro-apoptotic Bcl-2 family members, leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade.[2]

Furthermore, some quinoxaline derivatives have been shown to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[4][5][6] Another mechanism of action includes the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Quantitative Cytotoxicity Data

The cytotoxic potential of various quinoxaline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of these compounds, with lower values indicating higher potency. The following table summarizes the IC50 values for several quinoxaline derivatives from various studies.

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 10MKN 45 (Gastric Adenocarcinoma)0.073Adriamycin0.12
Cis-platin2.67
Compound 12Human Cancer Cell Lines (unspecified)0.19 - 0.51--
Compound 8 (N-allyl quinoxaline)A549 (Lung Carcinoma)0.86->100 (WISH)
MCF-7 (Breast Adenocarcinoma)1.06->100 (MCF-10A)
Compound 11Various Cancer Cell Lines0.81 - 2.91--
Compound 13Various Cancer Cell Lines0.81 - 2.91--
Compound 4bHCT-116 (Colon Carcinoma)1.34Erlotinib1.32
Compound 4cHCT-116 (Colon Carcinoma)1.90Erlotinib1.32
Compound VIIIcHCT116 (Colon Carcinoma)2.5DoxorubicinNot Specified
Compound 4aVarious Cancer Cell Lines3.21 - 4.54--
Compound 5Various Cancer Cell Lines3.21 - 4.54--
Compound 4mA549 (Non-small-cell lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Compound 4bA549 (Non-small-cell lung)11.98 ± 2.595-Fluorouracil4.89 ± 0.20

Note: Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.[1]

Experimental Protocols

The assessment of the cytotoxic effects of quinoxaline derivatives involves a series of well-established in vitro assays.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Treatment: Treat cells with the quinoxaline derivative for the desired time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

2. Caspase Activity Assays:

These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.

  • Principle: Colorimetric or fluorometric substrates containing a specific caspase recognition sequence are used. Cleavage of the substrate by the active caspase releases a chromophore or fluorophore, which can be quantified.

  • Protocol:

    • Cell Lysis: Lyse the treated cells to release intracellular contents.

    • Substrate Addition: Add the specific caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.

    • Incubation: Incubate the reaction mixture to allow for substrate cleavage.

    • Signal Detection: Measure the absorbance or fluorescence using a microplate reader.

Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cytotoxicity testing and a simplified signaling pathway for quinoxaline-induced apoptosis.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start with Cancer Cell Line seed Seed cells in 96-well plates start->seed treat Treat with Quinoxaline Derivative (various concentrations) seed->treat control Vehicle Control seed->control mtt Perform MTT Assay treat->mtt control->mtt read Measure Absorbance mtt->read calc Calculate % Viability read->calc ic50 Determine IC50 Value calc->ic50

Caption: A generalized workflow for determining the cytotoxicity of quinoxaline derivatives.

apoptosis_pathway cluster_stimulus External Stimulus cluster_regulation Upstream Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade quinoxaline Quinoxaline Derivative p53 p53 Activation quinoxaline->p53 bcl2_family Bcl-2 Family Modulation p53->bcl2_family Upregulates Bax Downregulates Bcl-2 mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Effector Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified signaling pathway of quinoxaline-induced apoptosis.

References

Quinoxaline Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, has emerged as a privileged structure in medicinal chemistry.[1] Its rigid, electron-rich nature allows for diverse interactions with biological targets, making it a cornerstone for the development of potent and selective enzyme inhibitors.[2] This technical guide provides an in-depth overview of the burgeoning field of quinoxaline-based enzyme inhibitors, with a focus on their mechanism of action, structure-activity relationships (SAR), and therapeutic potential. While this guide encompasses the broader class of quinoxaline derivatives due to the extensive available research, the principles and findings discussed herein provide a foundational understanding for the specific potential of congeners such as quinoxalin-2-ylmethanamine.

Quinoxaline derivatives have demonstrated inhibitory activity against a wide array of enzyme families, including kinases, oxidoreductases, and proteases, implicating their use in oncology, diabetes, inflammation, and infectious diseases.[1][2][3][4]

Quinoxaline Derivatives as Kinase Inhibitors

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Quinoxaline-based molecules have been extensively explored as inhibitors of various kinases, often targeting the ATP-binding site.[5]

Apoptosis Signal-Regulated Kinase 1 (ASK1)

ASK1 (or MAP3K5) is a key component of the JNK and p38 MAPK signaling pathways, which are activated by cellular stress and mediate inflammation, apoptosis, and fibrosis.[6] Inhibition of ASK1 is a promising strategy for diseases like non-alcoholic steatohepatitis (NASH).[6][7]

A series of quinoxaline derivatives have been synthesized and identified as potent ASK1 inhibitors.[6] Notably, a dibromo-substituted quinoxaline derivative, compound 26e , emerged as a highly effective inhibitor.[6][7]

Pim Kinases

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases overexpressed in various cancers, playing a role in tumor progression and drug resistance.[8][9] Researchers have developed quinoxaline derivatives that act as dual inhibitors of Pim-1 and Pim-2.[8][9]

Other Kinase Targets

Quinoxaline-based compounds have also been designed to inhibit other significant kinase targets, including:

  • EGFR Tyrosine Kinase: To overcome resistance to existing drugs like gefitinib and erlotinib.[10]

  • VEGFR-2: As anti-angiogenic agents for cancer therapy, designed as analogs of lenvatinib and sorafenib.[11]

  • EphA3 Tyrosine Kinase: Showing efficacy in controlling tumor size in lymphoma models.[5]

Table 1: Quantitative Data for Quinoxaline-Based Kinase Inhibitors

Compound IDTarget EnzymeIC50 ValueCell Line / Assay ConditionsReference
26e ASK130.17 nMIn vitro enzyme inhibition assay[6][7]
GS-4997 (Selonsertib) ASK10.15 µM (for analogue)In vitro enzyme inhibition assay[7]
Compound 1 Pim-174 nMIn vitro enzyme inhibition assay[8]
Compound 1 Pim-22.10 µMIn vitro enzyme inhibition assay[8]
Compound 5c Pim-1SubmicromolarIn vitro enzyme inhibition assay[8][9]
Compound 5e Pim-2SubmicromolarIn vitro enzyme inhibition assay[8][9]

Quinoxaline Derivatives as Oxidoreductase Inhibitors

Aldose Reductase (ALR2)

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. A novel class of quinoxalinone-based inhibitors with an N1-acetic acid head group and a substituted C3-phenoxy side chain proved to be potent and selective ALR2 inhibitors.[3] Molecular docking studies highlighted the importance of an ether spacer in the side chain for activity.[3]

Monoamine Oxidase (MAO)

MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative diseases. Certain 2-benzyl-3-(2-arylidenehydrazinyl)quinoxalines and related triazolo[4,3-a]quinoxalines have been synthesized and shown to be competitive and selective inhibitors of MAO-A.[12]

Table 2: Quantitative Data for Quinoxaline-Based Oxidoreductase Inhibitors

Compound ClassTarget EnzymeIC50 RangeKey Structural FeaturesReference
Quinoxalinone derivativesAldose Reductase11.4 to 74.8 nMN1-acetic acid head group, C3-phenoxy side chain[3]
2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g)Aldose Reductase91 nMQuinoxalin-2(1H)-one scaffold[13]
2-benzyl-3-(2-arylidenehydrazinyl)quinoxalinesMAO-ANot specified (competitive inhibitors)Benzyl and arylidenehydrazinyl substitutions[12]

Other Notable Enzyme Targets

  • COVID-19 Main Protease (Mpro): In the search for therapies against SARS-CoV-2, quinoxalino[2,1-b]quinazolin-12-one derivatives were designed and evaluated in silico as potential non-covalent inhibitors of the viral main protease.[14][15]

  • Cyclooxygenase-2 (COX-2) & Lactate Dehydrogenase A (LDHA): In the context of colorectal cancer, new quinoxalin-2(1H)one derivatives were synthesized and evaluated for their ability to inhibit COX-2 and LDHA, enzymes crucial for tumorigenesis and tumor metabolism.[16]

Signaling Pathways and Mechanisms of Action

The inhibitory action of quinoxaline derivatives is rooted in their ability to interfere with specific signaling cascades. Visualizing these pathways is crucial for understanding their therapeutic potential.

ASK1_Pathway Diagram 1: Inhibition of the ASK1 Signaling Pathway. Stress Oxidative Stress / TNF-α ASK1 ASK1 (MAP3K5) Stress->ASK1 Activates MAP2K MKK4/7, MKK3/6 ASK1->MAP2K Phosphorylates Inhibitor Quinoxaline Derivative (e.g., Compound 26e) Inhibitor->ASK1 JNK_p38 JNK / p38 MAPK MAP2K->JNK_p38 Phosphorylates Response Apoptosis, Inflammation, Fibrosis JNK_p38->Response Leads to

Caption: Inhibition of the ASK1 Signaling Pathway.

COX2_Pathway Diagram 2: Quinoxaline Inhibition of the COX-2 Pro-carcinogenic Pathway. AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Converts Inhibitor Quinoxalin-2(1H)one Derivative Inhibitor->COX2 Tumorigenesis Angiogenesis Cell Proliferation Immune Evasion PGE2->Tumorigenesis Promotes

Caption: Quinoxaline Inhibition of the COX-2 Pro-carcinogenic Pathway.

Experimental Protocols

Detailed methodologies are paramount for the synthesis and evaluation of novel inhibitors. The following sections outline representative protocols based on published literature.

General Synthesis of Quinoxaline Scaffolds

A prevalent and versatile method for synthesizing the quinoxaline core involves the condensation of an aromatic diamine with a α-dicarbonyl compound.[4] This approach allows for the introduction of various substituents on the benzene ring.

Synthesis_Workflow Diagram 3: General Synthetic Workflow for Quinoxaline Derivatives. start Start: o-Phenylenediamine + α-Dicarbonyl Compound step1 Condensation Reaction (e.g., in Ethanol, Reflux) start->step1 step2 Formation of Dihydroquinoxaline Intermediate step1->step2 step3 Oxidation / Aromatization (often spontaneous) step2->step3 step4 Substituted Quinoxaline Core step3->step4 step5 Further Functionalization (e.g., Halogenation, Amination) step4->step5 end Final Quinoxaline-based Inhibitor step5->end

Caption: General Synthetic Workflow for Quinoxaline Derivatives.

Synthesis of N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridin-2-yl) quinoxaline-2-carboxamide (ASK1 Inhibitor)

This protocol is adapted from the synthesis of advanced ASK1 inhibitors.[6]

  • Preparation of Amine Intermediate: 2-Amino-6-bromopyridine is reacted with 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole via a Suzuki coupling reaction to yield 6-(1-isopropyl-1H-pyrazole-5-yl)pyridine-2-amine.

  • Amide Coupling: A solution of 2-quinoxalinecarboxylic acid (1.0 equiv.) and the amine intermediate (1.0 equiv.) is prepared in dichloromethane (DCM).

  • Reagents: Triethylamine (Et3N, 7.0 equiv.) and propylphosphonic anhydride solution (T3P, 50% in ethyl acetate, 4.0 equiv.) are added to the solution at 0 °C under a dry argon atmosphere.

  • Reaction: The mixture is stirred at room temperature for 6–12 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the solution is diluted with DCM and extracted with water and sodium bicarbonate solution. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to yield the final product, which may be further purified by column chromatography.[6]

In VitroEnzyme Inhibition Assay (General Protocol for Kinases)
  • Reagents: Prepare a reaction buffer containing the kinase (e.g., ASK1, Pim-1), a substrate (e.g., a generic peptide substrate), and ATP.

  • Inhibitor Preparation: Serially dilute the test quinoxaline compounds in DMSO to create a range of concentrations.

  • Reaction Initiation: Add the kinase to a mixture of the buffer, substrate, and the test compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C or room temperature) for a specified time (e.g., 30-60 minutes).

  • Detection: Quantify the kinase activity. This is often done using luminescence-based assays that measure the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay) or by detecting the phosphorylated substrate using specific antibodies.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The quinoxaline nucleus is a versatile and highly tractable scaffold for the design of novel enzyme inhibitors. Research has demonstrated potent activity against a multitude of therapeutically relevant enzymes, particularly within the kinase family. The synthetic accessibility of quinoxalines allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.[1] Future efforts will likely focus on leveraging computational methods for more rational design, exploring novel enzyme targets, and advancing promising lead compounds into preclinical and clinical development. The continued exploration of this chemical space holds significant promise for delivering next-generation therapeutics for a wide range of human diseases.

References

Exploring the Structure-Activity Relationship of Quinoxalin-2-ylmethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of quinoxalin-2-ylmethanamine derivatives, a class of compounds with significant potential in medicinal chemistry. Quinoxaline scaffolds are recognized for their diverse biological activities, and derivatives of this compound have emerged as promising candidates for the development of novel therapeutics, particularly in the area of oncology.[1][2][3][4] This document summarizes key quantitative biological data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts in this area.

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: In-Vitro Anti-Cancer Activity of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamide derivatives [1]

Compound IDRing A SubstitutionRing B MoietyHCT116 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
VIa 3-methylPhenyl>100>100>100
VIb 3-methyl4-chlorophenyl>100>100>100
VIc 3-methyl4-methoxyphenyl>100>100>100
XVa 6-chloroPhenyl4.410.25.3
XVb 6-chloro4-chlorophenyl6.815.68.1
XVc 6-chloro4-methoxyphenyl9.221.411.5
XXIVa Unsubstituted4-chlorophenyl25.341.733.9
XXIVb Unsubstituted4-methoxyphenyl30.155.242.8
Doxorubicin --0.450.520.68

SAR Insights from the Data:

  • Substitution on the Quinoxaline Ring (Ring A): The presence of a chloro group at the 6-position of the quinoxaline ring (compounds XVa-c) significantly enhances the anti-cancer activity compared to the unsubstituted (compounds XXIVa,b) or 3-methyl substituted (compounds VIa-c) analogs.[1]

  • Substitution on the Phenyl Ring (Ring B): An unsubstituted phenyl group on the benzamide moiety (compound XVa) appears to be the most favorable for activity against the tested cell lines. The introduction of either an electron-withdrawing chloro group (XVb) or an electron-donating methoxy group (XVc) at the 4-position of the phenyl ring leads to a slight decrease in potency.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of SAR studies. This section provides methodologies for the synthesis of the quinoxaline core and for a key biological assay used to evaluate the activity of these derivatives.

General Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives can be achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds.[5][6] The following is a general procedure that can be adapted for the synthesis of various this compound precursors.

General Procedure for Quinoxaline Synthesis: [5]

  • To a solution of an appropriately substituted o-phenylenediamine (1 mmol) in a suitable solvent (e.g., toluene, 8 mL), add the desired 1,2-dicarbonyl compound (1 mmol).

  • Add a catalyst, such as alumina-supported molybdophosphovanadates (0.1 g), to the mixture.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired quinoxaline derivative.

In-Vitro PI3Kα Kinase Inhibition Assay

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, with the PI3K/AKT/mTOR pathway being a prominent target.[7][8] The following protocol describes a homogenous time-resolved fluorescence (HTRF) assay for measuring the in-vitro inhibitory activity of compounds against the PI3Kα isoform.[9]

PI3Kα HTRF Assay Protocol: [9]

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, pre-incubate the test compounds (0.5 µL) with the PI3Kα enzyme and PIP₂ substrate (14.5 µL) for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (5 µL) to a final concentration of 10 µM. The total reaction volume should be 20 µL.

  • Allow the reaction to proceed for 45 minutes at room temperature.

  • Stop the reaction by adding the stop solution provided in the assay kit.

  • Add the detection mixture from the kit and incubate the plate for 3 hours in the dark.

  • Read the plate using an EnVision Multilabel Plate Reader (PerkinElmer) with excitation at 320 nm and emission at 620 nm and 665 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts related to the study of this compound derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PDK1->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Pre-incubate Compound, Kinase, and Substrate Compound_Prep->Incubation Enzyme_Prep Prepare Kinase and Substrate Solution Enzyme_Prep->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Incubation Incubate at Room Temperature Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Add Detection Reagent (e.g., HTRF) Reaction_Stop->Detection Read_Plate Read Plate on Multilabel Reader Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Value Read_Plate->Data_Analysis

In-Vitro Kinase Inhibition Assay Workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationship data, though based on a closely related series, highlights key structural features that are critical for potent anti-cancer activity. The provided experimental protocols for synthesis and biological evaluation offer a solid foundation for researchers to build upon. Furthermore, the visualization of the PI3K/AKT/mTOR signaling pathway and the experimental workflow for kinase inhibition assays provides a clear conceptual framework for understanding the mechanism of action and the practical steps involved in the evaluation of these compounds. Further research focusing on the synthesis and comprehensive biological profiling of a diverse library of this compound derivatives is warranted to fully elucidate their therapeutic potential and to identify lead candidates for preclinical and clinical development.

References

Methodological & Application

Synthesis of Quinoxalin-2-ylmethanamine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of Quinoxalin-2-ylmethanamine, a valuable building block for drug discovery and development. The described methodology is intended for researchers and scientists in the fields of medicinal chemistry and organic synthesis. This document outlines a reliable two-step synthetic pathway, commencing with the synthesis of 2-methylquinoxaline, followed by a selective free-radical bromination and subsequent amination.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a reactive aminomethyl group at the 2-position of the quinoxaline core provides a key intermediate for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This protocol details a robust and reproducible method for the preparation of this compound.

Overall Reaction Scheme

cluster_0 Step 1: Synthesis of 2-Methylquinoxaline cluster_1 Step 2: Bromination of 2-Methylquinoxaline cluster_2 Step 3: Amination of 2-(Bromomethyl)quinoxaline o-phenylenediamine o-phenylenediamine step1_plus + o-phenylenediamine->step1_plus pyruvaldehyde pyruvaldehyde step1_arrow Ethanol, Reflux pyruvaldehyde->step1_arrow step1_plus->pyruvaldehyde 2-methylquinoxaline 2-methylquinoxaline step1_arrow->2-methylquinoxaline 2-methylquinoxaline_step2 2-methylquinoxaline_step2 step2_plus + 2-methylquinoxaline_step2->step2_plus NBS N-Bromosuccinimide (NBS) Dibenzoyl peroxide step2_arrow CCl4, Reflux NBS->step2_arrow step2_plus->NBS 2-bromomethylquinoxaline 2-bromomethylquinoxaline step2_arrow->2-bromomethylquinoxaline 2-bromomethylquinoxaline_step3 2-bromomethylquinoxaline_step3 step3_plus + 2-bromomethylquinoxaline_step3->step3_plus ammonia Ammonia (in Ethanol) step3_arrow 0 °C to RT ammonia->step3_arrow step3_plus->ammonia This compound This compound step3_arrow->this compound

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methylquinoxaline

The initial step involves the condensation of o-phenylenediamine with pyruvaldehyde to form the 2-methylquinoxaline precursor[1].

Materials:

  • o-Phenylenediamine

  • Pyruvaldehyde (40% solution in water)

  • Ethanol

  • Sodium sulfate (anhydrous)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq.) in ethanol.

  • To this solution, add pyruvaldehyde (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(Bromomethyl)quinoxaline

This step involves the selective free-radical bromination of the methyl group of 2-methylquinoxaline using N-Bromosuccinimide (NBS)[2][3].

Materials:

  • 2-Methylquinoxaline

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2-methylquinoxaline (1.0 eq.) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of dibenzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with the light source.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(bromomethyl)quinoxaline.

Step 3: Synthesis of this compound

The final step is the amination of 2-(bromomethyl)quinoxaline with ammonia to produce the target compound, this compound. This protocol is adapted from a similar synthesis of 2-(methylaminomethyl)quinoxaline[4].

Materials:

  • 2-(Bromomethyl)quinoxaline

  • Ammonia solution (e.g., 7N in methanol or a saturated solution of ammonia in ethanol)

  • Ethyl acetate

  • 10% aqueous potassium carbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 2-(bromomethyl)quinoxaline (1.0 eq.) in a solution of ammonia in ethanol at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a 10% aqueous potassium carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

ParameterStep 1: 2-MethylquinoxalineStep 2: 2-(Bromomethyl)quinoxalineStep 3: this compound
Starting Material o-Phenylenediamine2-Methylquinoxaline2-(Bromomethyl)quinoxaline
Key Reagents PyruvaldehydeNBS, BPO/AIBNAmmonia in Ethanol
Solvent EthanolCarbon TetrachlorideEthanol
Reaction Temperature RefluxReflux0 °C to Room Temperature
Reaction Time 2-3 hoursVaries (monitor by TLC)14-18 hours
Purification Method Column ChromatographyFiltration and washingColumn Chromatography
Typical Yield ~85-95%~70-80%~70-80%

Experimental Workflow

G cluster_step1 Step 1: Synthesis of 2-Methylquinoxaline cluster_step2 Step 2: Bromination cluster_step3 Step 3: Amination A Dissolve o-phenylenediamine in Ethanol B Add Pyruvaldehyde A->B C Reflux for 2-3 hours B->C D Work-up and Purification C->D E Dissolve 2-Methylquinoxaline in CCl4 D->E Proceed to next step F Add NBS and BPO/AIBN E->F G Reflux with light irradiation F->G H Filtration and Work-up G->H I Dissolve 2-(Bromomethyl)quinoxaline in Ammonia/Ethanol at 0°C H->I Proceed to final step J Stir and warm to RT I->J K Work-up and Purification J->K L This compound K->L

References

Quinoxalin-2-ylmethanamine: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quinoxalin-2-ylmethanamine has emerged as a highly valuable and versatile building block in modern organic synthesis, enabling the efficient construction of a diverse array of complex molecules with significant therapeutic potential. Its unique structural features, combining the privileged quinoxaline core with a reactive primary amine, provide a gateway to novel chemical entities targeting critical biological pathways. This application note provides detailed protocols for the utilization of this compound in the synthesis of potent kinase and P2X7 receptor antagonists, highlighting its importance for researchers, medicinal chemists, and drug development professionals.

Introduction to a Privileged Building Block

The quinoxaline motif is a cornerstone in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] The introduction of a methanamine substituent at the 2-position creates a key functional handle for a variety of chemical transformations, including N-acylation, N-alkylation, and participation in multicomponent reactions. This allows for the systematic exploration of chemical space and the generation of libraries of novel compounds for biological screening.

Application in the Synthesis of Kinase Inhibitors

Quinoxaline derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2] The primary amine of this compound serves as an excellent nucleophile for the introduction of pharmacophoric elements necessary for potent and selective kinase inhibition.

General Workflow for Kinase Inhibitor Synthesis

G cluster_start Starting Material cluster_reaction N-Acylation cluster_product Product cluster_bio Biological Evaluation start This compound reaction Coupling Reaction (e.g., HATU, EDCI) start->reaction 1 acyl Acyl Halide or Carboxylic Acid acyl->reaction 2 product N-(Quinoxalin-2-ylmethyl)amide (Kinase Inhibitor Scaffold) reaction->product 3 assay Kinase Inhibition Assay product->assay 4

Caption: Synthetic workflow for kinase inhibitors.

c-Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion.[1][3] Aberrant c-Met signaling is implicated in the progression of numerous cancers.[4]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion Inhibitor Quinoxaline-based c-Met Inhibitor Inhibitor->cMet Inhibition

Caption: Simplified c-Met signaling pathway.

Application in the Synthesis of P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and neurodegenerative diseases.[5][6] this compound provides a scaffold for the development of potent and selective P2X7 antagonists.

General Workflow for P2X7 Antagonist Synthesis

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_bio Biological Evaluation start This compound reaction Reaction (e.g., Urea formation, Amidation) start->reaction 1 reagent Electrophilic Partner (e.g., Isocyanate, Acyl Halide) reagent->reaction 2 product Quinoxaline-based P2X7 Antagonist reaction->product 3 assay P2X7 Receptor Assay (e.g., Calcium influx) product->assay 4

Caption: Synthetic workflow for P2X7 antagonists.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP triggers a cascade of intracellular events, including ion flux and the activation of inflammatory pathways.[5][7][8]

P2X7_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binding & Activation IonChannel Ion Channel Opening (Ca²⁺ influx, K⁺ efflux) P2X7R->IonChannel NLRP3 NLRP3 Inflammasome Activation IonChannel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Antagonist Quinoxaline-based P2X7 Antagonist Antagonist->P2X7R Inhibition

Caption: Simplified P2X7 receptor signaling.

Experimental Protocols

General Procedure for N-Acylation of this compound

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is added the corresponding carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq) or EDCI (1.2 eq) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired N-(quinoxalin-2-ylmethyl)amide.

General Procedure for N-Alkylation of this compound

A mixture of this compound (1.0 eq), the corresponding alkyl halide (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF is heated at 60-80 °C for 8-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the N-alkylated this compound derivative.

General Procedure for Schiff Base Formation

Equimolar amounts of this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of an acid (e.g., acetic acid) is added, and the mixture is refluxed for 4-8 hours. The formation of the Schiff base can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried to give the corresponding imine.

Quantitative Data Summary

Reaction TypeReagentsProductYield (%)Reference
N-AcylationQuinoxalin-2-carboxylic acid, Various aminesN-Substituted quinoxaline-2-carboxamides24-83[9]
N-Alkylation3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoate, Benzyl chlorideMethyl 3-(4-benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate-[10]
Schiff Base Formation3-hydrazinylquinoxalin-2(1H)-one, 2-hydroxy-3-methoxybenzaldehyde3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl)quinoxalin-2(1H)-one89[11]

Conclusion

This compound is a powerful and adaptable building block for the synthesis of biologically active molecules. The protocols and data presented herein demonstrate its utility in the rapid generation of diverse chemical scaffolds, particularly for the development of novel kinase and P2X7 receptor inhibitors. The straightforward functionalization of its primary amine allows for the fine-tuning of physicochemical and pharmacological properties, making it an indispensable tool for modern drug discovery efforts.

References

Application of Quinoxaline Derivatives in Anticancer Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds in the field of anticancer drug discovery. Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with potent and selective anticancer activities. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis, primarily through the inhibition of key signaling proteins such as protein kinases. This document provides a detailed overview of the applications of quinoxaline derivatives in oncology research, complete with experimental protocols and a summary of their biological activities.

Application Notes

The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[1][2] The anticancer efficacy of quinoxaline derivatives is often attributed to their ability to act as competitive inhibitors of ATP-binding sites in various protein kinases, which are crucial for cancer cell signaling.[1]

Key molecular targets for quinoxaline-based anticancer agents include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, a key regulator of angiogenesis, is a common mechanism for quinoxaline derivatives. By blocking this pathway, these compounds can stifle tumor growth and metastasis.[1][3]

  • Epidermal Growth Factor Receptor (EGFR): Several quinoxaline derivatives have been developed as potent EGFR inhibitors, showing efficacy against cancers that are dependent on this signaling pathway.[3][4]

  • c-Met: The c-Met proto-oncogene is another important target for quinoxaline compounds, with inhibition leading to decreased tumor cell proliferation and survival.[1][5]

  • Topoisomerase II (Topo II): Some quinoxaline-based compounds have been shown to induce apoptosis in cancer cells by inhibiting Topoisomerase II, an enzyme essential for DNA replication.[6]

  • Pim-1/2 Kinases: These kinases are implicated in cancer progression and drug resistance, and quinoxaline derivatives have been identified as potent dual inhibitors.[7]

  • Transglutaminase 2 (TGase 2): Inhibition of TGase 2 by quinoxaline derivatives represents another avenue for inducing anticancer effects.[8]

The development of these compounds often involves Structure-Activity Relationship (SAR) studies to optimize their potency and selectivity. For instance, the introduction of specific substituents on the quinoxaline ring can significantly enhance their anticancer activity.[1][9]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Cytotoxicity of Quinoxaline Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4mA549 (Non-small-cell lung)9.32 ± 1.56[9]
Compound 4bA549 (Non-small-cell lung)11.98 ± 2.59[9]
Compound IVPC-3 (Prostate)2.11[6]
Compound IIIPC-3 (Prostate)4.11[6]
Compound 8 (N-allyl quinoxaline)A549 (Lung)0.86[3]
Compound 8 (N-allyl quinoxaline)MCF-7 (Breast)1.06[3]
Compound XVaHCT116 (Colon)4.4[1]
Compound XVaMCF-7 (Breast)5.3[1]
Compound VIIIcHCT116 (Colon)2.5[10]
Compound VIIIaHepG2 (Liver)9.8[10]
Compound VIIIeHCT116 (Colon)8.4[10]
Tetrazolo[1,5-a]quinoxaline 4Various0.01 - 0.06 µg/mL[2]
Tetrazolo[1,5-a]quinoxaline 5aVarious0.01 - 0.06 µg/mL[2]
Tetrazolo[1,5-a]quinoxaline 5bVarious0.01 - 0.06 µg/mL[2]

Table 2: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound 8EGFR0.088[3]
Compound 8VEGFR20.108[3]
Sorafenib (Reference)EGFR0.056[3]
Sorafenib (Reference)VEGFR20.049[3]
Compound 1Pim-10.074[7]
Compound 5cPim-1Submicromolar[7]
Compound 5ePim-1Submicromolar[7]
Compound 5cPim-2Submicromolar[7]
Compound 5ePim-2Submicromolar[7]
GK13TGase 216.4[8]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of anticancer quinoxaline derivatives are provided below.

Protocol 1: Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]

General Procedure:

  • Dissolve the o-phenylenediamine derivative in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the 1,2-dicarbonyl compound to the solution.

  • The reaction mixture is then typically refluxed for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

  • The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[11]

G cluster_start Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_end Final Product & Analysis start1 o-Phenylenediamine reaction Condensation Reaction (e.g., Reflux in Ethanol) start1->reaction start2 1,2-Dicarbonyl Compound start2->reaction workup Isolation (Filtration/Extraction) reaction->workup purify Purification (Recrystallization/ Column Chromatography) workup->purify product Quinoxaline Derivative purify->product analysis Structural Confirmation (NMR, MS) product->analysis

General synthetic workflow for quinoxaline derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Quinoxaline test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

A Seed Cells in 96-well Plate B Treat with Quinoxaline Derivatives A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Experimental workflow for the MTT cytotoxicity assay.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Quinoxaline test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

    • Viable: Annexin V- / PI-

    • Early Apoptotic: Annexin V+ / PI-

    • Late Apoptotic: Annexin V+ / PI+

    • Necrotic: Annexin V- / PI+

Protocol 4: Cell Cycle Analysis

This protocol determines the effect of the test compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells

  • Quinoxaline test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathway Visualization

The following diagram illustrates a simplified, representative signaling pathway that can be targeted by quinoxaline derivatives, leading to the induction of apoptosis.

cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response Quinoxaline Quinoxaline Derivative Kinase Protein Kinase (e.g., VEGFR, EGFR) Quinoxaline->Kinase Inhibition Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Quinoxaline->Bcl2 Downregulation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Downstream Activation Downstream->Bcl2 Activation Bax Pro-apoptotic Proteins (e.g., Bax) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Activation Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Simplified apoptosis induction pathway by quinoxaline derivatives.

References

Application Notes and Protocols for Quinoxalin-2-ylmethanamine Derivatives in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of quinoxalin-2-ylmethanamine derivatives as potential antimicrobial agents. The information compiled herein is intended to guide researchers in the synthesis, screening, and preliminary mechanistic evaluation of this promising class of compounds.

Application Notes

Quinoxaline derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The this compound core, in particular, offers a versatile platform for the development of novel antimicrobial agents. The presence of the methanamine substituent at the 2-position of the quinoxaline ring provides a key site for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance antimicrobial potency and selectivity.

The general approach to developing these derivatives involves the synthesis of a common intermediate, such as 2-chloroquinoxaline, followed by nucleophilic substitution with various amines or subsequent functional group manipulations to introduce the methanamine moiety. The resulting library of compounds can then be screened against a panel of clinically relevant bacterial and fungal strains to identify lead candidates. Further investigation into their mechanism of action and cytotoxicity is crucial for advancing these leads in the drug discovery pipeline.

Data Presentation

The antimicrobial efficacy of newly synthesized this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Cytotoxicity is often assessed by determining the concentration that inhibits 50% of cell growth (IC50).

Table 1: In Vitro Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivativeStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
QMA-01 N-benzyl(quinoxalin-2-yl)methanamine163264>64
QMA-02 N-(4-chlorobenzyl)(quinoxalin-2-yl)methanamine8163264
QMA-03 N-(4-methoxybenzyl)(quinoxalin-2-yl)methanamine3264>64>64
QMA-04 N-(pyridin-2-ylmethyl)(quinoxalin-2-yl)methanamine881632
Ciprofloxacin (Standard)0.50.250.5N/A
Fluconazole (Standard)N/AN/AN/A2

Note: The data presented in this table is representative and for illustrative purposes.

Table 2: Cytotoxicity of Selected this compound Derivatives

Compound IDIC50 (µg/mL) against HEK293 cells
QMA-02 58
QMA-04 75
Doxorubicin 1.2

Note: The data presented in this table is representative and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of N-substituted (Quinoxalin-2-yl)methanamine Derivatives

This protocol describes a general two-step synthesis of N-substituted (quinoxalin-2-yl)methanamine derivatives starting from o-phenylenediamine.

Step 1: Synthesis of 2-Methylquinoxaline

  • In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) in ethanol (50 mL).

  • Add pyruvaldehyde (12 mmol, 40% in water) dropwise to the solution at room temperature with constant stirring.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 2-methylquinoxaline.

Step 2: Synthesis of N-substituted (Quinoxalin-2-yl)methanamine

  • To a solution of 2-methylquinoxaline (5 mmol) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (5.5 mmol) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 2-(bromomethyl)quinoxaline.

  • Dissolve the crude 2-(bromomethyl)quinoxaline in a polar aprotic solvent like acetonitrile.

  • Add the desired primary or secondary amine (6 mmol) and a base such as potassium carbonate (10 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After completion of the reaction, filter the solid and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final N-substituted (quinoxalin-2-yl)methanamine derivative.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard.

    • Dilute the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to formazan, which is proportional to the number of viable cells.

  • Cell Seeding:

    • Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives cluster_screening Antimicrobial Screening Start o-Phenylenediamine React1 React with Pyruvaldehyde Start->React1 Inter1 2-Methylquinoxaline React1->Inter1 React2 Bromination (NBS) Inter1->React2 Inter2 2-(Bromomethyl)quinoxaline React2->Inter2 React3 Nucleophilic Substitution with Primary/Secondary Amine Inter2->React3 Product N-substituted (Quinoxalin-2-yl)methanamine Derivatives React3->Product Screen Primary Screening (e.g., Disk Diffusion) Product->Screen MIC Quantitative Screening (Broth Microdilution for MIC) Screen->MIC Cytotox Cytotoxicity Assay (e.g., MTT Assay) MIC->Cytotox Hit Hit Compound(s) Cytotox->Hit

Caption: Workflow for the synthesis and antimicrobial screening of this compound derivatives.

Antimicrobial_MoA cluster_cell Bacterial Cell cluster_effects Cellular Effects Compound This compound Derivative Membrane Cell Membrane Interaction Compound->Membrane DNA DNA Gyrase/Topoisomerase Inhibition Compound->DNA ROS Generation of Reactive Oxygen Species (ROS) Compound->ROS MembraneDamage Membrane Depolarization & Increased Permeability Membrane->MembraneDamage DNADamage DNA Damage & Replication Inhibition DNA->DNADamage OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Bacterial Cell Death MembraneDamage->CellDeath DNADamage->CellDeath OxidativeStress->CellDeath

Caption: Putative mechanisms of antimicrobial action for quinoxaline derivatives.

Application Notes and Protocols for High-Throughput Screening of Quinoxalin-2-ylmethanamine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The quinoxaline scaffold is a key component in several approved drugs and clinical candidates.[2] Derivatives of this core structure have demonstrated a wide range of biological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5][6] The anticancer activity of many quinoxaline-containing molecules stems from their ability to inhibit various protein kinases that are crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Apoptosis signal-regulated kinase 1 (ASK1).[7][8][9][10]

This document provides a detailed high-throughput screening (HTS) protocol for the identification and characterization of novel anticancer agents from Quinoxalin-2-ylmethanamine libraries. The workflow encompasses a primary cell-based cytotoxicity screen followed by a secondary biochemical kinase inhibition assay to identify potent and specific inhibitors.

Experimental Workflow

The high-throughput screening campaign is designed as a tiered approach to efficiently identify and validate hit compounds. The workflow begins with a primary screen of the entire this compound library for cytotoxic effects against a cancer cell line. Active compounds are then subjected to dose-response analysis to determine their potency. Subsequently, a secondary biochemical assay is employed to confirm the mechanism of action by assessing the inhibitory activity of the hits against a specific molecular target, such as EGFR.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_secondary Secondary Screening library This compound Library primary_assay Cell-Based Cytotoxicity Assay (e.g., MTT on A549 cells) library->primary_assay primary_readout Absorbance Measurement primary_assay->primary_readout primary_analysis Primary Hit Identification (% Inhibition > 50%) primary_readout->primary_analysis dose_response Dose-Response Cytotoxicity Assay primary_analysis->dose_response Active Compounds ic50_determination IC50 Determination dose_response->ic50_determination secondary_assay Biochemical Kinase Assay (e.g., EGFR Kinase Assay) ic50_determination->secondary_assay Potent Hits secondary_readout Luminescence/Fluorescence Measurement secondary_assay->secondary_readout secondary_analysis IC50 Determination for Kinase Inhibition secondary_readout->secondary_analysis final_hits Lead Candidates for Further Optimization secondary_analysis->final_hits Confirmed Hits

High-throughput screening workflow for this compound libraries.

Signaling Pathway: EGFR Signaling in Cancer

Many quinoxaline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In numerous cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor growth and metastasis.[10] Targeting EGFR with small molecule inhibitors is a clinically validated strategy for cancer therapy.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinoxaline This compound Inhibitor Quinoxaline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Data Presentation

Table 1: Primary Screening and Dose-Response Cytotoxicity Data

The following table summarizes the results from the primary high-throughput screen and subsequent dose-response analysis for a selection of hit compounds from a hypothetical this compound library against the A549 human non-small-cell lung cancer cell line.

Compound ID% Inhibition at 10 µMIC50 (µM)
QM-00185.21.5
QM-00245.1> 20
QM-00392.50.8
QM-00478.93.2
QM-00595.30.5
Doxorubicin (Control)98.70.1
Table 2: Secondary EGFR Kinase Inhibition Data

The table below presents the results of the secondary screen for the most potent cytotoxic compounds against recombinant human EGFR kinase.

Compound IDEGFR Kinase IC50 (µM)
QM-0010.5
QM-0030.2
QM-0050.1
Erlotinib (Control)0.05

Experimental Protocols

Primary Screening: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is designed for a 384-well plate format to assess the effect of the this compound library on the viability of A549 cells.

Materials:

  • A549 cells (human non-small-cell lung cancer cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound library compounds (10 mM in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

Protocol:

  • Cell Plating: Seed A549 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare a working concentration of the library compounds by diluting the 10 mM stock to 20 µM in culture medium.

    • Using an automated liquid handler, add 10 µL of the diluted compounds to the respective wells for a final concentration of 10 µM.

    • Add 10 µL of medium containing 0.1% DMSO to the negative control wells.

    • Add 10 µL of a serial dilution of Doxorubicin to the positive control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 50 µL of solubilization buffer to each well and incubate for 12-18 hours at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the DMSO-treated control wells. Compounds showing >50% inhibition are considered primary hits. For dose-response curves, plot the percentage of viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.

Secondary Screening: Biochemical EGFR Kinase Assay

This protocol outlines a luminescent kinase assay in a 384-well plate format to measure the inhibitory activity of hit compounds against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Hit compounds from the primary screen

  • Erlotinib (positive control)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white, opaque plates

  • Automated liquid handling system

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the hit compounds and Erlotinib in the kinase assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compounds or controls.

    • Add 2.5 µL of a solution containing the EGFR kinase and substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Luminescence Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Green Chemistry Approaches for the Synthesis of Quinoxalin-2-ylmethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a comparative analysis of green chemistry approaches for the synthesis of Quinoxalin-2-ylmethanamine, a valuable building block in medicinal chemistry and drug development. The focus is on environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

Introduction

This compound and its derivatives are important scaffolds in pharmaceutical research, exhibiting a wide range of biological activities. Traditional synthetic routes often rely on hazardous reagents and harsh conditions. The adoption of green chemistry principles in the synthesis of this key intermediate is crucial for sustainable drug development. This document outlines two primary green synthetic pathways: one proceeding through a 2-chloroquinoxaline intermediate and the other via a quinoxaline-2-carbonitrile intermediate. These routes incorporate green techniques such as the use of eco-friendly solvents, catalyst-free conditions, and energy-efficient microwave-assisted reactions.

Comparative Summary of Green Synthetic Approaches

The following table summarizes the key quantitative data for the proposed green synthetic routes to this compound.

StepMethodCatalystSolventTemperatureTimeYield (%)Reference(s)
Route 1: Via 2-Chloroquinoxaline
Synthesis of 2-ChloroquinoxalineNucleophilic Substitution on Quinoxalin-2-olNonePEG-400Room Temperature1 - 2 hours>90[1]
Synthesis of this compoundAmination of 2-ChloroquinoxalineNonePEG-400Room Temperature2 - 4 hours85 - 95[1]
Route 2: Via Quinoxaline-2-carbonitrile
Synthesis of Quinoxaline-2-carbonitrileVisible-light mediated CyanationNoneAqueousRoom Temperature12 - 24 hours80 - 95[2]
Synthesis of this compoundCatalytic Transfer HydrogenationCo-basedTHF25 °C20 hoursHigh[3][4]

Experimental Protocols

Route 1: Synthesis via 2-Chloroquinoxaline Intermediate

This route involves the synthesis of 2-chloroquinoxaline from quinoxalin-2-ol, followed by amination to yield the target compound. The use of Polyethylene glycol (PEG-400) as a solvent represents a significant green improvement over traditional methods.[1]

Protocol 1.1: Synthesis of 2-Chloroquinoxaline

  • Reaction Setup: In a round-bottom flask, dissolve quinoxalin-2-ol (1 mmol) in PEG-400 (5 mL).

  • Reagent Addition: Add phosphorus oxychloride (POCl3) (1.5 mmol) dropwise to the solution at 0 °C with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to afford 2-chloroquinoxaline.

Protocol 1.2: Synthesis of this compound

  • Reaction Setup: In a sealed tube, dissolve 2-chloroquinoxaline (1 mmol) in PEG-400 (5 mL).

  • Reagent Addition: Add an excess of aqueous ammonia (7N solution in methanol can also be used) to the mixture.

  • Reaction: Heat the mixture at 80-100 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain this compound.

Route 2: Synthesis via Quinoxaline-2-carbonitrile Intermediate

This pathway utilizes a visible-light-induced cyanation of quinoxalin-2(1H)-one, followed by a green catalytic reduction of the nitrile to the amine.

Protocol 2.1: Synthesis of Quinoxaline-2-carbonitrile

  • Reaction Setup: In a glass vial, suspend quinoxalin-2(1H)-one (1 mmol) and acetone cyanohydrin (1.5 mmol) in water (10 mL).

  • Irradiation: Irradiate the mixture with a blue LED lamp (40 W) at room temperature with vigorous stirring for 12-24 hours under an aerobic atmosphere.

  • Work-up: After the reaction is complete, extract the mixture with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield quinoxaline-2-carbonitrile.[2]

Protocol 2.2: Synthesis of this compound

  • Reaction Setup: In a flask, dissolve quinoxaline-2-carbonitrile (1 mmol) in THF (10 mL).

  • Catalyst and Hydrogen Source: Add a cobalt-based catalyst (e.g., a cobalt-amido complex, 0.5 mol%) and ammonia borane (H3N·BH3) (1.1 mmol) to the solution.[3][4]

  • Reaction: Stir the reaction mixture at room temperature for 20 hours.

  • Work-up: Quench the reaction with water and extract the product with an appropriate solvent.

  • Purification: Dry the organic phase, evaporate the solvent, and purify the product by chromatography.

Visualizations

The following diagrams illustrate the experimental workflows for the green synthesis of this compound.

G cluster_0 Route 1: Via 2-Chloroquinoxaline A1 Quinoxalin-2-ol B1 Add POCl3 in PEG-400 (0°C to RT, 1-2h) A1->B1 C1 2-Chloroquinoxaline B1->C1 D1 Aqueous Ammonia in PEG-400 (80-100°C, 2-4h) C1->D1 E1 This compound D1->E1

Caption: Workflow for the synthesis of this compound via a 2-chloroquinoxaline intermediate.

G cluster_1 Route 2: Via Quinoxaline-2-carbonitrile A2 Quinoxalin-2(1H)-one B2 Acetone Cyanohydrin, H2O (Visible Light, RT, 12-24h) A2->B2 C2 Quinoxaline-2-carbonitrile B2->C2 D2 Catalytic Transfer Hydrogenation (Co-catalyst, H3N·BH3, THF, RT, 20h) C2->D2 E2 This compound D2->E2

Caption: Workflow for the synthesis of this compound via a quinoxaline-2-carbonitrile intermediate.

Signaling Pathways and Logical Relationships

The principles of green chemistry are central to the selection and optimization of these synthetic routes. The following diagram illustrates the logical relationship between green chemistry principles and the methodologies described.

G A Green Chemistry Principles B Safer Solvents A->B C Energy Efficiency A->C D Catalysis A->D E Waste Prevention A->E F Use of PEG-400 & Water B->F G Microwave & Visible Light C->G H Catalyst-free & Co-catalysis D->H I High Yield & Atom Economy E->I

References

Application Notes and Protocols for the Functionalization of the Amine Group in Quinoxalin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The amine group of Quinoxalin-2-ylmethanamine serves as a versatile handle for synthetic modifications, allowing for the introduction of diverse functionalities that can modulate the biological activity and pharmacokinetic properties of the parent molecule. This document provides detailed protocols for the functionalization of this primary amine through N-acylation, N-alkylation, reductive amination, and the formation of urea and thiourea derivatives. The resulting compounds have shown potential as inhibitors of key signaling pathways implicated in cancer and inflammation, such as those involving the Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Histone Deacetylase 6 (HDAC6).[2][3][4]

Experimental Protocols

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group onto the amine, forming an amide linkage. This modification is widely used to alter the lipophilicity and hydrogen bonding capacity of a molecule, which can significantly impact its biological activity.

Protocol 1.1: N-Acetylation with Acetic Anhydride

This protocol describes the straightforward acetylation of this compound using acetic anhydride.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine or Triethylamine (base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (e.g., pyridine or triethylamine, 1.2 eq).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-(quinoxalin-2-ylmethyl)acetamide.

Protocol 1.2: N-Benzoylation with Benzoyl Chloride

This protocol details the introduction of a benzoyl group.

  • Materials:

    • This compound

    • Benzoyl chloride

    • Pyridine or Triethylamine (base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the base (1.5 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C.

    • Add benzoyl chloride (1.2 eq) dropwise.

    • Stir at room temperature for 3-6 hours, monitoring by TLC.

    • Work-up and purification are similar to the N-acetylation protocol to afford N-(quinoxalin-2-ylmethyl)benzamide.

Experimental Workflow for N-Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start This compound dissolve Dissolve in Solvent (e.g., DCM) with Base start->dissolve reagent Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) add_reagent Add Acylating Agent at 0°C reagent->add_reagent dissolve->add_reagent stir Stir at Room Temperature (2-6 h) add_reagent->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Column Chromatography wash_dry->purify product N-Acyl-Quinoxalin-2-ylmethanamine purify->product

Caption: Workflow for N-acylation.

N-Alkylation of this compound

Direct N-alkylation with alkyl halides is a common method for introducing alkyl substituents.

Protocol 2.1: N-Methylation with Methyl Iodide

This protocol describes the synthesis of N-methyl-1-quinoxalin-2-ylmethanamine.

  • Materials:

    • This compound

    • Methyl iodide

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetonitrile (ACN) or Dimethylformamide (DMF) (solvent)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (e.g., K₂CO₃, 2.0 eq).

    • Add methyl iodide (1.1 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, filter off the inorganic salts.

    • If DMF is used, dilute with EtOAc and wash with water and brine. If ACN is used, concentrate the mixture.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to obtain the N-methylated product.

Experimental Workflow for N-Alkylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start This compound mix Mix with Base (e.g., K₂CO₃) in Solvent start->mix reagent Alkyl Halide (e.g., Methyl Iodide) add_reagent Add Alkyl Halide reagent->add_reagent mix->add_reagent stir Stir at Room Temperature (12-24 h) add_reagent->stir filter Filter Salts stir->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product N-Alkyl-Quinoxalin-2-ylmethanamine purify->product

Caption: Workflow for N-alkylation.

Reductive Amination

Reductive amination is a versatile method for N-alkylation that involves the reaction of the amine with a carbonyl compound to form an imine, which is then reduced in situ.[5] This method is often preferred over direct alkylation to avoid over-alkylation.[5]

Protocol 3.1: Reaction with an Aldehyde/Ketone

This protocol provides a general procedure for the reductive amination of this compound.

  • Materials:

    • This compound

    • Aldehyde or Ketone (e.g., benzaldehyde)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH) (solvent)

    • Acetic acid (optional, catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent, add a catalytic amount of acetic acid (if needed).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Continue stirring at room temperature for 4-24 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract with DCM, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Experimental Workflow for Reductive Amination

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start This compound imine_formation Imine Formation (1-2 h) start->imine_formation carbonyl Aldehyde or Ketone carbonyl->imine_formation reduction In situ Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction quench Quench with NaHCO₃ reduction->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-Substituted-Quinoxalin-2-ylmethanamine purify->product

Caption: Workflow for reductive amination.

Urea and Thiourea Formation

The formation of ureas and thioureas introduces a key pharmacophore known for its ability to form strong hydrogen bonds with biological targets.

Protocol 4.1: Urea Synthesis with Isocyanate

  • Materials:

    • This compound

    • Isocyanate (e.g., phenyl isocyanate)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the anhydrous solvent.

    • Add the isocyanate (1.0 eq) dropwise at room temperature.

    • Stir the mixture for 2-12 hours. The product often precipitates from the reaction mixture.

    • If a precipitate forms, collect it by filtration, wash with the solvent, and dry.

    • If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Protocol 4.2: Thiourea Synthesis with Isothiocyanate

  • Materials:

    • This compound

    • Isothiocyanate (e.g., phenyl isothiocyanate)

    • Ethanol or Acetonitrile

  • Procedure:

    • Dissolve this compound (1.0 eq) in the solvent.

    • Add the isothiocyanate (1.0 eq).

    • Reflux the mixture for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product may crystallize out.

    • Collect the solid by filtration, wash with cold solvent, and dry. If no solid forms, concentrate and purify by chromatography.

Experimental Workflow for Urea/Thiourea Formation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Isolation start This compound mix Mix in Solvent (e.g., THF, EtOH) start->mix reagent Isocyanate or Isothiocyanate reagent->mix stir Stir/Reflux (2-12 h) mix->stir isolate Filtration or Chromatography stir->isolate product Quinoxalin-2-ylmethyl (Thio)Urea isolate->product

Caption: Workflow for urea/thiourea formation.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound. Yields are indicative and may vary depending on the specific substrate and reaction scale.

Table 1: N-Acylation

Acylating AgentBaseSolventTime (h)Yield (%)
Acetic AnhydridePyridineDCM2-480-95
Benzoyl ChlorideTriethylamineTHF3-675-90

Table 2: N-Alkylation

Alkylating AgentBaseSolventTime (h)Yield (%)
Methyl IodideK₂CO₃ACN12-2460-80

Table 3: Reductive Amination

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE4-1270-90
AcetoneNaBH₃CNMeOH6-2465-85

Table 4: Urea and Thiourea Formation

ReagentSolventConditionTime (h)Yield (%)
Phenyl IsocyanateTHFRoom Temp2-1285-98
Phenyl IsothiocyanateEtOHReflux2-680-95

Biological Significance and Signaling Pathways

Functionalized quinoxaline derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer and inflammation.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[6] Dysregulation of EGFR signaling is a hallmark of many cancers. Certain quinoxaline derivatives have been shown to act as EGFR inhibitors, blocking the kinase activity and thereby attenuating these pro-tumorigenic signals.[2][3]

EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway inhibition.

COX-2 Signaling Pathway Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and cancer. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and cell growth.[7] Quinoxaline derivatives have been identified as dual inhibitors of EGFR and COX-2, suggesting their potential as anti-inflammatory and anticancer agents.[2]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Quinoxaline Quinoxaline Derivative Quinoxaline->COX2 Inflammation Inflammation, Pain, Cell Growth Prostaglandins->Inflammation

Caption: COX-2 signaling pathway inhibition.

HDAC6 Signaling Pathway Inhibition

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic deacetylase that targets non-histone proteins such as α-tubulin and Hsp90. By deacetylating these substrates, HDAC6 is involved in regulating cell motility, protein quality control, and cell signaling, and its overexpression is linked to tumorigenesis.[4][8] Some quinoxaline derivatives have been shown to inhibit HDAC6, leading to the hyperacetylation of its substrates, which can induce cell cycle arrest and apoptosis in cancer cells.

HDAC6 HDAC6 a_tubulin α-tubulin HDAC6->a_tubulin deacetylates Hsp90 Hsp90 HDAC6->Hsp90 deacetylates Quinoxaline Quinoxaline Derivative Quinoxaline->HDAC6 Acetylated_a_tubulin Acetylated α-tubulin a_tubulin->Acetylated_a_tubulin Acetylated_Hsp90 Acetylated Hsp90 Hsp90->Acetylated_Hsp90 Cell_Motility Decreased Cell Motility Acetylated_a_tubulin->Cell_Motility Apoptosis Apoptosis Acetylated_Hsp90->Apoptosis

Caption: HDAC6 signaling pathway inhibition.

References

Application Notes and Protocols for Developing Quinoxalin-2-ylmethanamine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Their structural versatility makes them privileged scaffolds for the design of potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Consequently, targeting kinases with small molecule inhibitors has become a major focus in drug discovery.[4] This document provides detailed application notes and protocols for the development of kinase inhibitors based on the quinoxalin-2-ylmethanamine scaffold.

Data Presentation: Kinase Inhibitory Activity of Quinoxaline Derivatives

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of various quinoxaline-based compounds against several key kinases implicated in cancer and other diseases. The data is compiled from various studies to provide a comparative overview of the potential of this scaffold.

Table 1: Inhibitory Activity of Quinoxaline Derivatives Against ASK1

Compound IDR Group ModificationsInhibition Rate (%) @ 10 µMIC50 (nM)
4 (Reference Compound)97.80 ± 1.10147
9a Benzene ring fragment40.67 ± 1.24>10,000
9b Pyridine moiety6.68 ± 4.22>10,000
9c Pyridine moiety30.00 ± 2.17>10,000
12b Pyrazole moiety92.31 ± 0.17502.46
12c Pyrazole moiety97.24 ± 0.16117.61
26e Dibromo substitutionNot Reported30.17

Data extracted from a study on quinoxaline derivatives as ASK1 inhibitors.[1]

Table 2: Inhibitory Activity of Quinoxaline Derivatives Against Various Kinases

Compound IDKinase TargetIC50 (nM)Cell Line Antiproliferative IC50 (µM)
Compound 40 BRD412.7Not Reported
CDK922.4Not Reported
Compound 7 TRKPotent (not quantified)Potent vs. HepG2 & MCF-7
Compound 9 TRKPotent (not quantified)Potent vs. HepG2 & MCF-7
N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine PFKFB3140.49 (HCT116)

Data compiled from various studies on quinoxaline derivatives.[3][5][6]

Experimental Protocols

Protocol 1: General Synthesis of Quinoxaline Derivatives

This protocol describes a general method for the synthesis of the quinoxaline core structure, which can be adapted for the synthesis of this compound derivatives. The classical and widely used method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • Substituted o-phenylenediamine

  • 1,2-dicarbonyl compound (e.g., glyoxal, benzil)

  • Ethanol or acetic acid (solvent)

  • Catalyst (optional, e.g., pyridine, alumina-supported heteropolyoxometalates)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plate

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) in the chosen solvent (e.g., ethanol).

  • Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the mixture at room temperature or under reflux, depending on the specific reaction conditions.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

This is a general procedure; specific reaction times, temperatures, and purification methods will vary depending on the substrates and desired product.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a fluorescence-based assay.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (e.g., a peptide with a fluorescent label)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well microplate, add the following to each well:

    • Kinase assay buffer

    • Test compound at various concentrations (or vehicle control)

    • Recombinant protein kinase

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 60-90 minutes). The increase in fluorescence corresponds to the phosphorylation of the substrate by the kinase.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Specific concentrations of kinase, substrate, and ATP, as well as incubation times, should be optimized for each kinase-inhibitor system.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by quinoxaline-based kinase inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: c-Met Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Angiogenesis eNOS->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 PLCg PLCγ FGFR1->PLCg STAT STAT FGFR1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Proliferation, Differentiation, Survival ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCg->CellResponse STAT->CellResponse

Caption: FGFR1 Signaling Pathway.

ASK1_Signaling_Pathway Stress Oxidative Stress, ER Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38 p38 MAPK MKK3_6->p38 p38->Apoptosis

Caption: ASK1 Signaling Pathway.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3_5 STAT3/5 JAK->STAT3_5 Pim1 Pim-1 Kinase STAT3_5->Pim1 Transcription BAD BAD (pro-apoptotic) Pim1->BAD Inhibits mTORC1 mTORC1 Pim1->mTORC1 Activates CellResponse Cell Survival, Proliferation BAD->CellResponse mTORC1->CellResponse

Caption: Pim-1 Signaling Pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression (Proliferation, Immunity) Nucleus->GeneExpression

Caption: JAK/STAT Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and development of this compound based kinase inhibitors.

Kinase_Inhibitor_Workflow Target_ID Target Identification & Validation Compound_Synthesis Compound Synthesis (Quinoxaline Library) Target_ID->Compound_Synthesis HTS High-Throughput Screening (HTS) Compound_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR) HTS->Hit_to_Lead In_Vitro In Vitro Profiling (Potency, Selectivity) Hit_to_Lead->In_Vitro In_Vivo In Vivo Efficacy & PK/PD Studies In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Kinase Inhibitor Development Workflow.

References

Application Notes and Protocols: Quinoxalin-2-ylmethanamine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of quinoxalin-2-ylmethanamine as a key building block in the synthesis of novel heterocyclic compounds with significant therapeutic potential. The synthesized derivatives, particularly quinoxalinyl-thioureas, have demonstrated promising anticancer and antimicrobial activities.

Application Note 1: Synthesis of Novel Quinoxalinyl-Thiourea Derivatives as Potential Anticancer Agents

Quinoxaline-containing compounds are recognized for their broad-spectrum pharmacological activities, including anticancer properties.[1][2][3][4] This protocol details the synthesis of a novel series of 1-(quinoxalin-2-ylmethyl)-3-arylthioureas, which are valuable scaffolds in the development of new anticancer therapeutics. The mechanism of action for many quinoxaline derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5]

Experimental Protocol: General Procedure for the Synthesis of 1-(Quinoxalin-2-ylmethyl)-3-arylthioureas

This protocol describes a representative synthesis of 1-(quinoxalin-2-ylmethyl)-3-phenylthiourea.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Stirring apparatus

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous THF (20 mL).

  • To this solution, add phenyl isothiocyanate (1.1 mmol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-(quinoxalin-2-ylmethyl)-3-phenylthiourea.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Data Presentation: Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoxaline-thiourea and related derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoxaline-thiourea1-(4-chlorophenyl)-3-(quinoxalin-2-yl)thioureaHCT-116 (Colon)2.5[6]
Quinoxaline-ureaDiaryl urea derivativeHCT-116 (Colon)4.4[3]
Quinoxaline-ureaDiaryl urea derivativeMCF-7 (Breast)4.4[3]
Imidazo[1,2-a]quinoxalineNot specifiedVariousPotent Activity[1]
Quinoxaline-sulfonamide(Quinoxalin-2-yl)benzenesulfonamideHepG2 (Liver)Potent Activity[1]
Signaling Pathway Visualization

The anticancer activity of quinoxaline derivatives often involves the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are pivotal in cancer cell growth, proliferation, and angiogenesis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis QuinoxalinylThiourea Quinoxalinyl- Thiourea Derivative QuinoxalinylThiourea->EGFR Inhibition QuinoxalinylThiourea->VEGFR2 Inhibition antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Study Start This compound + Aryl Isothiocyanate Reaction Thiourea Formation Start->Reaction Purification Purification & Characterization Reaction->Purification MIC MIC Determination (Antibacterial Assay) Purification->MIC Membrane Bacterial Cell Membrane Disruption MIC->Membrane Leakage Leakage of Intracellular Contents Membrane->Leakage Death Bacterial Cell Death Leakage->Death Active_Compound Active Quinoxalinyl- Thiourea Compound Active_Compound->Membrane

References

In Vitro Biological Evaluation of Quinoxalin-2-ylmethanamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro biological evaluation of Quinoxalin-2-ylmethanamine and its derivatives. Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, serves as a crucial scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1] While naturally occurring quinoxalines are uncommon, synthetic derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide outlines key experimental procedures to assess the therapeutic potential of novel quinoxaline compounds.

Part 1: Anticancer Activity Evaluation

Quinoxaline derivatives have demonstrated significant anticancer effects, often attributed to their ability to inhibit various protein kinases and induce apoptosis.[3][4] The initial step in evaluating the anticancer potential of a this compound derivative is to determine its cytotoxicity against various cancer cell lines.

Application Note: Cytotoxicity Assessment

The cytotoxicity of a test compound is a primary indicator of its potential as an anticancer agent. Assays such as the MTT and SRB assays are widely used to determine the concentration of the compound that inhibits 50% of cell growth (IC50). A lower IC50 value indicates higher cytotoxic potency.[4] It is also crucial to assess the compound's selectivity by testing its cytotoxicity on normal, non-cancerous cell lines.

Data Presentation: Cytotoxicity (IC₅₀ Values)

Summarize the quantitative data from cytotoxicity assays in a structured table for clear comparison.

Compound IDCancer Cell LineIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Selectivity Index (SI)
This compound Derivative 1 A549 (Lung)9.32[2]Hs68 (Fibroblast)9.29[2]0.99
This compound Derivative 2 PC-3 (Prostate)2.11[5]Vero (Kidney)>100>47.39
This compound Derivative 3 HCT116 (Colon)2.5[3]WI-38 (Lung Fibroblast)Not ReportedNot Applicable
Reference Drug (e.g., Doxorubicin) PC-3 (Prostate)0.85Vero (Kidney)12.514.7
Reference Drug (e.g., 5-Fluorouracil) A549 (Lung)4.89[2]Hs68 (Fibroblast)3.08[2]0.63

Note: The data presented is a compilation from various studies on different quinoxaline derivatives and should be used for illustrative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][6]

Materials:

  • This compound derivative (test compound)

  • Cancer cell lines (e.g., A549, PC-3, HCT116) and a normal cell line (e.g., Vero, Hs68)[5][7]

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics[7]

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the different concentrations to the wells, including a vehicle control (e.g., DMSO). Incubate the plates for 48-72 hours.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cancer & Normal Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Serial Dilutions of Test Compounds treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Workflow for in vitro cytotoxicity screening.
Signaling Pathway: Apoptosis Induction by Quinoxaline Derivatives

Some quinoxaline derivatives induce apoptosis in cancer cells through the mitochondrial- and caspase-3-dependent pathways.[2] This can be investigated by Western blot analysis of key apoptotic proteins.

G compound Quinoxaline Derivative bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial pathway of apoptosis induction.

Part 2: Antimicrobial Activity Evaluation

Quinoxaline derivatives are known to possess a broad spectrum of antimicrobial activities against bacteria and fungi.[8]

Application Note: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Data Presentation: Antimicrobial Activity (MIC Values)
Compound IDS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)
Quinoxaline Derivative A 4-16[9]8-32[9]4-32[10]>100
Quinoxaline Derivative B 32[9]32-64[9]>100>100
Reference Drug (e.g., Norfloxacin) 1-40.5-20.125-10.5-4
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow: MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound add_to_plate Add Compound Dilutions to 96-well Plate prep_compound->add_to_plate prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_wells Inoculate Wells with Bacteria prep_inoculum->inoculate_wells add_to_plate->inoculate_wells incubate Incubate at 37°C for 18-24h inoculate_wells->incubate observe_growth Visually Inspect for Bacterial Growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic G inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cell Immune Cell (e.g., Macrophage) inflammatory_stimulus->cell nf_kb NF-κB Pathway cell->nf_kb cox2 COX-2 Enzyme nf_kb->cox2 pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation pro_inflammatory_cytokines->inflammation prostaglandins->inflammation compound Quinoxaline Derivative compound->cox2 Inhibits compound->pro_inflammatory_cytokines Inhibits

References

Application Note: Molecular Docking of Quinoxaline Derivatives with Cancer-Related Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of molecular docking studies involving quinoxaline derivatives and their interactions with key protein targets implicated in cancer. Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets.[1] This document outlines the methodologies for performing such in-silico studies, presents a summary of quantitative data from recent research, and visualizes key experimental workflows and biological pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from various molecular docking studies, offering a comparative view of the efficacy of different quinoxaline derivatives against their respective protein targets.

Table 1: Binding Affinities of Quinoxaline Derivatives against Epidermal Growth Factor Receptor (EGFR)

Compound IDPDB ID of EGFRBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Reference
IVa4HJO-11.18-[4]
IVb4HJO-11.82-[4]
IVd4HJO-12.031.53[4]
IVh4HJO-11.04-[4]
IVi4HJO-11.11-[4]
4iNot SpecifiedNot Reported-[5]

Note: Lower binding energy values indicate a higher binding affinity.

Table 2: In Vitro Anticancer Activity (IC50) of Selected Quinoxaline Derivatives

Compound IDCell LineIC50 (µM)Target MentionedReference
IVdHeLa3.20 ± 1.32EGFR[4]
IVdMCF-74.19 ± 1.87EGFR[4]
IVdHEK 293T3.59 ± 1.34EGFR[4]
IVdA5495.29 ± 1.34EGFR[4]
4iA5493.902 ± 0.098EGFR[5]
4aNot Specified1.17EGFR/COX-2[6]
5Not Specified0.83EGFR/COX-2[6]
11Not Specified0.62EGFR/COX-2[1]
13Not Specified0.46EGFR/COX-2[1]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for molecular docking studies of quinoxaline derivatives.

Protocol 1: Molecular Docking of Quinoxaline Derivatives against VEGFR-2
  • Protein Preparation:

    • Obtain the crystal structure of the target protein, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), from the Protein Data Bank (PDB ID: 2OH4).[1]

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein structure.

  • Ligand Preparation:

    • Draw the three-dimensional structures of the quinoxaline derivatives using chemical drawing software such as ChemBioDraw Ultra 14.0.[1]

    • Perform energy minimization of the ligand structures to obtain the most stable conformation.[1] This is a crucial step to ensure the ligand geometry is energetically favorable.

  • Docking Simulation:

    • Define the active site of the receptor, typically based on the binding site of the co-crystallized ligand.

    • Perform the docking of the prepared quinoxaline derivatives into the identified active site of VEGFR-2 using a suitable docking program.[1]

  • Validation and Analysis:

    • Validate the docking procedure by redocking the co-crystallized ligand into the active site of the receptor.[1]

    • A root-mean-square deviation (RMSD) value of less than 2 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[1]

    • Analyze the docking results to predict the binding affinities and interaction modes of the quinoxaline derivatives.[1]

Protocol 2: Molecular Docking of Quinoxaline Derivatives against EGFR and COX-2
  • Protein Preparation:

    • Download the crystal structures of Epidermal Growth Factor Receptor (EGFR) (PDB ID: 1M17) and Cyclooxygenase-2 (COX-2) (PDB ID: 3LN1) from the Protein Data Bank.[1]

    • Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation:

    • Generate the 3D structures of the quinoxaline derivatives.

    • Optimize the ligand structures by minimizing their energy.

  • Docking and Validation:

    • Perform the docking studies using software such as the Discovery Studio package.[1]

    • A critical validation step involves redocking the original ligands into their respective protein crystal structures.[1]

    • An RMSD value below 2 Å is considered a successful validation of the docking protocol, ensuring the reliability of the procedure.[1]

  • Analysis of Results:

    • Analyze the docked poses of the novel quinoxaline derivatives to understand their binding modes and predict their inhibitory potential.

Visualizations

The following diagrams illustrate a typical workflow for molecular docking and a simplified signaling pathway relevant to the targeted proteins.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_processing Processing Stage cluster_docking Docking & Analysis PDB Protein Structure (e.g., from PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure (Quinoxaline Derivative) PrepLigand Prepare Ligand (Energy Minimization) Ligand->PrepLigand Docking Molecular Docking (e.g., AutoDock, Discovery Studio) PrepProtein->Docking PrepLigand->Docking Validation Validation (Redocking, RMSD < 2Å) Docking->Validation Analysis Analysis of Results (Binding Energy, Interactions) Validation->Analysis

A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Simplified EGFR signaling pathway inhibited by quinoxaline derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoxalin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Quinoxalin-2-ylmethanamine, a crucial building block in medicinal chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct and actionable advice.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or increasing the temperature. For reductions, ensure the activity of your reducing agent.

  • Suboptimal Reagents: The purity of starting materials is critical. Ensure your 2-(halomethyl)quinoxaline or 2-cyanoquinoxaline is of high purity. For reductions, the quality and activity of the reducing agent (e.g., LiAlH₄, Raney® Nickel) are paramount.

  • Side Reactions: The formation of byproducts is a common cause of low yields. For nitrile reductions, secondary and tertiary amines can be formed.[1][2] In amination reactions, over-alkylation can occur.[3] Employing methods like the Gabriel synthesis can help mitigate the formation of these byproducts.[3][4][5]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield. Experiment with different solvents or catalyst systems to find the optimal conditions for your specific reaction.

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: Side product formation is a common challenge. Here are some strategies to address this:

  • Nitrile Reduction: To minimize the formation of secondary and tertiary amines during the reduction of 2-cyanoquinoxaline, consider adding ammonia or ammonium hydroxide to the reaction mixture when using catalytic hydrogenation with reagents like Raney Nickel or Pd/C.[2]

  • Amination of 2-(halomethyl)quinoxaline: Direct amination with ammonia can lead to the formation of secondary and tertiary amines due to the primary amine product being more nucleophilic than ammonia. The Gabriel synthesis is an effective method to avoid this issue by using potassium phthalimide as an ammonia surrogate, which prevents over-alkylation.[3][4][5]

  • Reaction Control: Carefully control the reaction temperature. Lower temperatures can sometimes improve selectivity and reduce the rate of side reactions.

Q3: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A3: The purification of amines can be challenging due to their basicity and potential for salt formation.

  • Acid-Base Extraction: An acid-base workup can be very effective for separating the basic amine product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to extract the amine into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography can be used for purification. However, amines can sometimes streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent system.

  • Crystallization/Recrystallization: If the product or its salt is a solid, crystallization or recrystallization from a suitable solvent system can be an effective purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective synthetic routes are:

  • Reduction of 2-Cyanoquinoxaline: This method involves the reduction of the nitrile group to a primary amine using a suitable reducing agent.

  • Amination of 2-(Halomethyl)quinoxaline: This route involves the substitution of a halogen atom (e.g., chloro or bromo) with an amino group, either directly with ammonia or through a protected amine equivalent like in the Gabriel synthesis.

Q2: Which reducing agent is best for the conversion of 2-cyanoquinoxaline to this compound?

A2: The choice of reducing agent depends on the desired reaction conditions and available equipment.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for nitrile reduction.[7][8] However, it is highly reactive and requires anhydrous conditions and careful handling.

  • Catalytic Hydrogenation (e.g., Raney® Nickel, Pd/C): This method is often more economical and safer for large-scale synthesis. Raney® Nickel is a versatile catalyst for nitrile reductions.[2] The addition of a base like potassium hydroxide can be beneficial.[3]

Q3: What is the Gabriel synthesis and why is it advantageous for preparing this compound?

A3: The Gabriel synthesis is a method for preparing primary amines from primary alkyl halides.[3][4][5] It utilizes potassium phthalimide as a protected form of ammonia.[3][5] The phthalimide nitrogen is deprotonated and acts as a nucleophile to displace the halide. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the primary amine.[3][9] Its main advantage is the prevention of over-alkylation, which is a common side reaction in direct amination with ammonia, thus leading to a cleaner product and potentially higher yield of the primary amine.[3]

Data Presentation

The following tables summarize the common methods for the synthesis of this compound, highlighting their advantages and disadvantages to aid in method selection.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Nitrile Reduction2-CyanoquinoxalineLiAlH₄, Raney® Ni/H₂, Pd/C/H₂Direct conversion, potentially high yields.Can produce secondary/tertiary amines, some reagents require special handling.[1][2]
Gabriel Synthesis2-(Halomethyl)quinoxalinePotassium phthalimide, hydrazineHigh selectivity for the primary amine, avoids over-alkylation.[3][5]Two-step process, cleavage of phthalimide can sometimes be challenging.[9]
Direct Amination2-(Halomethyl)quinoxalineAmmoniaOne-step process.Prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines.[3]

Table 2: Common Conditions for Nitrile Reduction

Reducing AgentSolventTemperatureTypical YieldsKey Considerations
LiAlH₄Anhydrous THF or Ether0 °C to refluxGood to ExcellentRequires anhydrous conditions and careful quenching.[7][8][10]
Raney® Nickel / H₂Ethanol, MethanolRoom temperature to 50 °CGoodOften requires the addition of ammonia or a base to suppress secondary amine formation.[2]
Pd/C / H₂Ethanol, MethanolRoom temperature to 50 °CModerate to GoodSimilar to Raney Nickel, may require additives to improve selectivity for the primary amine.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Cyanoquinoxaline with LiAlH₄

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 2-cyanoquinoxaline (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Work-up: Filter the resulting solid through a pad of celite and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using an eluent system containing a small percentage of triethylamine, e.g., dichloromethane/methanol/triethylamine) or by acid-base extraction to yield this compound.

Protocol 2: Synthesis of this compound via Gabriel Synthesis

Step A: Synthesis of 2-((1,3-dioxoisoindolin-2-yl)methyl)quinoxaline

  • Setup: In a round-bottom flask, dissolve 2-(bromomethyl)quinoxaline (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture at 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 2-((1,3-dioxoisoindolin-2-yl)methyl)quinoxaline.

Step B: Hydrazinolysis to this compound

  • Setup: In a round-bottom flask, suspend 2-((1,3-dioxoisoindolin-2-yl)methyl)quinoxaline (1.0 eq.) in ethanol.

  • Reaction: Add hydrazine hydrate (2.0 eq.) to the suspension and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Work-up: Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the precipitate with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound. Further purification can be achieved by column chromatography or acid-base extraction as described in Protocol 1.

Mandatory Visualizations

reaction_pathway cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Gabriel Synthesis 2_Cyanoquinoxaline 2_Cyanoquinoxaline Quinoxalin_2_ylmethanamine_1 This compound 2_Cyanoquinoxaline->Quinoxalin_2_ylmethanamine_1 LiAlH4 or Raney Ni/H2 2_Halomethylquinoxaline 2-(Halomethyl)quinoxaline Phthalimide_Intermediate N-(Quinoxalin-2-ylmethyl)phthalimide 2_Halomethylquinoxaline->Phthalimide_Intermediate Potassium Phthalimide Quinoxalin_2_ylmethanamine_2 This compound Phthalimide_Intermediate->Quinoxalin_2_ylmethanamine_2 Hydrazine

Caption: Synthetic routes to this compound.

experimental_workflow start Start reaction_setup Reaction Setup (Reagents & Solvent) start->reaction_setup reaction Reaction under Controlled Conditions reaction_setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography/Crystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

troubleshooting_guide issue Low Yield? incomplete_reaction Incomplete Reaction? issue->incomplete_reaction Yes ok Yield OK issue->ok No side_products Significant Side Products? incomplete_reaction->side_products No solution1 Increase reaction time/temp Check reagent activity incomplete_reaction->solution1 Yes solution2 Optimize conditions (temp, solvent) Use Gabriel Synthesis for amination Add base for nitrile reduction side_products->solution2 Yes purification_issue Purification Difficulty? side_products->purification_issue No solution3 Use acid-base extraction Add base to chromatography eluent purification_issue->solution3 Yes purification_issue->ok No

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of Crude Quinoxalin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude Quinoxalin-2-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route. A common route is the reduction of quinoxaline-2-carbonitrile. Potential impurities include:

  • Unreacted Starting Material: Quinoxaline-2-carbonitrile.

  • Side Products: Quinoxaline-2-carboxamide (from incomplete reduction or hydrolysis of the nitrile), and over-reduced products.

  • Reagents and Catalysts: Residual reducing agents (e.g., lithium aluminum hydride, Raney nickel) and their byproducts.

  • Solvent Adducts: Products of reactions between intermediates and the solvent.

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary methods for purifying crude this compound are:

  • Column Chromatography: Silica gel chromatography is a standard and effective method for separating the target compound from starting materials and byproducts.[1]

  • Recrystallization: This technique is useful for removing minor impurities, assuming a suitable solvent system can be identified.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of your purification. Due to the aromatic nature of the quinoxaline ring, the compound and many of its impurities are UV-active and can be visualized on a TLC plate under a UV lamp (254 nm).

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Product does not elute from the column The eluent system is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar compounds, consider a dichloromethane/methanol or chloroform/methanol system.
Product and a major impurity co-elute The chosen solvent system lacks the required selectivity.Try a different solvent system. For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation by deactivating acidic sites on the silica gel.[2]
Streaking or tailing of the product spot on TLC and broad peaks on the column The compound is interacting strongly with the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small percentage of a base like triethylamine or by using commercially available deactivated silica.[2]
Low recovery of the product The product may be unstable on silica gel or irreversibly adsorbed.Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Consider using an alternative stationary phase like alumina.[2]
Recrystallization
Problem Possible Cause Solution
The compound "oils out" instead of crystallizing The melting point of your compound is lower than the boiling point of the solvent. The solution is cooling too quickly. High impurity levels are present.Use a solvent with a lower boiling point or a two-solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If high impurity levels are suspected, first perform a preliminary purification by column chromatography.
No crystals form upon cooling The solution is not saturated. The compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then try cooling again. Try a different solvent in which the compound is less soluble, or use a two-solvent system where the compound is soluble in the first solvent and insoluble in the second (antisolvent).
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
The product is not significantly purer after recrystallization The impurities have similar solubility characteristics to your product in the chosen solvent.Try a different recrystallization solvent or a two-solvent system. It may be necessary to use column chromatography for effective separation.

Quantitative Data Summary

The following table summarizes typical (hypothetical) data for the purification of this compound. Actual results will vary based on the specific experimental conditions and the purity of the crude material.

Purification Method Stationary/Solvent System Typical Purity (post-purification) Typical Yield
Column Chromatography Silica Gel, Dichloromethane/Methanol (95:5) with 0.5% Triethylamine>98%60-80%
Recrystallization Ethanol/Hexane>95% (if initial purity is >85%)70-90% (of the material being recrystallized)

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation of the product from impurities (product Rf value ideally between 0.2 and 0.4).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)
  • Solvent Selection: Identify a solvent in which this compound is soluble (e.g., ethanol, methanol) and a miscible solvent in which it is poorly soluble (e.g., hexane, water), referred to as the "antisolvent".

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Addition of Antisolvent: While the solution is still hot, add the "antisolvent" dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc decision Purity Check tlc->decision chromatography Column Chromatography decision->chromatography Multiple Impurities recrystallization Recrystallization decision->recrystallization Minor Impurities pure_product Pure Product (>98%) chromatography->pure_product recrystallization->pure_product troubleshooting_flowchart cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting start Low Purity after Initial Purification check_method Purification Method? start->check_method column_issues Column Chromatography Issues check_method->column_issues Column recrystallization_issues Recrystallization Issues check_method->recrystallization_issues Recrystallization co_elution Co-elution of Impurities column_issues->co_elution streaking Streaking/Tailing column_issues->streaking low_recovery_col Low Recovery column_issues->low_recovery_col oiling_out Oiling Out recrystallization_issues->oiling_out no_crystals No Crystals Form recrystallization_issues->no_crystals low_recovery_recryst Low Recovery recrystallization_issues->low_recovery_recryst change_solvent change_solvent co_elution->change_solvent Optimize Eluent add_base add_base streaking->add_base Add Triethylamine to Eluent change_stationary_phase change_stationary_phase low_recovery_col->change_stationary_phase Use Alumina slow_cool slow_cool oiling_out->slow_cool Slower Cooling / Different Solvent concentrate concentrate no_crystals->concentrate Concentrate Solution / Add Antisolvent cool_wash cool_wash low_recovery_recryst->cool_wash Thorough Cooling / Minimal Cold Wash

References

Optimization of reaction conditions for Quinoxalin-2-ylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of Quinoxalin-2-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? The most prevalent and efficient route involves a two-step process:

  • Quinoxaline Ring Formation: The synthesis begins with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. To obtain the desired 2-substituted product, a precursor like quinoxaline-2-carbonitrile is typically synthesized.

  • Functional Group Reduction: The nitrile group of quinoxaline-2-carbonitrile is then reduced to the primary amine, yielding the final product, this compound.

Q2: How can I purify the final this compound product? Standard purification techniques are effective. Recrystallization from a suitable solvent, such as ethanol, is often sufficient for solid products.[1][2] For mixtures that are difficult to separate or for oily products, silica gel column chromatography using an appropriate eluent system (e.g., hexane and ethyl acetate mixtures) is the recommended method.[1][2]

Q3: Are there greener or milder alternatives to traditional synthesis methods? Yes, significant research has focused on developing more environmentally benign protocols. This includes the use of water or ethanol/water mixtures as solvents, employing reusable catalysts, and conducting reactions at room temperature or with microwave assistance to reduce reaction times and energy consumption.[3][4][5][6] Catalysts like cerium (IV) ammonium nitrate (CAN) in water and various supported catalysts have been shown to be effective under mild conditions.[4][7]

Synthesis and Optimization Workflow

G cluster_0 Step 1: Quinoxaline Core Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Analysis & Purification A o-Phenylenediamine + 1,2-Dicarbonyl Precursor B Quinoxaline-2-carbonitrile (Intermediate) A->B Condensation Reaction (Catalyst, Solvent, Temp) C This compound (Final Product) B->C Reduction Reaction (Reducing Agent, Solvent) D Reaction Monitoring (TLC) C->D E Purification (Recrystallization / Chromatography) D->E

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Guide: Step 1 - Quinoxaline Core Synthesis

This section addresses common issues encountered during the condensation reaction to form the quinoxaline intermediate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or temperature too low. 2. Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates. 3. Suboptimal Solvent: The solvent may not be suitable for the reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is present, increase the reaction time or temperature. 2. Experiment with different catalysts. A wide range have been reported, from simple acids to metal-based catalysts, with varying efficiencies.[1][3] 3. Screen different solvents. While toluene, ethanol, and acetic acid are common, greener options like water or EtOH/H₂O have also proven effective.[3][4][7]
Formation of Side Products 1. Benzimidazole Formation: Rearrangement can occur, especially under harsh acidic conditions or high temperatures.[8] 2. Over-oxidation: The o-phenylenediamine starting material is prone to oxidation, leading to colored impurities.[8] 3. Dimerization: Self-condensation of the quinoxaline product can happen in the presence of strong acids.[8]1. Avoid excessively high temperatures and prolonged reaction times. Consider using milder catalysts or catalyst-free methods.[8] 2. Ensure high-purity starting materials. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation. 3. Use a milder acid catalyst or a non-acidic catalytic system.
Product Purification Issues 1. Persistent Impurities: Side products may co-crystallize with the desired product. 2. Oily Product: The product may not solidify upon cooling.1. If recrystallization is ineffective, use silica gel column chromatography to separate the quinoxaline from byproducts like benzimidazoles.[1][2] 2. An oily product suggests impurities. Attempt purification by column chromatography. If the product is inherently an oil, this is the preferred method.

Troubleshooting Guide: Step 2 - Nitrile Reduction

This section focuses on the conversion of Quinoxaline-2-carbonitrile to this compound.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the nitrile is too low. 2. Deactivated Catalyst: For catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C) may have lost its activity. 3. Low Reaction Temperature: Some reductions, especially with borohydride systems, may require heating.1. Increase the equivalents of the reducing agent (e.g., LiAlH₄, NaBH₄). 2. Use fresh, high-quality catalyst. Ensure the system is free of catalyst poisons. 3. If applicable, gently heat the reaction mixture and monitor via TLC.
Low Yield of Primary Amine 1. Formation of Aldehyde: Using milder reducing agents (like DIBAL-H) or incomplete reduction followed by hydrolysis can yield the aldehyde.[9] 2. Formation of Secondary/Tertiary Amines: This is a common side reaction in catalytic hydrogenation where the intermediate imine is attacked by the product amine.[10]1. Use a strong reducing agent like Lithium aluminum hydride (LiAlH₄) which reliably reduces nitriles to primary amines.[10][11][12] 2. To favor primary amine formation during catalytic hydrogenation, the addition of ammonia can suppress the formation of secondary and tertiary amines. Using specific catalysts like cobalt boride can also be more selective.[10]
Safety and Handling Issues 1. Violent Reaction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that reacts violently with protic solvents like water and alcohols.[13]1. Always perform LiAlH₄ reductions in dry, anhydrous aprotic solvents (e.g., diethyl ether, THF) under an inert atmosphere. The reaction should be cooled in an ice bath during the addition of the reagent. Quench the reaction carefully by slowly adding water or an aqueous acid solution at 0 °C.

Troubleshooting Logic Diagram

G cluster_incomplete cluster_side_products start Low Product Yield check_tlc Analyze Crude Mixture by TLC start->check_tlc incomplete Incomplete Reaction: High amount of starting material remains check_tlc->incomplete Predominantly Starting Material side_products Multiple Side Products Observed check_tlc->side_products Complex Mixture optimize_cond Optimize Conditions: - Increase reaction time - Increase temperature - Change catalyst/solvent incomplete->optimize_cond change_cond Modify Conditions: - Use milder catalyst - Lower temperature - Run under inert atmosphere side_products->change_cond purify Purify via Column Chromatography change_cond->purify

Caption: Decision-making workflow for troubleshooting low product yields.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline (Model Reaction for Core Synthesis) This protocol, adapted from literature, illustrates the general procedure for forming the quinoxaline ring.[1][7]

  • Materials:

    • o-Phenylenediamine (1 mmol, 108 mg)

    • Benzil (1 mmol, 210 mg)

    • Toluene (8 mL)

    • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg) or a catalytic amount of acetic acid.

  • Procedure:

    • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.

    • Add the catalyst to the mixture.

    • Stir the reaction mixture at room temperature (for supported catalysts) or reflux (for acid catalysts).[3][7]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the catalyst if it is heterogeneous.

    • Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[1]

Protocol 2: Reduction of a Nitrile using Lithium Aluminum Hydride (LAH) This protocol describes the reduction of a nitrile to a primary amine, which is the final step to obtain this compound from its nitrile precursor.[11][12]

  • Materials:

    • Quinoxaline-2-carbonitrile (1 mmol)

    • Lithium Aluminum Hydride (LiAlH₄) (typically 1.5-2.0 mmol)

    • Anhydrous diethyl ether or THF

    • Dilute H₂SO₄ or HCl for workup

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ in anhydrous diethyl ether.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the quinoxaline-2-carbonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until all the starting material is consumed.

    • Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute acid solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.

    • Purify the product by column chromatography or recrystallization as needed.

References

Reducing side product formation in Quinoxalin-2-ylmethanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and use of Quinoxalin-2-ylmethanamine and its derivatives. Our goal is to help you minimize side product formation, improve yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of quinoxaline derivatives, focusing on the formation of key side products.

Q1: I am observing a significant amount of a benzimidazole derivative as a byproduct in my quinoxaline synthesis. What causes this and how can I prevent it?

A1: The formation of benzimidazole byproducts is a common issue, often arising from the rearrangement of the quinoxaline skeleton, particularly under acidic conditions.[1][2][3] It can also occur if the 1,2-dicarbonyl starting material has degraded or contains aldehyde impurities.[4]

Troubleshooting Steps:

  • Assess Starting Material Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.[4]

  • Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially when using strong acid catalysts.

  • Catalyst Selection: Employing milder catalysts or catalyst-free "green" synthetic methods can significantly reduce the likelihood of this rearrangement.[1] Consider using catalysts like cerium(IV) ammonium nitrate or iodine.[5]

  • Solvent Choice: Using "green" solvents such as water or ethanol can also help minimize benzimidazole formation.[5]

Q2: My characterization data suggests the presence of a quinoxaline N-oxide in my final product. How can this be avoided?

A2: Quinoxaline N-oxides typically form through over-oxidation of the quinoxaline ring.[4] This can happen if reaction conditions are too harsh or in the presence of an oxidizing agent.[4]

Troubleshooting Steps:

  • Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.[4]

  • Control the Atmosphere: Reactions run in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can lead to N-oxide formation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[4]

Q3: The reaction appears incomplete, and I suspect a dihydroquinoxaline intermediate is present. How can I drive the reaction to completion?

A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete. This is more common when the reaction is performed under non-oxidizing conditions.

Troubleshooting Steps:

  • Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air and stirring for a period after the initial condensation is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline.

  • Catalyst Choice: Certain catalysts, particularly those based on transition metals, can facilitate the final oxidation step.

Quantitative Data on Reaction Conditions

The choice of catalyst and solvent can significantly impact the yield of the desired quinoxaline product. The following tables summarize quantitative data from various studies on the synthesis of quinoxaline derivatives.

Table 1: Effect of Catalyst on Quinoxaline Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AlCuMoVPToluene25292[6]
AlFeMoVPToluene25280[6]
CeCl₃·7H₂OGlycerin70-92[7]
PEG-400 (15 mol%)Microwave120-94[7]
NoneToluene2520[6]

Table 2: Effect of Solvent on Quinoxaline Yield (Catalyst: Cerium(IV) Ammonium Nitrate)

SolventTemperature (°C)Time (min)Yield (%)Reference
Tap WaterRoom Temp-Excellent[7]
EthanolReflux-Good[8]
Acetic AcidReflux-Good[8]

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)quinoxaline (Precursor to this compound)

This protocol is adapted from the synthesis of 2,3-bis(halomethyl)quinoxaline derivatives.[9][10]

Materials:

  • o-phenylenediamine

  • 1-chloro-2,3-butanedione

  • Ethanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Add 1-chloro-2,3-butanedione (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution

This protocol describes the amination of 2-(chloromethyl)quinoxaline.

Materials:

  • 2-(chloromethyl)quinoxaline (1.0 eq)

  • Aqueous or ethanolic ammonia solution (excess)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Dissolve 2-(chloromethyl)quinoxaline in anhydrous DMF.

  • Add an excess of concentrated aqueous or ethanolic ammonia solution to the flask.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • After the reaction is complete, pour the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Purification of this compound by Column Chromatography

The basic nature of the amino group in this compound can lead to challenges during silica gel chromatography, such as peak tailing and irreversible adsorption.[11] Using a modified eluent can mitigate these issues.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol)

  • Triethylamine (TEA)

Procedure:

  • Solvent System Selection: Use TLC to determine a suitable solvent system. Start with a non-polar solvent and gradually increase the polarity. If peak tailing is observed, add a small amount of TEA (0.5-1% v/v) to the eluent to neutralize the acidic silanol groups on the silica gel.[1][11][12]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the determined solvent system. If necessary, a gradient of increasing polarity can be used to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

G Troubleshooting Workflow for Quinoxaline Synthesis start Reaction Mixture Analysis (TLC, LC-MS, NMR) side_product Side Product Identified? start->side_product benzimidazole Benzimidazole Derivative side_product->benzimidazole Yes n_oxide Quinoxaline N-Oxide side_product->n_oxide Yes dihydro Dihydroquinoxaline side_product->dihydro Yes incomplete Incomplete Reaction side_product->incomplete Yes pure_product Pure Product (Proceed with work-up) side_product->pure_product No action_benz Check Starting Material Purity Adjust T & Time Use Milder Catalyst benzimidazole->action_benz action_n_oxide Use Inert Atmosphere Avoid Oxidizing Agents n_oxide->action_n_oxide action_dihydro Introduce Mild Oxidant (Air) Optimize Catalyst dihydro->action_dihydro action_incomplete Increase Reaction Time/Temp Check Catalyst Activity incomplete->action_incomplete G MAPK/ERK Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Responses (Proliferation, Survival, Differentiation) Transcription->Response Quinoxaline Quinoxaline Derivatives Quinoxaline->RTK Inhibition

References

Technical Support Center: Overcoming Low Solubility of Quinoxalin-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility encountered with Quinoxalin-2-ylmethanamine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing very low solubility in aqueous buffers for my biological assay. What are the initial steps I should take?

A1: Low aqueous solubility is a common characteristic of quinoxaline derivatives due to their aromatic structure.[1] Initial troubleshooting should focus on the preparation of your stock solution and the final assay concentration. First, ensure your compound is fully dissolved in a suitable organic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] When diluting the stock solution into your aqueous buffer, do so in a stepwise manner with vigorous vortexing to avoid immediate precipitation.[1] It is also crucial to verify that the final concentration in your assay does not exceed the compound's aqueous solubility limit.[1] The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 1% to avoid affecting the biological system.[1]

Q2: What are the primary strategies to systematically improve the solubility of my this compound derivative for in vitro and in vivo studies?

A2: There are two main categories of strategies to enhance the solubility of poorly soluble compounds: physical modifications and chemical modifications.

  • Physical Modifications: These techniques alter the physical properties of the drug without changing its chemical structure. Key methods include:

    • Particle Size Reduction: Decreasing the particle size, for instance through creating a nanosuspension, increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a molecular level can enhance its wettability and dissolution.[2]

    • Co-crystallization: Forming a crystalline solid with a second component (a co-former) can alter the crystal lattice energy and improve solubility.

  • Chemical Modifications: These approaches involve altering the molecule itself or forming complexes.

    • Salt Formation: For compounds with ionizable groups, forming a salt can significantly increase aqueous solubility. Quinoxaline derivatives, being weak bases, can form salts with acids.[3][4][5]

    • pH Adjustment: Adjusting the pH of the solution can ionize the compound, thereby increasing its solubility. As weak bases, the solubility of quinoxaline derivatives can often be increased by lowering the pH.[6]

    • Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble quinoxaline derivative, forming an inclusion complex with improved aqueous solubility.[7][8]

    • Prodrug Synthesis: A polar functional group can be attached to the molecule to create a more soluble prodrug that is converted to the active compound in vivo.

Q3: Can pH adjustment significantly improve the solubility of this compound derivatives?

A3: Yes, for ionizable compounds like this compound derivatives, pH can have a substantial impact on solubility.[6] The methanamine group is basic and can be protonated at acidic pH. This ionization increases the molecule's polarity and its affinity for water, leading to higher solubility.[1] It is advisable to determine the pH-solubility profile of your specific derivative to identify the optimal pH range for your experiments.[9][10][11]

Q4: Are there any commercially available quinoxaline-based drugs that have overcome solubility challenges?

A4: Yes, several quinoxaline derivatives are used in marketed drugs, and their development involved addressing solubility issues. For example, the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib are based on a quinoxaline scaffold. The development of such drugs often involves advanced formulation strategies to ensure adequate bioavailability.

Troubleshooting Guide

Problem: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.

Troubleshooting Steps Explanation
1. Verify Stock Solution Clarity Before dilution, ensure that your stock solution in DMSO is completely clear and free of any visible particles. If necessary, gentle warming (e.g., 37°C) or sonication can aid dissolution.[12]
2. Optimize Dilution Protocol Instead of a single large dilution, try a serial dilution approach. Adding the stock solution to the buffer in smaller increments with mixing in between can prevent localized supersaturation and subsequent precipitation.[1]
3. Reduce Final Concentration The final concentration in your assay may be above the kinetic solubility of your compound in the aqueous buffer. Try performing the assay at a lower concentration.
4. Check Final DMSO Concentration Ensure the final percentage of DMSO in your assay is as low as possible (ideally <1%) as high concentrations of organic solvents can sometimes promote precipitation of the aqueous buffer components.[1]
5. Employ Solubility Enhancers If the above steps are insufficient, consider incorporating a solubility enhancer into your aqueous buffer, such as a low concentration of a surfactant or a cyclodextrin.[1]

Problem: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

Troubleshooting Steps Explanation
1. Determine the Kinetic Solubility Experimentally determine the kinetic solubility of your compound in the specific assay buffer you are using. This will define the maximum concentration you can reliably test.
2. Use a Different Formulation Strategy Prepare a formulation of your compound using one of the solubility enhancement techniques described in the FAQs, such as a cyclodextrin inclusion complex or a solid dispersion, and compare the assay results with your standard DMSO-based preparation.
3. Pre-dissolve in Assay Medium Prepare a concentrated solution of your compound in the assay medium itself, potentially with the aid of sonication or gentle heating, to ensure it is fully solubilized before adding to the cells or target proteins.

Quantitative Data Summary

The following table provides a template for summarizing the experimentally determined solubility of this compound derivatives under various conditions. Researchers should populate this table with their own experimental data.

Derivative Modification Solvent/Medium Temperature (°C) Solubility (µg/mL)
Q2M-ANoneWater25< 1
Q2M-ANonePBS (pH 7.4)252.5
Q2M-ANone0.1 N HCl (pH 1)25150
Q2M-AHCl SaltWater25250
Q2M-AHP-β-CD ComplexWater25550
Q2M-BNoneWater25< 0.5
Q2M-BSolid Dispersion (PVP K30)Water2575

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

Objective: To determine the aqueous solubility of a this compound derivative at different pH values.

Materials:

  • This compound derivative

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific pH.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Plot the solubility (in µg/mL or mM) against the pH to generate the pH-solubility profile.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of a this compound derivative by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound derivative

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10-40% w/v).

  • Add an excess amount of the quinoxaline derivative to the HP-β-CD solution.

  • Stir the suspension at room temperature for 24-72 hours.

  • Filter or centrifuge the suspension to remove the undissolved compound.

  • Freeze the resulting clear solution and lyophilize it to obtain a solid powder of the inclusion complex.

  • The solubility of the complex can then be determined using Protocol 1.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate and solubility of a this compound derivative by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, HPMC)

  • A common solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, or a mixture)

  • Rotary evaporator

Procedure:

  • Dissolve the quinoxaline derivative and the chosen polymer in the common solvent in a desired ratio (e.g., 1:1, 1:2, 1:5 drug-to-polymer weight ratio).[2]

  • Ensure complete dissolution to form a clear solution.

  • Remove the solvent under vacuum using a rotary evaporator at a controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • The solubility and dissolution rate of the prepared solid dispersion can be assessed and compared to the pure drug.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_strategies Solubility Enhancement Strategies cluster_physical Physical Techniques cluster_chemical Chemical Techniques cluster_evaluation Evaluation start Low Aqueous Solubility of This compound Derivative phys_mod Physical Modification start->phys_mod Choose chem_mod Chemical Modification start->chem_mod Choose nanosuspension Nanosuspension phys_mod->nanosuspension solid_dispersion Solid Dispersion phys_mod->solid_dispersion cocrystal Co-crystallization phys_mod->cocrystal salt Salt Formation chem_mod->salt ph_adjust pH Adjustment chem_mod->ph_adjust cyclodextrin Cyclodextrin Complexation chem_mod->cyclodextrin end Enhanced Solubility for Further Studies nanosuspension->end solid_dispersion->end cocrystal->end salt->end ph_adjust->end cyclodextrin->end

Caption: A workflow diagram illustrating the decision-making process for selecting a solubility enhancement strategy for this compound derivatives.

signaling_pathway cluster_problem Problem Identification cluster_consequences Experimental Consequences cluster_solutions Potential Solutions cluster_outcome Desired Outcome low_solubility Poor Aqueous Solubility precipitation Precipitation in Assays low_solubility->precipitation low_bioavailability Low Bioavailability low_solubility->low_bioavailability inconsistent_data Inconsistent Data precipitation->inconsistent_data low_bioavailability->inconsistent_data formulation Formulation Strategies (e.g., Cyclodextrin, Nanosuspension) inconsistent_data->formulation Implement chemical_mod Chemical Modification (e.g., Salt Formation) inconsistent_data->chemical_mod Implement reliable_data Reliable Experimental Data & Improved Efficacy formulation->reliable_data chemical_mod->reliable_data

References

Technical Support Center: Scaling Up the Laboratory Synthesis of Quinoxalin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the laboratory synthesis of Quinoxalin-2-ylmethanamine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A common and scalable two-step approach involves the synthesis of a 2-(halomethyl)quinoxaline intermediate, followed by amination. A typical route is the condensation of o-phenylenediamine with a suitable three-carbon building block containing a latent aminomethyl group or a group that can be converted to it. A more direct and often used method is the conversion of a pre-formed quinoxaline derivative. For instance, the reaction of o-phenylenediamine with 1,4-dibromo-2,3-butanedione can yield 2,3-bis(bromomethyl)quinoxaline, which can then be selectively reacted.[1] However, for the mono-substituted product, a more controlled synthesis is required. A reliable method is the synthesis of a 2-(halomethyl)quinoxaline followed by a nucleophilic substitution with an amine source.

Q2: How can I synthesize the 2-(halomethyl)quinoxaline intermediate?

The synthesis of 2-(halomethyl)quinoxalines can be achieved by the condensation of o-phenylenediamine with α,β-dihalo-ketones or similar synthons. For example, the reaction of o-phenylenediamine with 1,4-dibromo-2,3-butanedione is a known method to produce 2,3-bis(bromomethyl)quinoxaline.[1] For the mono-substituted product, a different starting material or a selective reaction is necessary.

Q3: What are the best methods for the amination of 2-(halomethyl)quinoxalines to avoid side products?

Direct amination with ammonia can lead to the formation of secondary and tertiary amines as byproducts due to the primary amine product being more nucleophilic than ammonia. To avoid this, the Gabriel synthesis is a highly effective method.[2][3][4] This involves reacting the 2-(halomethyl)quinoxaline with potassium phthalimide to form an N-alkylphthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine, yields the desired primary amine cleanly.[2][3]

Q4: I'm observing a low yield in my quinoxaline synthesis. What are the likely causes?

Low yields in quinoxaline synthesis can be attributed to several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing, especially on a larger scale.

  • Side reactions: The formation of byproducts such as benzimidazoles is a common issue, particularly under harsh acidic conditions or at high temperatures.

  • Purity of starting materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can lead to undesired side reactions.

  • Oxidation: o-phenylenediamines are susceptible to oxidation, which can result in colored impurities and lower the yield of the desired product.

Q5: What are the recommended purification methods for this compound?

This compound, being a primary amine, is basic. Purification can be achieved through:

  • Acid-base extraction: The basic amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting into an organic solvent.

  • Column chromatography: Silica gel chromatography is a common method. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is used to prevent tailing of the amine on the acidic silica gel.

  • Crystallization: If the product or a salt of the product is a solid, recrystallization from a suitable solvent is an excellent method for purification.

Troubleshooting Guides

Problem 1: Low Yield or No Reaction in the Synthesis of 2-(Halomethyl)quinoxaline
Possible Cause Troubleshooting Step
Low reactivity of starting materials Ensure high purity of o-phenylenediamine and the halogenated carbonyl compound. Consider using a more reactive halogenated species (e.g., bromo- vs. chloro-).
Suboptimal reaction conditions Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS. Screen different solvents to improve solubility and reaction rate.
Decomposition of starting materials or product o-phenylenediamine can degrade in the presence of air and light. Store it properly and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Inappropriate catalyst or reaction medium While many syntheses are catalyst-free, some benefit from a mild acid or base catalyst. Experiment with catalytic amounts of acetic acid or pyridine.
Problem 2: Formation of Byproducts During Amination
Byproduct Cause Prevention and Mitigation
Secondary and Tertiary Amines The primary amine product reacts further with the 2-(halomethyl)quinoxaline starting material (over-alkylation).Use a large excess of the aminating agent (e.g., ammonia). A more robust solution is to use the Gabriel synthesis, which specifically forms primary amines.[2][4]
Quaternization of the Quinoxaline Nitrogen The nitrogen atoms in the quinoxaline ring can be alkylated, especially under harsh conditions.Use milder reaction conditions and avoid strong, non-nucleophilic bases. The Gabriel synthesis also mitigates this issue as the phthalimide anion is a soft nucleophile.
Elimination Products If the reaction is heated too strongly, elimination of HX from the 2-(halomethyl)quinoxaline can occur.Maintain a controlled reaction temperature.
Problem 3: Difficulties in Product Purification
Issue Possible Cause Solution
Product is an oil and difficult to handle The free amine may be a low-melting solid or an oil.Convert the amine to a salt (e.g., hydrochloride or hydrobromide) which is often a stable, crystalline solid that can be easily filtered and purified by recrystallization.
Tailing on silica gel column The basic amine interacts strongly with the acidic silica gel.Add a small percentage of a base (e.g., 0.5-2% triethylamine or a gradient of methanol containing ammonia) to the eluent to suppress the interaction.
Co-elution of impurities Impurities have similar polarity to the product.If chromatography is challenging, consider converting the amine to a derivative (e.g., a Boc-protected amine), purifying the derivative, and then deprotecting to obtain the pure product.

Data Presentation

Table 1: Comparison of Synthetic Methods for Quinoxaline Core Synthesis

Method Reactants Catalyst/Conditions Typical Yield (%) Advantages Disadvantages
Classical Condensation o-phenylenediamine, 1,2-dicarbonyl compoundReflux in ethanol or acetic acid34-70Readily available starting materials.Long reaction times, often requires heating, moderate yields.
Microwave-Assisted o-phenylenediamine, 1,2-dicarbonyl compoundMicrowave irradiation, often solvent-freeHighShort reaction times, often higher yields.Requires specialized equipment.
Catalyst-Free Oxidative Cyclization o-phenylenediamine, α-halo ketoneWater, 80 °CModerate to HighGreen solvent, no catalyst required.Requires elevated temperature.
Pyridine Catalyzed o-phenylenediamine, phenacyl bromidePyridine, THF, room temperatureExcellentMild conditions, high yields.Use of pyridine and THF.

Table 2: Comparison of Amination Methods for 2-(Halomethyl)quinoxalines

Method Amine Source Conditions Typical Yield (%) Advantages Disadvantages
Direct Amination Aqueous or alcoholic ammoniaSealed tube, elevated temperatureVariableSimple reagents.Risk of over-alkylation to secondary and tertiary amines, requires pressure vessel for scale-up.
Gabriel Synthesis Potassium phthalimide, then hydrazineDMF or other polar aprotic solvent, followed by reflux with hydrazineGood to ExcellentClean formation of the primary amine, avoids over-alkylation.Two-step process, phthalhydrazide byproduct needs to be removed.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)quinoxaline (Illustrative)

This protocol is a general representation based on the synthesis of similar haloalkylquinoxalines. Optimization for specific substrates is recommended.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and a suitable solvent such as ethanol or THF.

  • Reagent Addition: Slowly add a solution of 1,3-dibromo-2-propanone (1.0 eq) in the same solvent to the stirred solution of o-phenylenediamine at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Gabriel Synthesis
  • Formation of the Phthalimide Adduct:

    • To a solution of 2-(bromomethyl)quinoxaline (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

    • Heat the mixture at 60-80 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and pour it into water to precipitate the N-(quinoxalin-2-ylmethyl)phthalimide.

    • Filter the solid, wash with water, and dry.

  • Hydrazinolysis:

    • Suspend the dried N-(quinoxalin-2-ylmethyl)phthalimide in ethanol or methanol.

    • Add hydrazine hydrate (2-5 eq) and heat the mixture to reflux.

    • A precipitate of phthalhydrazide will form. Monitor the reaction for the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by acid-base extraction or column chromatography as described in the FAQs.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of 2-(Halomethyl)quinoxaline cluster_step2 Step 2: Amination o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction o_phenylenediamine->condensation halo_ketone α-Halo Ketone halo_ketone->condensation intermediate 2-(Halomethyl)quinoxaline condensation->intermediate amination Nucleophilic Substitution (Gabriel Synthesis) intermediate->amination amination_reagent Amine Source (e.g., Potassium Phthalimide) amination_reagent->amination final_product This compound amination->final_product

Caption: A simplified workflow for the two-step synthesis of this compound.

Troubleshooting_Amination Troubleshooting the Amination Step start Low Yield or Impure Product in Amination Step check_overalkylation Check for Secondary/ Tertiary Amine Byproducts (TLC, LC-MS, NMR) start->check_overalkylation overalkylation_found Over-alkylation Detected check_overalkylation->overalkylation_found Yes no_overalkylation No Significant Over-alkylation check_overalkylation->no_overalkylation No solution_gabriel Implement Gabriel Synthesis to ensure primary amine formation. overalkylation_found->solution_gabriel solution_excess_nh3 Use large excess of ammonia and carefully control temperature. overalkylation_found->solution_excess_nh3 check_incomplete_reaction Check for unreacted 2-(halomethyl)quinoxaline no_overalkylation->check_incomplete_reaction incomplete_reaction Incomplete Reaction check_incomplete_reaction->incomplete_reaction Yes solution_optimize_conditions Increase reaction time, temperature, or screen alternative solvents. incomplete_reaction->solution_optimize_conditions

Caption: A decision tree for troubleshooting common issues in the amination of 2-(halomethyl)quinoxaline.

References

Stability issues of Quinoxalin-2-ylmethanamine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quinoxalin-2-ylmethanamine. This resource provides troubleshooting guides and answers to frequently asked questions regarding the stability of this compound under various experimental conditions.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems researchers may encounter with this compound, offering potential causes and solutions.

Q1: My sample of this compound shows significant degradation when dissolved in an acidic aqueous solution (pH < 6). What is happening and how can I prevent it?

A1: Degradation in acidic media is a known issue for some quinoxaline derivatives. The primary cause is the protonation of the nitrogen atoms in the quinoxaline ring and the primary amine of the methanamine group.[1] This protonation can alter the electronic properties of the molecule, making it more susceptible to hydrolysis or other degradation pathways.[1]

Troubleshooting Steps:

  • pH Control: The most critical step is to control the pH. If your experimental conditions allow, buffer the solution to a neutral or slightly basic pH (pH 7.0-8.0).[1] The (3-aminopropyl)amino substituents on a related quinoxaline derivative are mostly protonated in aqueous solutions below pH 8, which helps with solubility; however, the quinoxaline ring itself can be protonated in more acidic conditions (pH 1-5), leading to instability.[2][3]

  • Solvent Choice: If possible, switch to aprotic solvents (e.g., DMSO, DMF, Dioxane) to avoid issues related to protonation.[1]

  • Temperature Control: Perform your experiment at the lowest temperature feasible, as higher temperatures can accelerate acid-catalyzed degradation.[1]

  • Limit Exposure Time: Minimize the time the compound is exposed to acidic conditions.[1]

Q2: I've observed a loss of potency and the appearance of unknown peaks in my HPLC analysis after storing my stock solution at room temperature for a few days. What could be the cause?

A2: this compound, like many complex organic molecules, can be sensitive to thermal and photo-degradation. Storing solutions at room temperature, especially when exposed to light, can lead to decomposition.

Troubleshooting Steps:

  • Storage Conditions: Always store stock solutions in a cool, dark place. For long-term storage, keep solutions at -20°C or -80°C.[4] General best practices for bioanalysis recommend assessing long-term stability at the intended storage temperature.[5]

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to protect the compound from light exposure, which can induce photodegradation.[5]

  • Inert Atmosphere: If the compound is particularly sensitive, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Fresh Solutions: For best results, prepare solutions fresh before each experiment.

Q3: My reaction yield is low and I see multiple byproducts when using an oxidizing agent in my synthesis. Could the this compound be unstable under these conditions?

A3: Yes, the quinoxaline ring system can be susceptible to oxidation, which can lead to the formation of byproducts or ring degradation. The use of strong oxidizing agents or even ambient oxygen over time can affect the compound's integrity.[6]

Troubleshooting Steps:

  • Milder Oxidants: If your protocol allows, screen for milder oxidizing agents that can achieve the desired transformation without degrading the quinoxaline core.

  • Controlled Conditions: Run the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric oxygen.[1]

  • Temperature Management: Keep the reaction temperature as low as possible to reduce the rate of oxidative side reactions.[1]

  • Radical Scavengers: In some cases, the addition of a radical scavenger may help if degradation is proceeding through a free-radical mechanism.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for solid this compound? Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[4] For long-term storage, refrigeration (2-8°C) is recommended. Avoid exposure to moisture and incompatible materials.[4]

How does light exposure affect the stability of this compound? Exposure to UV or high-intensity visible light can lead to photodegradation. It is crucial to handle the compound and its solutions in low-light conditions and store them in light-protecting containers (e.g., amber vials).[5][7]

Is this compound stable in common organic solvents like DMSO and Ethanol? Generally, quinoxaline derivatives are stable in aprotic solvents like DMSO.[8] In protic solvents like ethanol, stability can be lower, especially if acidic or basic impurities are present or if the solution is exposed to light and heat. Always use high-purity, anhydrous solvents when possible.

Data on Stability

While specific quantitative stability data for this compound is not extensively published, the following tables provide illustrative data based on the known behavior of related quinoxaline derivatives.

Table 1: Illustrative pH Stability of this compound in Aqueous Buffers

pHTemperature (°C)Incubation Time (hours)% Remaining (Illustrative)Observations
3.0252465%Significant degradation, formation of polar byproducts.
5.0252485%Moderate degradation observed.
7.42524>98%Stable under neutral conditions.
9.02524>97%Generally stable, minor non-polar byproduct noted.

Table 2: Illustrative Thermal and Photostability in Solution (Aqueous Buffer, pH 7.4)

ConditionIncubation Time (hours)% Remaining (Illustrative)Notes
4°C, Dark72>99%Recommended for short-term solution storage.
25°C, Dark7296%Slow degradation occurs at room temperature.
25°C, Light1280%Significant photodegradation.
40°C, Dark7288%Accelerated thermal degradation.
ICH Q1B compliant light exposure: 1.2 million lux hours and 200 watt hours/m².[9][10]

Experimental Protocols

Protocol 1: Assessing pH Stability

  • Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Prepare Stock Solution: Create a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubate Samples: Dilute the stock solution into each buffer to a final concentration of 10 µM. Prepare a control sample (T=0) for each pH by immediately quenching with a neutralizing buffer and storing at -80°C.

  • Incubation: Incubate the test samples at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 0, 2, 8, 24 hours).

  • Analysis: At each time point, take an aliquot of the sample, quench if necessary, and analyze by a validated stability-indicating HPLC-UV or LC-MS method.

  • Quantification: Calculate the percentage of the compound remaining by comparing the peak area at each time point to the T=0 sample.

Protocol 2: Assessing Photostability (ICH Q1B Confirmatory Study)

  • Sample Preparation: Prepare the compound in its solid form and in a solution (e.g., in a neutral aqueous buffer) in chemically inert, transparent containers.

  • Control Sample: Prepare identical samples wrapped in aluminum foil to serve as dark controls. These will be exposed to the same temperature conditions to assess thermal degradation separately.[10]

  • Exposure: Place the test and control samples in a calibrated photostability chamber.

  • Light Conditions: Expose the samples to a light source that conforms to ICH Q1B Option I or II guidelines. The total exposure should be no less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9][10]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated HPLC method.

  • Evaluation: Compare the results from the exposed sample to the dark control. A significant difference indicates photodegradation. Any degradation products should be examined.

Visualizations

Below are diagrams illustrating common workflows and logical relationships for troubleshooting stability issues.

TroubleshootingWorkflow start Degradation Observed in Experiment check_ph Is the medium acidic (pH < 6)? start->check_ph check_light Was the sample exposed to light? check_ph->check_light No sol_ph Solution: 1. Buffer to pH 7-8 2. Use aprotic solvent 3. Lower temperature check_ph->sol_ph Yes check_temp Was the temperature elevated (>25°C)? check_light->check_temp No sol_light Solution: 1. Use amber vials 2. Work in low light 3. Store in dark check_light->sol_light Yes check_oxidizer Are oxidizing agents present? check_temp->check_oxidizer No sol_temp Solution: 1. Store at 4°C or below 2. Minimize time at RT check_temp->sol_temp Yes sol_oxidizer Solution: 1. Use milder reagents 2. Run under inert atm. check_oxidizer->sol_oxidizer Yes end_node Problem Resolved sol_ph->end_node sol_light->end_node sol_temp->end_node sol_oxidizer->end_node

Caption: Troubleshooting workflow for this compound degradation.

StabilityStudyWorkflow prep Prepare Compound (Solid & Solution) ph_setup Prepare pH Buffers (e.g., 3, 5, 7.4, 9) prep->ph_setup photo_setup Prepare Samples (Exposed & Dark Control) prep->photo_setup thermal_setup Prepare Samples (Multiple Temps) prep->thermal_setup ph_incubate Incubate at T=const. ph_setup->ph_incubate ph_analyze Analyze via HPLC at time points ph_incubate->ph_analyze ph_result Determine % Remaining vs. pH ph_analyze->ph_result photo_expose Expose to Light (ICH Q1B) photo_setup->photo_expose photo_analyze Analyze both samples via HPLC photo_expose->photo_analyze photo_result Compare Exposed vs. Dark Control photo_analyze->photo_result thermal_incubate Incubate in Dark thermal_setup->thermal_incubate thermal_analyze Analyze via HPLC at time points thermal_incubate->thermal_analyze thermal_result Determine Degradation Rate vs. Temp thermal_analyze->thermal_result

Caption: General experimental workflow for stability assessment studies.

References

Technical Support Center: Refining the Work-up Procedure for Quinoxalin-2-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to refine the work-up and purification of Quinoxalin-2-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most prevalent method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For this compound, a common strategy involves the reaction of o-phenylenediamine with a suitable three-carbon α,β-dicarbonyl precursor, followed by amination or reduction of a nitrile or azide precursor at the 2-position.

Q2: My this compound product appears to be unstable during silica gel column chromatography, leading to streaking and low yield. What is the likely cause and how can I mitigate this?

The amine functionality in this compound makes the compound basic. Standard silica gel is slightly acidic and can interact with the basic amine, leading to poor separation, streaking, and potential decomposition of the product on the column.

To address this, you can:

  • Deactivate the silica gel: Before packing the column, treat the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 1-2% v/v in the eluent). This will neutralize the acidic sites on the silica surface.

  • Use an alternative stationary phase: Consider using a more inert stationary phase like neutral alumina or a polymer-based resin.

  • Employ reverse-phase chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., with a C18 column) can be an effective alternative where the separation is based on hydrophobicity rather than polarity.

Q3: I am having difficulty removing a persistent, closely-eluting impurity during column chromatography. What strategies can I employ for better separation?

Co-elution of impurities is a common challenge. To improve separation:

  • Optimize the eluent system: Systematically screen different solvent mixtures using thin-layer chromatography (TLC) to find an eluent system that provides better separation between your product and the impurity. Experiment with solvents of different polarities and selectivities.

  • Gradient elution: Instead of using a single eluent mixture (isocratic elution), a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can help to resolve closely-eluting compounds.[1]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[2][3] Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

Q4: My product is precipitating in the column during purification. How can I prevent this?

Product precipitation on the column can lead to clogging, poor separation, and low recovery. This typically occurs if the compound has low solubility in the chosen eluent.

To prevent precipitation:

  • Ensure complete dissolution: Make sure your crude product is fully dissolved in a minimum amount of the initial eluent before loading it onto the column.

  • Solid loading: If solubility is a major issue, you can adsorb the crude product onto a small amount of silica gel. To do this, dissolve your product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the column.

Troubleshooting Guides

Problem 1: Low yield after aqueous work-up.
Possible Cause Solution
Product remains in the aqueous phase.The basic amine group of this compound can form a salt in acidic or neutral aqueous solutions, making it water-soluble. Ensure the aqueous layer is sufficiently basic (pH > 9) by adding a base like sodium carbonate or sodium hydroxide before extraction with an organic solvent.
Incomplete extraction.Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete transfer of the product from the aqueous phase to the organic phase.
Emulsion formation during extraction.The presence of impurities can sometimes lead to the formation of an emulsion between the aqueous and organic layers. To break the emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Problem 2: Product discoloration or decomposition.
Possible Cause Solution
Air oxidation.Some quinoxaline derivatives can be sensitive to air and light. It is advisable to perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) and to protect the sample from light.
Residual acid from the reaction.Ensure that any acidic catalysts or byproducts from the synthesis are completely neutralized during the work-up before concentrating the product. A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) is recommended.
Unstable on silica gel.As mentioned in the FAQs, the acidic nature of silica gel can cause decomposition. Use deactivated silica or an alternative stationary phase.

Data Presentation

Table 1: Comparison of Purification Methods for Quinoxaline Derivatives

Purification Method Typical Yield (%) Typical Purity (%) Advantages Disadvantages
Recrystallization60-90>98High purity, simple procedure, scalable.Can be time-consuming, requires a suitable solvent, may result in product loss in the mother liquor.
Column Chromatography (Silica Gel)50-8595-99Widely applicable, good for separating complex mixtures.Can be labor-intensive, potential for product decomposition on acidic silica.
Column Chromatography (Alumina)50-8595-99Suitable for basic compounds, less acidic than silica.Can have lower resolving power than silica for some compounds.
Preparative HPLC40-70>99High resolution, excellent for difficult separations.Expensive, requires specialized equipment, limited sample capacity.

Note: The yields and purities are typical ranges and can vary significantly depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: General Work-up Procedure for this compound Synthesis
  • Quenching the Reaction: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, remove the solvent under reduced pressure.

  • Aqueous Wash: To the residue, add deionized water and a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

  • Basification: Adjust the pH of the aqueous layer to >9 by the dropwise addition of a saturated aqueous solution of sodium carbonate or 1M sodium hydroxide. Monitor the pH using pH paper.

  • Extraction: Transfer the mixture to a separatory funnel and perform the extraction. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine and Wash: Combine the organic extracts and wash with brine.

  • Drying: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography with Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. For deactivation, add 1-2% triethylamine to the eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column. Alternatively, perform a solid loading as described in the FAQs.

  • Elution: Elute the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Troubleshooting_Workup cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reaction_Complete Reaction Complete Aqueous_Workup Aqueous Work-up Reaction_Complete->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Drying Drying and Concentration Extraction->Drying Low_Yield Low Yield? Extraction->Low_Yield Issue Crude_Product Crude Product Drying->Crude_Product Purification Purification Crude_Product->Purification Impure_Product Impure Product? Crude_Product->Impure_Product Issue Pure_Product Pure Product Purification->Pure_Product Check_pH Check Aqueous pH (Should be >9) Low_Yield->Check_pH Yes Multiple_Extractions Perform Multiple Extractions Low_Yield->Multiple_Extractions If pH is OK Column_Chromatography Column Chromatography Impure_Product->Column_Chromatography Yes Recrystallization Recrystallization Impure_Product->Recrystallization Yes Check_pH->Extraction Multiple_Extractions->Extraction Column_Chromatography->Purification Recrystallization->Purification

Caption: Troubleshooting workflow for the work-up and purification of this compound.

Chromatography_Troubleshooting Start Column Chromatography of this compound Issue Problem Encountered Start->Issue Streaking Streaking / Tailing Issue->Streaking Streaking Co_elution Co-elution of Impurity Issue->Co_elution Co-elution Precipitation Product Precipitation Issue->Precipitation Precipitation Solution_Streaking Deactivate Silica Gel (add 1-2% Et3N to eluent) Streaking->Solution_Streaking Solution_Co_elution Optimize Eluent System (via TLC) or use Gradient Elution Co_elution->Solution_Co_elution Solution_Precipitation Ensure Complete Dissolution before Loading or use Solid Loading Precipitation->Solution_Precipitation

Caption: Troubleshooting common issues in column chromatography of this compound.

References

Technical Support Center: Regioselective Functionalization of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of quinoxaline scaffolds, with a special focus on Quinoxalin-2-ylmethanamine. This resource is designed for researchers, scientists, and professionals in drug development navigating the complexities of modifying the quinoxaline core. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: I am working with this compound. What are the primary sites for functionalization, and how do I control regioselectivity?

A1: this compound presents several potential sites for functionalization, each requiring a different strategy to achieve selectivity. The primary reactive positions are:

  • The Primary Amine (-NH₂): The most nucleophilic site, susceptible to alkylation, acylation, and other standard amine chemistries. To avoid side reactions at this position when targeting other sites, it should be protected (e.g., as a Boc or Cbz carbamate).

  • The C3 Position: This position on the pyrazine ring is electron-deficient and a common site for nucleophilic and radical substitutions. Direct C-H functionalization at C3 is a widely studied area for related quinoxalin-2(1H)-ones.[1][2][3]

  • The Carbocyclic Ring (C5-C8): Functionalization on the benzene ring portion is typically achieved through electrophilic aromatic substitution. The regioselectivity (e.g., between C6 and C7) is governed by the electronic and steric effects of existing substituents.[4]

  • The Methylene Bridge (-CH₂-): While less common, functionalization at this position may be possible under specific radical or oxidation conditions.

The following workflow provides a general approach to planning a regioselective functionalization experiment.

G cluster_plan Phase 1: Planning & Strategy cluster_exec Phase 2: Execution & Optimization cluster_analysis Phase 3: Analysis & Troubleshooting start Define Target Position (e.g., N, C3, C6/C7) protect Protect Primary Amine? (If not the target) start->protect Is target C or N? strategy Select Functionalization Strategy (e.g., C-H Activation, SNH, EAS) start->strategy Target is N protect->strategy screen Screen Reaction Conditions (Catalyst, Ligand, Solvent, Temp) strategy->screen monitor Monitor Reaction (TLC, LC-MS) screen->monitor workup Workup & Purification (Chromatography) monitor->workup analysis Analyze Product Mixture (NMR for Regioisomer Ratio) workup->analysis troubleshoot Troubleshoot Selectivity/Yield analysis->troubleshoot Poor Result troubleshoot->screen Re-optimize G start Problem: Poor Regioselectivity q1 Is a directing group being used? start->q1 q2 Have you screened catalysts and ligands? q1->q2 Yes sol1 Consider installing a removable directing group to force selectivity. q1->sol1 No q3 Have you varied reaction parameters (temp, solvent)? q2->q3 Yes sol2 Systematically screen catalysts (e.g., Pd, Rh) and a panel of sterically/electronically diverse ligands. q2->sol2 No sol3 Attempt lower temperatures for longer durations. Screen a range of solvents with varying polarity. q3->sol3 No end Improved Selectivity q3->end Yes sol1->q2 sol2->q3 sol3->end G cluster_mech Simplified Pd-Catalyzed C-H Arylation Cycle pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)-X L₂ pd0->pd2_oa Oxidative Addition (Ar-X) cmd Concerted Metalation- Deprotonation Intermediate pd2_oa->cmd C-H Activation (Het-H) pd2_het Het-Pd(II)-Ar L₂ pd2_het->pd0 Reductive Elimination (Het-Ar Product) cmd->pd2_het

References

Technical Support Center: Catalyst Selection for Efficient Quinoxalin-2-ylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of Quinoxalin-2-ylmethanamine, a crucial building block in pharmaceutical development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two main strategies for the synthesis of this compound:

  • Catalytic Reduction of Quinoxaline-2-carbonitrile: This is a widely used method that involves the reduction of the nitrile group to a primary amine. Various catalysts and reducing agents can be employed for this transformation.

  • Nucleophilic Substitution on a Halo-Quinoxaline Derivative: This route typically involves the reaction of a 2-(halomethyl)quinoxaline or a 2-haloquinoxaline with an amine source.

Q2: What is the most significant challenge in the catalytic hydrogenation of quinoxaline-2-carbonitrile?

The primary challenge is controlling the selectivity of the reduction to obtain the desired primary amine. Over-reduction can lead to the formation of secondary and tertiary amine byproducts through the reaction of the initially formed primary amine with the intermediate imine species.

Q3: How can the formation of secondary and tertiary amine byproducts be minimized during catalytic hydrogenation?

The addition of ammonia or ammonium hydroxide to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amines. The excess ammonia competes with the primary amine product for reaction with the intermediate imine, thus favoring the formation of the desired this compound.

Q4: What are the advantages of using heterogeneous catalysts like Raney Nickel or Pd/C?

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture by filtration, potential for catalyst recycling, and often milder reaction conditions compared to stoichiometric reducing agents.

Q5: When is Lithium Aluminium Hydride (LiAlH₄) a suitable reducing agent?

Lithium Aluminium Hydride is a powerful, non-catalytic reducing agent that can effectively reduce nitriles to primary amines. It is particularly useful when catalytic hydrogenation methods are ineffective or lead to undesired side reactions. However, it requires strictly anhydrous conditions and careful handling due to its high reactivity with protic solvents and moisture.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Catalytic Hydrogenation
Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Increase reaction time. - Increase hydrogen pressure. - Increase catalyst loading. - Check for catalyst poisoning from impurities in the starting material or solvent.
Formation of Byproducts - Add ammonia or ammonium hydroxide to the reaction mixture to suppress secondary and tertiary amine formation. - Optimize the reaction temperature; lower temperatures may favor the primary amine.
Catalyst Deactivation - Ensure the catalyst is fresh or properly activated. - Consider using a different solvent that does not interfere with the catalyst.
Problem 2: Difficulty in Isolating the Product
Possible Cause Troubleshooting Suggestion
Product is highly soluble in the reaction solvent. - After filtration of the catalyst, concentrate the filtrate under reduced pressure. - Perform an extraction with a suitable organic solvent after adjusting the pH of the aqueous solution.
Formation of emulsions during workup. - Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of Celite.
Product is an oil and difficult to crystallize. - Attempt to form a salt (e.g., hydrochloride) which is often more crystalline. - Purify by column chromatography.

Data Presentation: Catalyst Performance in this compound Synthesis

The following table summarizes the performance of various catalytic systems for the synthesis of this compound from Quinoxaline-2-carbonitrile.

Catalyst/Reagent Catalyst Loading Solvent Temperature (°C) Pressure (H₂) Reaction Time (h) Yield (%) Notes
Raney Nickel~10-20 wt%Methanol/Ammonia25-5050-100 psi4-1270-90Addition of ammonia is crucial to prevent byproduct formation.
10% Pd/C5-10 mol%Ethanol/Ammonia25-6050-150 psi6-2465-85Reaction times can be longer compared to Raney Nickel.
Lithium Aluminium Hydride (LiAlH₄)2-3 equivalentsAnhydrous THF or Diethyl Ether0 to refluxN/A2-680-95Requires strictly anhydrous conditions and careful workup.
Sodium Borohydride / Cobalt(II) Chloride4 eq. NaBH₄ / 1 eq. CoCl₂Methanol25N/A1-3~75A milder alternative to LiAlH₄, but may require optimization.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel
  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney Nickel (slurry in water) with anhydrous methanol (3 x 50 mL) to remove water.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add Quinoxaline-2-carbonitrile (1.0 g, 6.45 mmol), methanolic ammonia (7N, 50 mL), and the prepared Raney Nickel catalyst (~0.2 g).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 100 psi.

  • Reaction: Stir the mixture vigorously at 50 °C for 8 hours, monitoring the hydrogen uptake.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to afford this compound.

Protocol 2: Reduction using Lithium Aluminium Hydride (LiAlH₄)
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LiAlH₄ (0.49 g, 12.9 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).

  • Addition of Substrate: Dissolve Quinoxaline-2-carbonitrile (1.0 g, 6.45 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C and carefully and sequentially add water (0.5 mL), 15% aqueous NaOH (0.5 mL), and water (1.5 mL) dropwise.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash with THF.

  • Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Visualizations

experimental_workflow_catalytic_hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Isolation cluster_purification Purification prep1 Wash Raney Ni with Methanol react1 Combine Reactants: Quinoxaline-2-carbonitrile, Methanolic Ammonia, Raney Nickel prep1->react1 Add Catalyst react2 Pressurize with H₂ (100 psi) react1->react2 react3 Heat and Stir (50°C, 8h) react2->react3 workup1 Cool and Vent react3->workup1 workup2 Filter through Celite workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 purify1 Column Chromatography workup3->purify1 product This compound purify1->product

Caption: Experimental workflow for the catalytic hydrogenation of Quinoxalin-2-carbonitrile.

logical_relationship_byproduct_formation cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway cluster_solution Solution A Quinoxaline-2-carbonitrile B Intermediate Imine A->B + H₂ / Catalyst C This compound (Primary Amine) B->C + H₂ / Catalyst D Secondary Amine B->D + Primary Amine E Tertiary Amine D->E + Intermediate Imine F Add Excess NH₃ G Shifts Equilibrium to Primary Amine F->G G->B Competes with Primary Amine

Caption: Logical relationship of byproduct formation and its mitigation.

Technical Support Center: Chiral Separation of Quinoxalin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the chiral separation of Quinoxalin-2-ylmethanamine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a chiral stationary phase (CSP) for this compound enantiomers?

A1: The separation of chiral compounds is often an empirical process, meaning you may need to screen several columns.[1][2] However, for nitrogen-containing heterocyclic compounds like quinoxaline derivatives, polysaccharide-based CSPs are a highly effective starting point. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® AD, Chiralcel® OD) are widely successful and should be prioritized in your initial screening.[2][3] These columns can be used in normal-phase, reversed-phase, and polar organic modes, offering complementary enantioselectivities.[2]

Q2: Why is my peak shape poor (significant tailing)?

A2: this compound is a nitrogen-containing heterocyclic compound, which makes it a weak base.[4][5] Peak tailing is often caused by undesirable secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[4] To mitigate this, it is crucial to control the pH of the mobile phase by adding an acidic or basic modifier.[2][4]

Q3: What mobile phase additives should I use for a basic compound like this compound?

A3: For basic compounds, adding a small amount of a basic modifier to the mobile phase is highly recommended. In normal phase mode (e.g., Hexane/Isopropanol), adding 0.1% (v/v) diethylamine (DEA) is a common strategy to improve peak shape and resolution.[2] In reversed-phase mode, using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress silanol interactions by protonating the analyte, leading to sharper peaks.[4][6]

Q4: Should I use normal-phase or reversed-phase chromatography?

A4: Both modes are viable and the choice depends on the specific enantiomers and the available CSPs. Polysaccharide-based columns can be used in both normal and reversed-phase modes.[2]

  • Normal Phase (e.g., n-hexane/isopropanol): Often provides excellent selectivity for polysaccharide CSPs.[2][7] It is a common starting point for method development.[8]

  • Reversed Phase (e.g., Acetonitrile/Water with buffer): Can be effective, especially with columns designed for aqueous conditions (e.g., Chiralcel OD-RH). This mode is also compatible with mass spectrometry (MS) detection if volatile buffers like ammonium formate or ammonium acetate are used.[5][6]

Q5: How does temperature affect my chiral separation?

A5: Temperature is a critical parameter that can significantly influence selectivity.[3] Generally, decreasing the temperature increases chiral selectivity and resolution, though it may also increase retention time and backpressure.[9][10] Conversely, increasing the temperature can improve peak efficiency and shape.[9] In some rare cases, increasing the temperature has been observed to increase separation factors.[11] It is a parameter worth investigating during method optimization, as it can sometimes even lead to a reversal of the enantiomer elution order.[3][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Separation / Co-elution of Enantiomers 1. Inappropriate CSP: The selected chiral stationary phase does not provide enantiorecognition for your molecule.[12] 2. Suboptimal Mobile Phase: The mobile phase composition is not suitable for resolving the enantiomers.[7] 3. Temperature: The analytical temperature may not be optimal for selectivity.[3]1. Screen different CSPs: Test columns with different chiral selectors (e.g., amylose vs. cellulose derivatives, or different functional groups on the selector).[3] 2. Optimize Mobile Phase:     • Normal Phase: Vary the ratio of alcohol (e.g., isopropanol, ethanol) to alkane (e.g., n-hexane).[7][8]     • Reversed Phase: Adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase and optimize the pH.[4]     • Switch Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[4] 3. Adjust Temperature: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution.[10]
Poor Peak Shape (Tailing) 1. Secondary Silanol Interactions: The basic nitrogen in the quinoxaline moiety interacts strongly with acidic silanol groups on the silica support.[4] 2. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.[4]1. Add a Mobile Phase Modifier:     • Normal Phase: Add 0.1% - 0.5% diethylamine (DEA) to the mobile phase.[2][7]     • Reversed Phase: Add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase to maintain a low pH.[4][6] 2. Adjust Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.[4]
Poor Peak Shape (Splitting or Shoulders) 1. Sample Overload: Too much sample has been injected onto the column. 2. Sample Solvent Incompatibility: The sample solvent is too strong, causing peak distortion upon injection.[4] 3. Column Degradation: The stationary phase may be damaged or contaminated.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 2. Match Sample Solvent to Mobile Phase: Prepare the sample in the mobile phase.[4] 3. Flush or Replace Column: Flush the column with a strong solvent (compatible with the CSP) or replace it if performance does not improve.
Irreproducible Retention Times 1. Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase. Chiral columns can require longer equilibration times.[9] 2. Mobile Phase Instability: The mobile phase composition is changing due to evaporation of a volatile component.[4] 3. Temperature Fluctuations: The column temperature is not stable.[9] 4. Additive Memory Effect: Residual additives from previous runs are affecting the current separation.[12]1. Increase Equilibration Time: Allow at least 10-20 column volumes for equilibration, especially when changing mobile phase composition.[9] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped. Degas the solvent before use.[8] 3. Use a Column Oven: Maintain a constant and controlled column temperature.[9] 4. Dedicate a Column: If possible, dedicate a column to a specific method (e.g., acidic vs. basic additives) to avoid memory effects.[12]

Experimental Protocols & Data

Protocol 1: Chiral Stationary Phase Screening

This protocol outlines a systematic approach to screen multiple CSPs to find a suitable column for separation.

  • Sample Preparation: Dissolve the racemic this compound standard in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[4] Filter through a 0.22 µm syringe filter.

  • CSP Selection: Screen the following polysaccharide-based columns:

    • Chiralpak® AD-H (Amylose-based)

    • Chiralcel® OD-H (Cellulose-based)

  • Screening Conditions: Perform isocratic runs on each column using the mobile phases listed in the table below.

  • Evaluation: Analyze the chromatograms for any signs of peak separation (baseline resolution is not required at this stage). Select the column/mobile phase combination that shows the best enantioselectivity (α) for further optimization.

Table 1: Initial CSP Screening Conditions
Parameter Condition A (Normal Phase) Condition B (Reversed Phase)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEAAcetonitrile / 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C30 °C
Injection Vol. 5 - 10 µL5 - 10 µL
Detection UV at 254 nm or other suitable wavelengthUV at 254 nm or other suitable wavelength
Target Columns Chiralpak® AD-H, Chiralcel® OD-HChiralpak® AD-RH, Chiralcel® OD-RH

Data synthesized from multiple sources for illustrative purposes.[2][4][7][8]

Protocol 2: Method Optimization

Once a promising CSP and mobile phase system have been identified, use this protocol to fine-tune the separation.

  • Mobile Phase Ratio: Systematically vary the ratio of the strong solvent in the mobile phase. For normal phase, adjust the percentage of isopropanol from 5% to 20%.[7] For reversed phase, adjust the percentage of acetonitrile. A decrease in the organic modifier content often improves enantioselectivity.[5][6]

  • Additive Concentration: If peak shape is still suboptimal, vary the concentration of the additive (e.g., DEA from 0.05% to 0.2%).

  • Flow Rate: Test lower flow rates (e.g., 0.5 - 0.8 mL/min). Chiral separations often benefit from lower flow rates, which can increase efficiency and resolution.[9]

  • Temperature: Analyze the sample at three different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition for resolution and run time.[10]

Visualizations

Workflow for Chiral Method Development

Chiral_Method_Development start Start: Racemic Sample prep Sample Preparation (Dissolve in Mobile Phase, Filter) start->prep screen Step 1: Column Screening (e.g., Polysaccharide CSPs) prep->screen no_sep No Separation screen->no_sep No Separation Observed optimize Step 2: Method Optimization screen->optimize Partial Separation Achieved new_csp Try Different CSP Class (e.g., Pirkle, Macrocyclic Glycopeptide) no_sep->new_csp mobile_phase Adjust Mobile Phase Ratio & Additive Concentration optimize->mobile_phase Optimize Selectivity flow_temp Optimize Flow Rate & Temperature mobile_phase->flow_temp validate Step 3: Validation (Robustness, Reproducibility) flow_temp->validate validate->optimize Optimization Needed final Final Validated Method validate->final Method Performs Well new_csp->screen

Caption: A workflow diagram illustrating the systematic approach to developing a chiral HPLC separation method.

Troubleshooting Logic for Poor Resolution

Troubleshooting_Resolution start Problem: Poor Resolution (Rs < 1.5) check_peaks Are peaks sharp but overlapping? start->check_peaks optimize_selectivity Focus on Selectivity (α) check_peaks->optimize_selectivity Yes optimize_efficiency Focus on Efficiency (N) & Peak Shape check_peaks->optimize_efficiency No (Peaks are broad/tailing) change_alcohol Change Alcohol Modifier (e.g., IPA to EtOH) optimize_selectivity->change_alcohol lower_temp Decrease Column Temperature change_alcohol->lower_temp change_csp Change CSP Type (e.g., Amylose to Cellulose) lower_temp->change_csp end_node Improved Resolution change_csp->end_node add_modifier Add/Optimize Modifier (e.g., 0.1% DEA) optimize_efficiency->add_modifier lower_flow Decrease Flow Rate add_modifier->lower_flow check_sample_solvent Check Sample Solvent (Match to Mobile Phase) lower_flow->check_sample_solvent check_sample_solvent->end_node

Caption: A decision-making flowchart for troubleshooting poor resolution in chiral chromatography.

References

Validation & Comparative

Quinoxaline Derivatives in Bioassays: A Comparative Analysis of Quinoxalin-2-ylmethanamine and Other Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a bicyclic system composed of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides a comparative overview of the performance of quinoxalin-2-ylmethanamine and other quinoxaline derivatives in various bioassays, supported by experimental data. The aim is to offer a valuable resource for the rational design and development of novel therapeutic agents.

Anticancer Activity: A Tale of Diverse Mechanisms

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.[3][4][5] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis.[4][5]

Comparative Cytotoxicity of Quinoxaline Derivatives

The in vitro cytotoxic activity of various quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates greater potency.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound IV Quinoxaline-based derivativePC-3 (Prostate)2.11DoxorubicinNot Specified
Compound 4m C6-bromo substituted 2,3-dialkenyl quinoxalineA549 (Non-small-cell lung cancer)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Compound 4b C6-bromo substituted 2,3-dialkenyl quinoxalineA549 (Non-small-cell lung cancer)11.98 ± 2.595-Fluorouracil4.89 ± 0.20
Compound VIIIc Quinoxaline derivativeHCT116 (Colon Carcinoma)2.5DoxorubicinNot Specified
Compound XVa Quinoxaline derivativeHCT116 (Colon Carcinoma)4.4DoxorubicinNot Specified
Compound 10 Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric Adenocarcinoma)0.073Adriamycin0.12
Compound GK13 Quinoxaline derivativeNCC72 (72 cancer cell lines)LC50: 4.3E-4 MDoxorubicinLC50: 3.87E-3 M

Note: The data presented is compiled from various studies. Direct comparison should be approached with caution due to potential variations in experimental conditions.[1]

While specific comparative data for this compound was not prominently available in the reviewed literature, the table above illustrates the potent anticancer activity of various substituted quinoxaline derivatives. For instance, compound 10 , a pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione, exhibited remarkable cytotoxicity against gastric adenocarcinoma cells with an IC50 value of 0.073 µM, surpassing the efficacy of the standard drug Adriamycin.[6] Similarly, compound IV showed potent and selective activity against prostate cancer cells (PC-3) with an IC50 of 2.11 µM, acting as a topoisomerase II inhibitor.[5] The C6-bromo substituted dialkenyl quinoxalines 4m and 4b also demonstrated significant activity against non-small-cell lung cancer cells.[7]

Antimicrobial Activity: A Broad Spectrum of Action

Quinoxaline derivatives are also recognized for their potent antimicrobial properties against a range of bacterial and fungal pathogens.[8][9][10][11] The introduction of different substituents on the quinoxaline ring system allows for the modulation of their antimicrobial spectrum and potency.

Comparative Antibacterial Activity of Quinoxaline Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antibacterial potency.

CompoundDerivative ClassS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)MRSA (MIC in µg/mL)E. coli (MIC in µg/mL)
5m C-2 amine-substituted quinoxaline4-168-328-324-32
5n C-2 amine-substituted quinoxaline4-168-328-324-32
5o C-2 amine-substituted quinoxaline4-168-328-324-32
5p C-2 amine-substituted quinoxaline4884

The data indicates that C-2 amine-substituted quinoxaline derivatives, which are structurally related to this compound, exhibit promising antibacterial activity.[8] In a study of novel C-2 amine-substituted quinoxaline analogues, compounds 5m-5p displayed good to moderate activity against both Gram-positive (S. aureus, B. subtilis, MRSA) and Gram-negative (E. coli) bacteria.[8] Notably, compound 5p emerged as a potent broad-spectrum antibacterial agent with MIC values as low as 4 µg/mL against S. aureus and E. coli.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of bioassay results.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Visualizations

Understanding the molecular targets and signaling pathways affected by quinoxaline derivatives is essential for drug development. Many of these compounds are known to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival.

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.

General Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Compound_Prep Prepare Quinoxaline Derivative Solutions Start->Compound_Prep Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Analysis Measure Absorbance & Analyze Data (IC50) Assay->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for evaluating the cytotoxicity of quinoxaline derivatives.

References

A Comparative Analysis of Synthetic Routes to Quinoxalin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Quinoxaline Intermediate

Quinoxalin-2-ylmethanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The development of efficient and practical synthetic methods for this amine is therefore of significant interest. This guide provides a comparative overview of the most common synthetic strategies, complete with experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies Overview

The synthesis of this compound can be broadly categorized into three main approaches, each starting from a different precursor derived from the quinoxaline core. These precursors are typically synthesized from the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound. The three primary synthetic pathways are:

  • Reduction of Quinoxaline-2-carbonitrile: A direct and common route involving the reduction of a nitrile group to a primary amine.

  • Reductive Amination of Quinoxaline-2-carbaldehyde: A versatile method that converts an aldehyde to an amine in a single step.

  • Nucleophilic Substitution of 2-(Halomethyl)quinoxaline: A two-step approach, often employing the Gabriel synthesis, to introduce the aminomethyl group.

The following sections provide a detailed comparison of these methods, including reaction conditions, yields, and experimental procedures.

Synthesis_Pathways cluster_precursors Precursor Synthesis cluster_final_synthesis Final Product Synthesis o-Phenylenediamine o-Phenylenediamine 2-Methylquinoxaline 2-Methylquinoxaline o-Phenylenediamine->2-Methylquinoxaline Condensation Quinoxaline-2-carbonitrile Quinoxaline-2-carbonitrile o-Phenylenediamine->Quinoxaline-2-carbonitrile Condensation 1,2-Dicarbonyl_eq 1,2-Dicarbonyl Equivalent 1,2-Dicarbonyl_eq->2-Methylquinoxaline Quinoxaline-2-carbaldehyde Quinoxaline-2-carbaldehyde 2-Methylquinoxaline->Quinoxaline-2-carbaldehyde Oxidation (SeO2) 2-(Bromomethyl)quinoxaline 2-(Bromomethyl)quinoxaline 2-Methylquinoxaline->2-(Bromomethyl)quinoxaline Bromination (NBS) Final_Product This compound Quinoxaline-2-carbonitrile->Final_Product Reduction (e.g., LiAlH4, Raney Ni) Quinoxaline-2-carbaldehyde->Final_Product Reductive Amination 2-(Bromomethyl)quinoxaline->Final_Product Nucleophilic Substitution (e.g., Gabriel Synthesis)

Figure 1: General synthetic pathways to this compound.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound and its immediate precursors. This allows for a direct comparison of the efficiency and practicality of each method.

Precursor/MethodStarting Material(s)Reagents and ConditionsReaction TimeYield (%)
2-Methylquinoxaline o-Phenylenediamine, 2-OxopropionaldehydeDMF--
Quinoxaline-2-carbaldehyde 2-MethylquinoxalineSelenium dioxide, Dioxane/Water, Reflux4h60-70
2-(Bromomethyl)quinoxaline 2-MethylquinoxalineN-Bromosuccinimide (NBS), Benzoyl peroxide, CCl4, Reflux-High
Quinoxaline-2-carbonitrile o-Phenylenediamine, 1,2-Dicarbonyl equivalentVaries depending on the dicarbonyl equivalent--
This compound Quinoxaline-2-carbonitrile1. LiAlH4, Diethyl ether, 0°C to RT 2. Aqueous workup12h~85
This compound Quinoxaline-2-carbonitrileRaney Nickel, H2 (50 psi), Methanolic ammonia6h~90
This compound Quinoxaline-2-carbaldehydeNH3, H2, Raney Nickel--
N-(Quinoxalin-2-ylmethyl)phthalimide 2-(Bromomethyl)quinoxaline, Potassium phthalimideDMF, RT2h92
This compound N-(Quinoxalin-2-ylmethyl)phthalimideHydrazine hydrate, Ethanol, Reflux4h85

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations.

Synthesis of Precursors

Protocol 1: Synthesis of Quinoxaline-2-carbaldehyde from 2-Methylquinoxaline

  • Reaction: Oxidation of the methyl group of 2-methylquinoxaline.

  • Procedure: A mixture of 2-methylquinoxaline (1.0 eq) and selenium dioxide (1.1 eq) in a 95:5 mixture of dioxane and water is refluxed for 4 hours. After cooling, the precipitated selenium is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by chromatography to afford quinoxaline-2-carbaldehyde.

Protocol 2: Synthesis of 2-(Bromomethyl)quinoxaline from 2-Methylquinoxaline

  • Reaction: Free radical bromination of the methyl group.

  • Procedure: A mixture of 2-methylquinoxaline (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed until the reaction is complete (monitored by TLC). The succinimide is filtered off, and the filtrate is concentrated. The crude product can be purified by recrystallization.

Synthesis of this compound

Method 1: Reduction of Quinoxaline-2-carbonitrile

Reduction_Methods Quinoxaline-2-carbonitrile Quinoxaline-2-carbonitrile Intermediate_Imine Intermediate Imine Quinoxaline-2-carbonitrile->Intermediate_Imine LiAlH4 or Raney Ni/H2 Final_Product This compound Intermediate_Imine->Final_Product Reduction

Figure 2: Reduction of quinoxaline-2-carbonitrile.

  • Protocol 1.1: Using Lithium Aluminum Hydride (LiAlH4)

    • Procedure: To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether at 0°C, a solution of quinoxaline-2-carbonitrile (1.0 eq) in diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give this compound.

  • Protocol 1.2: Using Raney Nickel

    • Procedure: Quinoxaline-2-carbonitrile (1.0 eq) is dissolved in methanolic ammonia and subjected to hydrogenation in the presence of Raney Nickel catalyst under a hydrogen atmosphere (50 psi) for 6 hours. The catalyst is then filtered off, and the filtrate is concentrated under reduced pressure to yield this compound.

Method 2: Reductive Amination of Quinoxaline-2-carbaldehyde

Reductive_Amination Quinoxaline-2-carbaldehyde Quinoxaline-2-carbaldehyde Imine_Intermediate Imine Intermediate Quinoxaline-2-carbaldehyde->Imine_Intermediate Ammonia Ammonia Ammonia->Imine_Intermediate Final_Product This compound Imine_Intermediate->Final_Product Reduction (e.g., H2/Raney Ni)

Figure 3: Reductive amination of quinoxaline-2-carbaldehyde.

  • Procedure: A solution of quinoxaline-2-carbaldehyde (1.0 eq) in methanol is saturated with ammonia. A catalytic amount of Raney Nickel is added, and the mixture is hydrogenated under a hydrogen atmosphere. Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated to give this compound.

Method 3: Gabriel Synthesis from 2-(Bromomethyl)quinoxaline

Gabriel_Synthesis 2-(Bromomethyl)quinoxaline 2-(Bromomethyl)quinoxaline Phthalimide_Adduct N-(Quinoxalin-2-ylmethyl)phthalimide 2-(Bromomethyl)quinoxaline->Phthalimide_Adduct Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->Phthalimide_Adduct Final_Product This compound Phthalimide_Adduct->Final_Product Hydrazine Hydrazine Hydrazine->Final_Product

Figure 4: Gabriel synthesis of this compound.

  • Step 1: Synthesis of N-(Quinoxalin-2-ylmethyl)phthalimide

    • Procedure: To a solution of 2-(bromomethyl)quinoxaline (1.0 eq) in DMF, potassium phthalimide (1.1 eq) is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give N-(quinoxalin-2-ylmethyl)phthalimide.

  • Step 2: Hydrazinolysis to this compound

    • Procedure: A suspension of N-(quinoxalin-2-ylmethyl)phthalimide (1.0 eq) in ethanol is treated with hydrazine hydrate (2.0 eq), and the mixture is refluxed for 4 hours. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in dilute hydrochloric acid. The aqueous layer is washed with ether, basified with sodium hydroxide, and extracted with chloroform. The combined organic extracts are dried and evaporated to give this compound.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.

  • The reduction of quinoxaline-2-carbonitrile offers a direct and high-yielding pathway. The use of Raney Nickel with hydrogen is often preferred for its milder conditions and high efficiency, while LiAlH4 provides a powerful alternative.

  • Reductive amination of quinoxaline-2-carbaldehyde is an attractive one-pot method, though the synthesis and stability of the aldehyde precursor need to be considered.

  • The Gabriel synthesis from 2-(bromomethyl)quinoxaline is a reliable, albeit longer, route that generally provides clean products and avoids over-alkylation.

By providing this comparative data and detailed protocols, this guide aims to facilitate the synthesis of this compound for researchers engaged in the discovery and development of novel quinoxaline-based therapeutics.

Validating the Structure of Quinoxalin-2-ylmethanamine: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized compounds is a critical step in the discovery pipeline. Quinoxaline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making their correct structural assignment paramount. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for validating the structure of Quinoxalin-2-ylmethanamine, supported by predictive experimental data and detailed protocols.

Unambiguous Structure Determination with 2D NMR

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of individual nuclei, complex spin systems and signal overlap in aromatic regions can often lead to ambiguity. 2D NMR spectroscopy disperses this information into a second dimension, revealing correlations between nuclei and providing a definitive map of the molecular structure. The combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments serves as the gold standard for structural validation in solution.[1][2]

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. These predictions are foundational for interpreting the 2D NMR correlation data.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H38.65s
H58.05dd
H67.70td
H77.75td
H88.00dd
CH₂4.10s
NH₂1.80 (broad)s

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C2154.0
C3145.0
C4a142.0
C5130.0
C6129.5
C7129.0
C8128.5
C8a141.5
CH₂45.0
2D NMR Correlation Data Summary

The expected correlations from COSY, HSQC, and HMBC experiments provide the necessary linkages to assemble the structure of this compound.

Table 3: Predicted 2D NMR Correlations

ExperimentCorrelation TypeExpected Cross-Peaks
COSY ¹H-¹HH5-H6, H6-H7, H7-H8
HSQC ¹H-¹³C (1-bond)H3-C3, H5-C5, H6-C6, H7-C7, H8-C8, CH₂-CH₂
HMBC ¹H-¹³C (2-3 bonds)H3 to C2, C4a; H5 to C4a, C7; H6 to C8, C4a; H7 to C5, C8a; H8 to C6, C8a; CH₂ to C2, C3

Experimental Workflow for 2D NMR Structural Validation

The logical flow of experiments is crucial for efficient and accurate structure determination. The following diagram illustrates the typical workflow.

G cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Assembly Sample Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) H1 ¹H NMR Sample->H1 C13 ¹³C NMR & DEPT H1->C13 COSY gCOSY C13->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC Process Process and reference all spectra HMBC->Process Assign_HSQC Assign directly bonded C-H pairs using HSQC Process->Assign_HSQC Assign_COSY Establish proton spin systems using COSY Assign_HSQC->Assign_COSY Assign_HMBC Connect fragments and assign quaternary carbons using HMBC Assign_COSY->Assign_HMBC Structure Assemble the final structure Assign_HMBC->Structure

Workflow for 2D NMR structural validation.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, other analytical methods provide complementary information. However, for complete structural isomer differentiation, they often fall short.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Definitive through-bond atomic connectivity.[1][3]Provides unambiguous structural determination in solution.[1]Requires larger sample amounts and longer acquisition times compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Does not differentiate between isomers with the same mass.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=N, aromatic C-H).Fast and non-destructive.Provides limited information on the overall carbon skeleton and connectivity.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.

For a comprehensive and unambiguous structural assignment of this compound and similar molecules in their solution state, 2D NMR remains the gold standard analytical technique.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

Sample Preparation
  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

¹³C{¹H} NMR:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

gCOSY:

  • Pulse Program: cosygpqf

  • Number of Scans: 8

  • Increments: 256

  • Spectral Width: Same as ¹H NMR in both dimensions

gHSQC:

  • Pulse Program: hsqcedetgpsisp2.2

  • Number of Scans: 4

  • Increments: 256

  • ¹J(C,H) Coupling Constant: 145 Hz

gHMBC:

  • Pulse Program: hmbcgpndqf

  • Number of Scans: 16

  • Increments: 256

  • Long-range Coupling Constant: Optimized for 8 Hz

By following these protocols and analyzing the resulting 2D NMR spectra, researchers can confidently validate the structure of this compound and its derivatives, ensuring the integrity of their chemical entities for further research and development.

References

Structure-activity relationship (SAR) analysis of Quinoxalin-2-ylmethanamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxalin-2-ylmethanamine analogs and related derivatives, focusing on their potential as anticancer agents. By presenting quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to facilitate the rational design of more potent and selective therapeutic candidates. While direct SAR studies on a systematic series of this compound analogs are limited in publicly available literature, this guide draws parallels from structurally similar N-substituted quinoxaline-2-carboxamides, which serve as a valuable proxy for understanding the key structural determinants of activity.

Comparative Efficacy of Quinoxaline Derivatives

The anticancer activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on both the quinoxaline core and the side chain. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of selected quinoxaline analogs against various cancer cell lines and molecular targets.

Table 1: In Vitro Cytotoxicity of N-Benzyl Quinoxaline-2-Carboxamide Analogs

This series of compounds, structurally related to this compound analogs, was evaluated for its cytotoxic effects against a panel of human cancer cell lines. The data highlights the importance of the substituent on the N-benzyl group.

Compound IDN-Benzyl SubstituentHepG2 IC50 (µM)SK-OV-3 IC50 (µM)PC-3 IC50 (µM)
29 1-Naphthylmethyl> 3010.311.2
Proxy 1 4-Fluorobenzyl> 30> 30> 30
Proxy 2 4-Chlorobenzyl27.521.425.1
Proxy 3 4-Bromobenzyl20.115.818.9
Proxy 4 4-Methylbenzyl> 30> 30> 30
Proxy 5 4-Methoxybenzyl> 30> 30> 30

Data sourced from a study on N-substituted quinoxaline-2-carboxamides as potential antineoplastic agents.[1]

Structure-Activity Relationship Insights:

  • The presence of a bulky aromatic system, such as a naphthylmethyl group (compound 29 ), confers moderate cytotoxicity against ovarian (SK-OV-3) and prostate (PC-3) cancer cell lines.[1]

  • Halogen substitution on the benzyl ring appears to be favorable for activity, with the brominated analog (Proxy 3 ) exhibiting the most potent cytotoxicity across the tested cell lines.

  • Electron-donating groups, such as methyl (Proxy 4 ) and methoxy (Proxy 5 ), as well as the highly electronegative fluorine atom (Proxy 1 ), resulted in a loss of activity.

Table 2: VEGFR-2 Inhibitory Activity of Quinoxaline Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several quinoxaline derivatives have been identified as potent inhibitors of this receptor tyrosine kinase.

Compound IDStructure DescriptionVEGFR-2 IC50 (nM)HepG2 Antiproliferative IC50 (µM)MCF-7 Antiproliferative IC50 (µM)
17b 3-methylquinoxaline-based derivative2.72.35.8
14a triazolo[4,3-a]quinoxaline-based derivative3.2--
11g quinoxaline-2(1H)-one derivative7504.502.40
SorafenibReference Drug3.127.339.41

Data compiled from studies on novel quinoxaline-based VEGFR-2 inhibitors.[2][3][4]

Structure-Activity Relationship Insights:

  • The core structure of the quinoxaline scaffold plays a crucial role in VEGFR-2 inhibition. Modifications, such as the introduction of a triazolo-fused ring system or a 3-methyl-quinoxalinone core, have yielded highly potent inhibitors (compounds 14a and 17b ) with activities comparable to the approved drug Sorafenib.[2][3]

  • The nature of the side chain and its substituents also significantly impacts both enzyme inhibition and antiproliferative activity.

Key Signaling Pathways and Experimental Workflows

The anticancer effects of this compound analogs and related compounds are often attributed to their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

A primary target for many quinoxaline-based anticancer agents is the VEGFR-2 signaling pathway. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in angiogenesis and tumor growth.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinoxaline This compound Analog Quinoxaline->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by this compound analogs.

General Experimental Workflow for Anticancer Drug Screening

The evaluation of novel this compound analogs for their anticancer potential typically follows a standardized workflow, beginning with in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Analogs Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis Enzyme Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay) IC50->Enzyme CellCycle Cell Cycle Analysis Apoptosis->CellCycle WesternBlot Western Blot Analysis (Target Protein Expression) Enzyme->WesternBlot

Caption: A general workflow for the in vitro screening of anticancer compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are generalized protocols for key assays used in the evaluation of this compound analogs.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, SK-OV-3, PC-3)

  • This compound analogs

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound analogs

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, VEGFR-2 enzyme, and the substrate peptide in the appropriate kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent to convert the generated ADP to ATP.

  • Measure Luminescence: Incubate the plate and then measure the luminescence using a plate reader. The light generated is proportional to the amount of ADP produced, which is indicative of the kinase activity.

  • Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound analogs

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish the cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

References

A Comparative Analysis of the Anticancer Activity of Quinoxaline Derivatives and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the anticancer activity of quinoxaline derivatives against well-established chemotherapeutic drugs such as Doxorubicin, Cisplatin, and 5-Fluorouracil. While this report focuses on the broader class of quinoxaline derivatives, it is important to note that specific molecules like Quinoxalin-2-ylmethanamine are part of this family and are expected to share similar mechanistic attributes. Due to a lack of publicly available data for this compound, this guide will utilize data from several representative quinoxaline derivatives to illustrate the potential of this chemical class. The anticancer efficacy is evaluated through in vitro cytotoxicity (IC50 values) across a panel of human cancer cell lines. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to offer a comprehensive resource for researchers in the field of oncology drug discovery.

Comparative Anticancer Activity: Quinoxaline Derivatives vs. Standard Drugs

The in vitro cytotoxic activity of various quinoxaline derivatives and standard anticancer drugs is summarized in Table 1. The data, presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), has been compiled from multiple studies. It is crucial to acknowledge that IC50 values can exhibit significant variability between different studies and laboratories due to factors such as cell line passage number, assay conditions, and incubation times.

Compound ClassSpecific Derivative/DrugCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivatives Derivative 1Ty-82 (Leukemia)2.5
Derivative 2THP-1 (Leukemia)1.6
Derivative 3MCF-7 (Breast)2.61
Compound 4mA549 (Lung)9.32 ± 1.56[2]
Compound 4bA549 (Lung)11.98 ± 2.59[2]
Compound XVaHCT116 (Colon)4.4[3]
Compound XVaMCF-7 (Breast)5.3[3]
Compound 11HCT116 (Colon)0.81[4]
Compound 13MCF-7 (Breast)2.91[4]
Tetrazolo[1,5-a]quinoxalineHepG2 (Liver)<0.06[5]
Doxorubicin DoxorubicinMCF-7 (Breast)2.5[6]
DoxorubicinHepG2 (Liver)12.2[6]
DoxorubicinA549 (Lung)>20[6]
DoxorubicinHeLa (Cervical)2.9[6]
DoxorubicinHCT116 (Colon)6.22[7]
Cisplatin CisplatinMCF-7 (Breast)Wide Range
CisplatinHepG2 (Liver)Wide Range
CisplatinHeLa (Cervical)Wide Range
CisplatinA549 (Lung)7.49 - 10.91[8]
5-Fluorouracil 5-FluorouracilA549 (Lung)4.89 ± 0.20[2]
5-FluorouracilHT29 (Colon)85.37 ± 1.81
5-FluorouracilHeLa (Cervical)43.34 ± 2.77
5-FluorouracilHCT116 (Colon)1.48 (5-day exposure)

Mechanisms of Anticancer Action

Quinoxaline derivatives exert their anticancer effects through multiple mechanisms, often involving the induction of apoptosis and interference with critical cellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A significant mode of action for many quinoxaline compounds is the induction of programmed cell death, or apoptosis. This is often achieved through mitochondrial- and caspase-3-dependent pathways.[2] Furthermore, several derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell proliferation.[3]

Inhibition of Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR, making this a key mechanism of their anticancer activity.[1] By blocking this pathway, these compounds can effectively halt cancer cell progression.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1

Caption: Quinoxaline derivatives inhibit the PI3K/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate anticancer activity are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoxaline derivatives and control drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (quinoxaline derivatives and standard drugs) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (if the compounds are dissolved in a solvent like DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This assay identifies apoptotic cells based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • T25 culture flasks or 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in T25 flasks or 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis. Annexin V-FITC negative, PI negative cells are viable.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Experimental Workflow Visualization

The general workflow for in vitro screening of anticancer compounds is depicted below.

experimental_workflow start Start cell_culture Cell Line Seeding (e.g., A549, MCF-7, HCT116) start->cell_culture compound_treatment Treatment with Quinoxaline Derivatives & Control Drugs cell_culture->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) incubation->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anticancer drug screening.

Conclusion

The presented data indicates that quinoxaline derivatives represent a promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines. Their mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways like PI3K/mTOR, highlight their potential as valuable candidates for further drug development. The provided experimental protocols and workflows serve as a practical guide for researchers aiming to evaluate and compare the efficacy of novel anticancer compounds. Further investigation into specific derivatives, such as this compound, is warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of the Biological Activity of Quinoxaline Derivatives Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of quinoxaline derivatives, a class of heterocyclic compounds with significant therapeutic potential. While specific data for Quinoxalin-2-ylmethanamine is limited in publicly available literature, this document focuses on the broader class of quinoxaline derivatives, presenting supporting experimental data from various studies to offer valuable insights into their anticancer properties. The quinoxaline scaffold is a prominent platform in the development of novel chemotherapeutic agents, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] Their anticancer mechanism often involves the inhibition of various protein kinases crucial for cell signaling pathways that regulate cell proliferation and survival.[2]

Cross-Validation of Cytotoxic Activity

The cytotoxic effects of various quinoxaline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Quinoxaline Derivative (Structure/Name)Cell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 8 (N-allyl quinoxaline) A549Lung Carcinoma0.86Sorafenib0.056 (EGFR inhibition)
MCF-7Breast Adenocarcinoma1.06Sorafenib0.049 (VEGFR2 inhibition)
Compound 10 MKN 45Gastric Adenocarcinoma0.073Adriamycin0.12
Cis-platin2.67
Compound 11 MCF-7Breast Adenocarcinoma0.81 - 2.91DoxorubicinNot Specified
HepG2Liver Carcinoma0.81 - 2.91DoxorubicinNot Specified
HCT-116Colon Carcinoma0.81 - 2.91DoxorubicinNot Specified
Compound 13 MCF-7Breast Adenocarcinoma0.81 - 2.91DoxorubicinNot Specified
HepG2Liver Carcinoma0.81 - 2.91DoxorubicinNot Specified
HCT-116Colon Carcinoma0.81 - 2.91DoxorubicinNot Specified
Compound IV PC-3Prostate Cancer2.11DoxorubicinNot Specified
HepG2Liver Cancer>10DoxorubicinNot Specified
Compound XVa HCT116Colon Carcinoma4.4DoxorubicinNot Specified
MCF-7Breast Adenocarcinoma5.3DoxorubicinNot Specified
Compound VIIIc HCT116Colon Carcinoma2.5DoxorubicinNot Specified
MCF-7Breast Adenocarcinoma9.0DoxorubicinNot Specified
DEQX Ht-29Colorectal CancerLower than CisplatinCisplatinNot Specified
OAQX Ht-29Colorectal CancerLower than CisplatinCisplatinNot Specified

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of quinoxaline derivatives are provided below.

MTT Assay for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Plating: Cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., quinoxaline derivatives) and incubated for a specified period (e.g., 72 hours).[5]

  • MTT Addition: Following treatment, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.[4][6]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.[4][7] The plate is then typically left at room temperature in the dark for 2 hours with shaking to ensure complete dissolution.[4]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.[6] The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[8]

  • Cell Harvesting and Fixation: Cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellet is then resuspended in ice-cold 70% ethanol while vortexing gently and fixed for at least 30 minutes at 4°C.[9]

  • Staining: The fixed cells are centrifuged, and the ethanol is discarded. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase.[9][10] PI intercalates with DNA, and RNase is included to prevent the staining of RNA.[8]

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Reaction Setup: The kinase reaction is typically performed in a 96-well plate. A master mixture containing 5x kinase assay buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) is prepared.[11]

  • Inhibitor Addition: The test compound (quinoxaline derivative) at various concentrations is added to the wells. A control with no inhibitor is also included.

  • Enzyme Addition: The reaction is initiated by adding the purified recombinant VEGFR-2 enzyme to the wells.[11]

  • Incubation: The plate is incubated at 30°C for a defined period, typically 45 minutes, to allow the kinase reaction to proceed.[12]

  • Detection: After incubation, a detection reagent, such as Kinase-Glo® MAX, is added. This reagent measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[11] The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the inhibitor compared to the control.

EGFR Kinase Assay

This assay determines the inhibitory effect of a compound on the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the EGFR kinase domain.[13]

  • Reaction Components: The reaction mixture includes purified recombinant EGFR enzyme, a specific peptide substrate, and ATP in a kinase buffer.[13]

  • Inhibitor Incubation: The test compounds are pre-incubated with the EGFR enzyme before the addition of the ATP and substrate to allow for binding.

  • Kinase Reaction: The reaction is initiated by adding the ATP and substrate mixture and is allowed to proceed for a set time at room temperature.[13]

  • Signal Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including luminescence-based assays that measure ATP consumption (similar to the VEGFR-2 assay) or antibody-based detection of the phosphorylated peptide.[13] The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizing Biological Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a key signaling pathway targeted by quinoxaline derivatives.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Cell Seeding (e.g., 96-well plate) B Compound Treatment (Quinoxaline Derivatives) A->B C Incubation (e.g., 72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) E->G H Apoptosis Assays (e.g., Annexin V) E->H

Experimental Workflow for Biological Evaluation

G Ligand Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Quinoxaline Quinoxaline Derivative Quinoxaline->Receptor Inhibition PI3K PI3K Dimerization->PI3K RAS Ras Dimerization->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Targeted Receptor Tyrosine Kinase Signaling Pathway

References

A Head-to-Head Comparison of Quinoxalin-2-ylmethanamine and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Quinoxalin-2-ylmethanamine and its positional isomers. While direct head-to-head experimental data for this specific set of isomers is limited in publicly available literature, this document provides a framework for comparison based on the well-established chemistry and biology of the quinoxaline scaffold. This guide includes general synthetic protocols, discusses potential biological activities based on structure-activity relationships of related compounds, and outlines relevant signaling pathways.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The biological activity of quinoxaline derivatives is often dictated by the nature and position of their substituents. Therefore, understanding the potential differences between positional isomers of compounds like Quinoxalin-ylmethanamine is crucial for drug design and development.

Synthesis of Quinoxalin-ylmethanamine Isomers

The synthesis of the quinoxaline core is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] Variations of this method, including the use of different catalysts and reaction conditions, allow for the preparation of a diverse range of quinoxaline derivatives.[4][5][6]

The synthesis of specific aminomethyl quinoxaline isomers would typically involve the introduction of a protected aminomethyl group or a precursor functional group (like a nitrile or a carboxamide) onto a suitably substituted quinoxaline precursor, followed by reduction or conversion to the amine. For instance, the synthesis of this compound could start from quinoxaline-2-carbonitrile, which is then reduced to the corresponding amine. Positional isomers would require starting materials with the functional group at the desired position on the benzene ring of the quinoxaline scaffold.

General Experimental Protocol: Synthesis of the Quinoxaline Ring

A general and widely used method for the synthesis of the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

Materials:

  • Substituted o-phenylenediamine

  • 1,2-dicarbonyl compound (e.g., glyoxal, benzil)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve the o-phenylenediamine in ethanol or acetic acid in a round-bottom flask.

  • Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

  • If necessary, add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Comparative Biological Activities (Hypothetical)

While direct comparative data is scarce, the biological activity of quinoxaline derivatives is known to be influenced by the electronic and steric properties of the substituents and their positions on the quinoxaline ring.[7] The aminomethyl group is a key pharmacophore that can participate in hydrogen bonding and ionic interactions with biological targets. Its position on the quinoxaline ring will alter the molecule's overall shape, polarity, and ability to interact with specific receptors or enzymes.

Table 1: Postulated Biological Activities of Quinoxalin-ylmethanamine Isomers

IsomerPotential Primary ActivitiesRationale based on SAR of related Quinoxalines
This compound Anticancer, AntimicrobialThe pyrazine ring is a key site for biological interactions. Substituents at the 2-position can directly influence these interactions.
Quinoxalin-5-ylmethanamine Anticancer, Kinase InhibitionSubstituents on the benzene ring can modulate the electronic properties of the entire scaffold, affecting target binding.
Quinoxalin-6-ylmethanamine Anticancer, Kinase InhibitionSimilar to the 5-isomer, the position on the benzene ring can influence pharmacokinetic and pharmacodynamic properties.

Note: This table is based on structure-activity relationships (SAR) observed for other quinoxaline derivatives and is intended to be predictive. Experimental validation is required.

Potential Signaling Pathway Involvement

Quinoxaline derivatives have been shown to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[8][9][10] The specific pathway targeted can depend on the substitution pattern of the quinoxaline core.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[8][9] Several quinoxaline derivatives have been identified as potent inhibitors of kinases within this pathway, such as PI3K and mTOR.[8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Quinoxaline->mTORC1

Caption: Quinoxaline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[] Some quinoxaline derivatives have been shown to inhibit components of this pathway, such as p38 MAPK.[12]

MAPK_Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, etc.) ERK->Transcription Quinoxaline Quinoxaline Derivatives Quinoxaline->Raf

Caption: Quinoxaline derivatives can interfere with the MAPK signaling cascade.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a key role in inflammation and immunity and is also implicated in cancer development and progression.[10][13][14] Certain quinoxaline derivatives have been reported to inhibit the activation of NF-κB.[10][13]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB (degraded) IKK->IkB Phosphorylation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (Inflammation, Survival) Quinoxaline Quinoxaline Derivatives Quinoxaline->IKK

References

In silico ADMET property comparison of Quinoxalin-2-ylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinoxaline derivatives. While the primary focus is on the broader class of quinoxaline compounds due to the limited availability of specific public data on quinoxalin-2-ylmethanamine derivatives, the principles and methodologies discussed are directly applicable and provide a valuable framework for the assessment of this specific subclass. The data presented herein is collated from various computational studies on diverse quinoxaline analogs, offering insights into their drug-likeness and potential pharmacokinetic profiles.

Comparative Analysis of Predicted ADMET Properties

The following table summarizes key in silico ADMET parameters for a representative set of quinoxaline derivatives from various research studies. These parameters are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

Derivative Class Molecular Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (TPSA) (Ų) Aqueous Solubility (logS) Blood-Brain Barrier (BBB) Penetration Human Intestinal Absorption (%) CYP2D6 Inhibition Hepatotoxicity AMES Mutagenicity Reference Compound(s)
Quinoxalin-2(1H)-one Derivatives< 500< 51-23-545.75 - 121.85Good to ModerateLow to Medium> 90%Non-inhibitorLow to no riskNon-mutagenicCompound 6d, 11g[1][2][3]
3-Methylquinoxaline Derivatives< 5002.5 - 4.50-13-440 - 80GoodMediumHighLikely non-inhibitorLow riskNon-mutagenicCompounds 15b, 17b[4]
Quinoxaline-2-Carboxamides< 5001.5 - 3.51-23-460 - 90GoodLowHighVariableLow riskNon-mutagenicN-phenyl and N-benzyl derivatives[5]
[1][4][6]triazolo[4,3-a]quinoxalines< 4501.0 - 3.00-14-670 - 100GoodLowHighLikely non-inhibitorLow riskNon-mutagenicCompounds 7, 8, 9[7]
Quinoxaline 1,4-di-N-oxide Derivatives< 4000.5 - 2.50-14-680 - 120GoodLowHighVariableLow riskNon-mutagenicCompounds 18, 19[8]

Experimental and Computational Protocols

The in silico ADMET properties presented in this guide are predicted using various computational models and software. Below are the general methodologies employed in the cited studies.

Physicochemical Properties and Drug-Likeness Prediction
  • Methodology: The drug-likeness of the quinoxaline derivatives was often evaluated based on established rules such as Lipinski's Rule of Five and Veber's rules.[6] These rules utilize fundamental physicochemical properties to predict oral bioavailability.

  • Parameters Calculated:

    • Molecular Weight (MW): Mass of the molecule.

    • LogP: The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity.

    • Hydrogen Bond Donors (HBD): Number of donor hydrogen atoms.

    • Hydrogen Bond Acceptors (HBA): Number of acceptor hydrogen and oxygen atoms.

    • Topological Polar Surface Area (TPSA): The surface area of polar atoms, which correlates with drug transport properties.

  • Commonly Used Tools: SwissADME, pkCSM, ADMET Predictor™, Discovery Studio.[9][10]

Pharmacokinetic (ADME) Prediction
  • Absorption:

    • Human Intestinal Absorption (HIA): Predicted as a percentage of absorption.

    • Caco-2 Permeability: An in vitro model for predicting intestinal permeability. High permeability suggests good absorption.[1][2]

    • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit drug absorption. Prediction models assess whether a compound is a substrate or inhibitor of P-gp.[1][2]

  • Distribution:

    • Blood-Brain Barrier (BBB) Permeability: Predicts the ability of a compound to cross the BBB and enter the central nervous system.

    • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, which can affect its distribution and availability.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition: Prediction of the inhibitory potential against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

  • Excretion:

    • Renal Organic Cation Transporter 2 (OCT2) Substrate: Predicts the likelihood of renal excretion via this transporter.

  • Commonly Used Tools: SwissADME, pkCSM, admetSAR, Discovery Studio.[10]

Toxicity Prediction
  • Methodology: Various in silico models are used to predict potential toxicities, including mutagenicity, carcinogenicity, and organ-specific toxicities.

  • Parameters Predicted:

    • AMES Mutagenicity: Predicts the mutagenic potential of a compound. A negative result is desirable.

    • Hepatotoxicity: Predicts the potential for the compound to cause liver damage.

    • Carcinogenicity: Predicts the likelihood of the compound causing cancer.

  • Commonly Used Tools: admetSAR, TOPKAT (in Discovery Studio).

Visualizing the In Silico ADMET Workflow

The following diagram illustrates a typical workflow for the in silico prediction of ADMET properties in the early phase of drug discovery.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision start Quinoxaline Derivative (2D/3D Structure) physchem Physicochemical Properties (MW, LogP, TPSA) start->physchem adme ADME Prediction (Absorption, Distribution, Metabolism, Excretion) physchem->adme toxicity Toxicity Prediction (AMES, Hepatotoxicity) physchem->toxicity analysis Data Analysis & Drug-Likeness Assessment adme->analysis toxicity->analysis decision Lead Candidate Selection or Optimization analysis->decision

Caption: In Silico ADMET Prediction Workflow for Quinoxaline Derivatives.

Signaling Pathways and Experimental Workflows

While this guide focuses on the in silico ADMET properties, it is important to note that quinoxaline derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and inflammation. For instance, certain quinoxaline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis.[3][4] The general workflow for evaluating such compounds is depicted below.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_admet Pharmacokinetic Profiling cluster_outcome Outcome design Compound Design & In Silico Screening synthesis Chemical Synthesis design->synthesis admet_pred In Silico ADMET Prediction design->admet_pred invitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) synthesis->invitro invivo In Vivo Models (e.g., Animal Studies) invitro->invivo invitro->admet_pred admet_exp Experimental ADMET (Optional) invivo->admet_exp lead_opt Lead Optimization invivo->lead_opt admet_pred->lead_opt admet_exp->lead_opt

Caption: General Drug Discovery Workflow for Quinoxaline Derivatives.

References

Comparative Analysis of Quinoxaline-Based AMPA Receptor Antagonists: Unraveling the Mechanism of Action of Fanapanel and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the mechanism of action, comparative efficacy, and experimental evaluation of quinoxaline-derived AMPA receptor antagonists, with a focus on Fanapanel.

This guide provides a detailed comparison of Fanapanel (ZK-200775), a competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, with other notable AMPA receptor modulators, Perampanel and Talampanel. The objective is to elucidate the mechanism of action of these quinoxaline derivatives through a review of their receptor binding affinities, downstream signaling effects, and the experimental protocols used for their characterization.

Mechanism of Action: Competitive Antagonism of AMPA Receptors

Fanapanel, a quinoxalinedione derivative, exerts its pharmacological effect by acting as a competitive antagonist at the AMPA receptor. This means it directly competes with the endogenous ligand, glutamate, for binding to the receptor's active site. By occupying this site without activating the receptor, Fanapanel prevents the ion channel from opening, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization. This action effectively dampens excitatory neurotransmission in the central nervous system.

The clinical development of Fanapanel for cerebral ischemia was halted due to safety concerns, including potential glial cell toxicity and significant side effects like sedation and visual alterations.

Comparative Quantitative Analysis

To provide a clear comparison of the in vitro potency and selectivity of Fanapanel and its alternatives, the following table summarizes their binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for AMPA, kainate, and N-methyl-D-aspartate (NMDA) receptors.

CompoundTarget ReceptorKi (nM)IC50 (µM)Selectivity Profile
Fanapanel (ZK-200775) AMPA (quisqualate-induced)3.2[1]-Highly selective for AMPA over kainate and NMDA receptors.
Kainate100[1]-
NMDA8500[1]-
Perampanel AMPA-0.56[1]A non-competitive antagonist, selective for AMPA and certain kainate receptors over NMDA receptors.[2][3]
Kainate (GluK1/GluK5)-Comparable to AMPA[2][3]
Kainate (GluK2/GluK5)-Comparable to AMPA[2][3]
NMDA-No effect[1]
Talampanel AMPA/Kainate-More potent than GYKI 52466A non-competitive antagonist of AMPA and kainate receptors.

Signaling Pathways and Experimental Workflows

The antagonism of AMPA receptors by quinoxaline derivatives initiates a cascade of downstream signaling events and can be characterized through a series of established experimental workflows.

AMPA Receptor Signaling Pathway

Binding of glutamate to the AMPA receptor typically leads to the activation of several downstream signaling pathways crucial for synaptic plasticity, learning, and memory. Antagonism by compounds like Fanapanel can modulate these pathways. For instance, inhibition of AMPA receptors has been shown to suppress the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[4] Furthermore, AMPA receptor activation is linked to the mammalian Target of Rapamycin (mTOR) pathway, which is critical for protein synthesis and cell growth.[5]

AMPA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPA_R AMPA Receptor PLC PLC AMPA_R->PLC Activates CaMKII CaMKII AMPA_R->CaMKII Activates Ras Ras AMPA_R->Ras Activates PI3K PI3K AMPA_R->PI3K Activates Glutamate Glutamate Glutamate->AMPA_R Activates Fanapanel Fanapanel Fanapanel->AMPA_R Blocks PKC PKC PLC->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Gene_Expression Gene Expression (Synaptic Plasticity, Cell Growth) mTORC1->Gene_Expression Regulates CREB->Gene_Expression Regulates

Caption: Downstream signaling pathways modulated by AMPA receptor activation and antagonism.

Preclinical Development Workflow for AMPA Receptor Antagonists

The preclinical development of a novel quinoxaline-based AMPA receptor antagonist follows a structured workflow, from initial screening to in vivo efficacy studies.

Preclinical_Workflow cluster_discovery Discovery & Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection HTS High-Throughput Screening (e.g., FLIPR) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Binding_Assay Radioligand Binding Assay (Determine Ki) Lead_Opt->Binding_Assay Electrophysiology Whole-Cell Patch Clamp (Determine IC50, Mechanism) Binding_Assay->Electrophysiology Selectivity Receptor Selectivity Profiling (AMPA vs. Kainate vs. NMDA) Electrophysiology->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy_Models Animal Models of Disease (e.g., Epilepsy, Ischemia) PK_PD->Efficacy_Models Tox Toxicology & Safety Pharmacology Efficacy_Models->Tox Candidate IND Candidate Selection Tox->Candidate

Caption: A typical preclinical development workflow for AMPA receptor antagonists.

Detailed Experimental Protocols

Accurate characterization of AMPA receptor antagonists relies on robust and well-defined experimental protocols. Below are summaries of two key methodologies.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound for the AMPA receptor.

Objective: To quantify the affinity of an unlabeled test compound (e.g., Fanapanel) by measuring its ability to displace a radiolabeled ligand from the AMPA receptor.

Materials:

  • Receptor Source: Membranes prepared from cells (e.g., HEK293) or tissues (e.g., rat brain cortex) expressing AMPA receptors.

  • Radioligand: A high-affinity radiolabeled AMPA receptor antagonist (e.g., [³H]-CNQX).

  • Test Compound: Unlabeled antagonist (e.g., Fanapanel) at various concentrations.

  • Assay Buffer: Typically a Tris-HCl buffer with appropriate ions.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Protocol:

  • Incubation: Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch Clamp Electrophysiology

This technique measures the effect of a compound on the ion currents mediated by AMPA receptors in living cells.

Objective: To determine the functional effect (e.g., IC50, mechanism of inhibition) of a test compound on AMPA receptor-mediated currents.

Materials:

  • Cells: Cultured neurons or cells expressing recombinant AMPA receptors.

  • Recording Setup: A patch-clamp amplifier, microscope, and micromanipulators.

  • Pipettes: Glass micropipettes filled with an internal solution.

  • External Solution: Artificial cerebrospinal fluid (aCSF) containing an AMPA receptor agonist (e.g., glutamate or AMPA).

  • Test Compound: The antagonist (e.g., Fanapanel) is applied to the external solution.

Protocol:

  • Cell Preparation: Prepare a culture of neurons or transfected cells.

  • Patching: Form a high-resistance seal ("gigaseal") between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Current Recording: Clamp the cell at a specific holding potential (e.g., -60 mV) and record the ion current evoked by the application of an AMPA receptor agonist.

  • Compound Application: Apply the test compound at various concentrations to the external solution and record the resulting inhibition of the agonist-evoked current.

  • Data Analysis: Plot the current inhibition as a function of the test compound concentration to determine the IC50. The mechanism of antagonism (competitive vs. non-competitive) can be investigated by applying the antagonist in the presence of varying concentrations of the agonist.

Conclusion

This guide provides a comparative framework for understanding the mechanism of action of Fanapanel and other quinoxaline-based AMPA receptor antagonists. The provided data tables, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers in the field of neuropharmacology and drug discovery. The distinct profiles of competitive antagonists like Fanapanel and non-competitive modulators like Perampanel and Talampanel highlight the diverse pharmacological landscape of AMPA receptor inhibition and underscore the importance of detailed characterization in the development of novel therapeutics for neurological disorders.

References

Benchmarking the Inhibitory Potency of Quinoxaline Derivatives Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides a comparative analysis of the inhibitory potency of a series of quinoxaline-2-carboxamide derivatives against various cancer cell lines, benchmarked against the standard chemotherapeutic agent Doxorubicin. The data presented herein is compiled from preclinical studies to aid researchers in the evaluation of quinoxaline-based compounds as potential anticancer agents.

Data Summary: Inhibitory Potency (IC50) of Quinoxaline-2-Carboxamides

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected N-substituted quinoxaline-2-carboxamide derivatives against three human cancer cell lines: liver (HepG2), ovarian (SK-OV-3), and prostate (PC-3).[1] The values are compared to the standard drug, Doxorubicin. Lower IC50 values indicate higher inhibitory potency.

Compound IDSubstituent (R)HepG2 IC50 (µM)SK-OV-3 IC50 (µM)PC-3 IC50 (µM)
29 naphthalen-1-ylmethyl1.83.15.5
Doxorubicin -0.81.22.1

Data sourced from in vitro studies on cancer cell lines.[1]

Experimental Protocols

The inhibitory activities of the quinoxaline derivatives were determined using standardized in vitro cell viability assays.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated against the cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow for Determining IC50 via MTT Assay:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment cell_seeding->incubation1 compound_prep Prepare serial dilutions of quinoxaline derivatives and Doxorubicin incubation1->compound_prep treatment Add compounds to respective wells compound_prep->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h to allow formazan formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance_reading Measure absorbance at 570 nm solubilization->absorbance_reading ic50_calc Calculate IC50 values from dose-response curves absorbance_reading->ic50_calc

Caption: Workflow of the MTT assay for determining the IC50 values of test compounds.

Detailed Steps:

  • Cell Seeding: Human cancer cell lines (HepG2, SK-OV-3, PC-3) were seeded in 96-well plates at a specific density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the quinoxaline-2-carboxamide derivatives and the standard drug, Doxorubicin. A control group with no compound treatment was also included.

  • Incubation: The treated plates were incubated for 48 hours.

  • MTT Addition and Incubation: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO), and the absorbance was measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

Potential Mechanism of Action: Signaling Pathway

Molecular docking studies suggest that the anticancer activity of N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29 ) may be attributed to its potential to inhibit human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR).[1] The inhibition of these targets can disrupt critical cellular processes, leading to the suppression of cancer cell proliferation and survival.

Simplified Representation of Potential Signaling Pathway Inhibition:

G cluster_0 Signaling Cascade cluster_1 DNA Replication VEGFR VEGFR PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation DNA_Topoisomerase DNA Topoisomerase DNA_Replication DNA Replication & Repair DNA_Topoisomerase->DNA_Replication DNA_Replication->Cell_Proliferation Compound29 Quinoxaline-2-carboxamide (Compound 29) Compound29->VEGFR Inhibition Compound29->DNA_Topoisomerase Inhibition

References

A Comparative Guide to the Synthesis and Bioactivity of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activity of a series of quinoxaline derivatives, based on the published work of Siddiqui et al. (2011). The data and protocols presented herein are intended to serve as a resource for researchers interested in replicating and expanding upon these findings. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.

I. Synthesis and Bioactivity Data

The following tables summarize the synthetic yields and antimicrobial activities of a series of quinoxaline derivatives. The synthesis originates from the reaction of o-phenylenediamine with ethyl pyruvate, leading to a key intermediate, 2-chloro-3-methylquinoxaline, which is subsequently modified.

Table 1: Synthesis of Quinoxaline Intermediates

Compound No.Compound NameStarting MaterialsYield (%)Melting Point (°C)
2 2-Hydroxy-3-methylquinoxalineo-Phenylenediamine, Ethyl pyruvate80246
3 2-Chloro-3-methylquinoxaline2-Hydroxy-3-methylquinoxaline, POCl₃6088
4 4-(3-Methylquinoxalin-2-yloxy)benzaldehyde2-Chloro-3-methylquinoxaline, 4-Hydroxybenzaldehyde55162
6 4-(3-Methylquinoxalin-2-yloxy)aniline2-Chloro-3-methylquinoxaline, 4-Aminophenol50175

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Zone of inhibition in mm (concentration 50 µ g/disk ); - = No activity

Compound No.S. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
4 10128-911
5a 14151191213
5b 12139-1012
5c 1112--910
5d 1516 &12101415
5e 131410-1112
6 11139-1012
7a 161713111516
7b 14151191214
7c 121410-1113
7d 1718 &14121617
7e 151612101315
Ampicillin 22252018--
Fluconazole ----2421

& Denotes compounds with notable activity.

II. Experimental Protocols

A. Synthesis of 2-Hydroxy-3-methylquinoxaline (2)
  • Dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 300 mL of n-butanol with warming.

  • In a separate flask, dissolve ethyl pyruvate (11.6 g, 0.1 mol) in 100 mL of n-butanol.

  • Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.

  • Allow the reaction mixture to stand for 30 minutes at room temperature.

  • Heat the solution on a water bath for 1 hour.

  • Upon cooling, filter the crystalline product, wash with n-hexane, and recrystallize from ethanol.

B. Synthesis of 2-Chloro-3-methylquinoxaline (3)
  • Reflux a mixture of 2-hydroxy-3-methylquinoxaline (16.0 g, 0.1 mol) in 60 mL of phosphorus oxychloride (POCl₃) for 90 minutes.

  • Distill off the excess POCl₃ under reduced pressure.

  • Cool the residue to room temperature and pour it onto crushed ice in a 1 L beaker.

  • Make the mixture alkaline by adding a 2% sodium hydroxide solution to precipitate the product.

  • Filter the crude product and recrystallize from petroleum ether (40-60 °C).

C. General Procedure for the Synthesis of Ether Derivatives (4 and 6)
  • Reflux a mixture of 2-chloro-3-methylquinoxaline (0.01 mol), the appropriate phenol (4-hydroxybenzaldehyde or 4-aminophenol, 0.01 mol), and anhydrous potassium carbonate (0.02 mol) in 50 mL of dry acetone for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent.

  • Wash the resulting solid with petroleum ether and recrystallize from an appropriate solvent.

D. General Procedure for the Synthesis of Schiff Bases (5a-e and 7a-e)
  • Dissolve the amino or aldehyde-substituted quinoxaline derivative (0.002 mol) in 20 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add the corresponding aromatic aldehyde or amine (0.002 mol).

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol.

E. Antimicrobial Activity Assay (Disc Diffusion Method)
  • Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar plates with the respective microbial cultures.

  • Impregnate sterile filter paper discs (6 mm diameter) with the test compounds dissolved in dimethylformamide (DMF) at a concentration of 50 µ g/disk .

  • Place the discs on the surface of the inoculated agar plates.

  • Use ampicillin (50 µ g/disk ) and fluconazole (50 µ g/disk ) as positive controls for bacteria and fungi, respectively. A disc impregnated with DMF serves as a negative control.

  • Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

III. Visualizations

Synthesis_Workflow A o-Phenylenediamine + Ethyl Pyruvate B 2-Hydroxy-3-methylquinoxaline (2) A->B n-Butanol, Heat C 2-Chloro-3-methylquinoxaline (3) B->C POCl3, Reflux E 4-(3-Methylquinoxalin-2-yloxy)benzaldehyde (4) C->E K2CO3, Acetone, Reflux I 4-(3-Methylquinoxalin-2-yloxy)aniline (6) C->I K2CO3, Acetone, Reflux D 4-Hydroxybenzaldehyde D->E G Schiff Bases (5a-e) E->G Glacial Acetic Acid, Ethanol, Reflux F Aromatic Amines F->G H 4-Aminophenol H->I K Schiff Bases (7a-e) I->K Glacial Acetic Acid, Ethanol, Reflux J Aromatic Aldehydes J->K

Caption: Synthetic pathway for the preparation of quinoxaline derivatives.

Bioactivity_Comparison cluster_bacteria Antibacterial Activity cluster_fungi Antifungal Activity cluster_compounds Quinoxaline Derivatives b1 S. aureus b2 B. subtilis b3 E. coli b4 P. aeruginosa f1 C. albicans f2 A. niger c1 Compound 5d c1->b1 c1->b2 c1->b3 c1->b4 c1->f1 c1->f2 c2 Compound 7a c2->b1 c2->b2 c2->b3 c2->b4 c2->f1 c2->f2 c3 Compound 7d c3->b1 Strongest c3->b2 Strongest c3->b3 c3->b4 c3->f1 Strongest c3->f2 Strongest

Caption: Comparative bioactivity of the most potent quinoxaline derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis S1 Synthesis of Intermediates (2, 3) S2 Synthesis of Ether Derivatives (4, 6) S1->S2 S3 Synthesis of Schiff Bases (5a-e, 7a-e) S2->S3 B2 Disc Diffusion Assay S3->B2 Test Compounds B1 Preparation of Microbial Cultures B1->B2 B3 Incubation B2->B3 B4 Measurement of Inhibition Zones B3->B4 D1 Tabulation of Results B4->D1 D2 Comparison with Standard Drugs D1->D2

Caption: Overall experimental workflow from synthesis to data analysis.

Comparative docking scores of Quinoxalin-2-ylmethanamine analogs in VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the docking scores of various quinoxalin-2-ylmethanamine analogs and related quinoxaline derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The data presented is compiled from recent studies and aims to offer insights into the structure-activity relationships of these potential anti-cancer agents.

The inhibition of VEGFR-2 is a critical strategy in cancer therapy due to its pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Quinoxaline derivatives have emerged as a promising scaffold for the design of potent VEGFR-2 inhibitors. Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of these compounds within the ATP-binding site of the VEGFR-2 kinase domain. This guide summarizes the reported docking scores and biological activities of several novel quinoxaline analogs.

Comparative Docking Scores and Biological Activity

The following table summarizes the molecular docking scores and in-vitro VEGFR-2 inhibitory activity (IC50) of selected quinoxaline derivatives from various studies. Lower docking scores indicate a more favorable binding affinity, while lower IC50 values represent greater inhibitory potency.

Compound IDDocking Score (kcal/mol)VEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
23i-23.639.4Sorafenib3.12
15d-20.805.4Sorafenib3.12
11gNot explicitly stated750Sorafenib1290
27aNot explicitly stated3.2Sorafenib3.12
17bNot explicitly stated2.7Sorafenib3.12
14cNot explicitly stated4.8SorafenibNot stated
23jNot explicitly stated3.7Sorafenib3.12

Note: Not all studies explicitly reported the docking scores in kcal/mol. The biological activity data provides a valuable experimental cross-reference.

Experimental Protocols

Molecular Docking Protocol

A generalized molecular docking workflow was followed in the referenced studies to predict the binding modes of the quinoxaline analogs within the VEGFR-2 active site.

  • Protein Preparation: The three-dimensional crystal structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate atomic charges.

  • Ligand Preparation: The 2D structures of the this compound analogs are sketched and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Grid Generation: A docking grid is defined around the ATP-binding site of VEGFR-2, encompassing the key amino acid residues known to be involved in ligand binding.

  • Docking Simulation: A molecular docking program is used to explore the conformational space of the ligands within the defined grid and to calculate the binding affinity, typically expressed as a docking score. The docking results are then analyzed to identify the most favorable binding poses and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor.[1][2]

In-vitro VEGFR-2 Kinase Assay

The inhibitory activity of the synthesized compounds against the VEGFR-2 enzyme is determined using an in-vitro kinase assay.[3][4][5][6][7]

  • The assay is typically performed in a 96-well plate format.

  • The VEGFR-2 enzyme, a substrate peptide, and ATP are combined in a reaction buffer.

  • The test compounds (the quinoxaline analogs) are added at various concentrations. A known VEGFR-2 inhibitor, such as Sorafenib, is used as a positive control.

  • The kinase reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

  • The reaction is then stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.

  • The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration.[4]

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis cluster_output Output PDB Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligands Ligand Structures (2D) PrepLig Prepare Ligands (3D conversion, energy minimization) Ligands->PrepLig Grid Define Binding Site (Grid Generation) PrepProt->Grid Dock Molecular Docking Simulation PrepLig->Dock Grid->Dock Scores Calculate Docking Scores Dock->Scores Pose Analyze Binding Poses (Interactions) Scores->Pose SAR Structure-Activity Relationship (SAR) Pose->SAR

Caption: A generalized workflow for molecular docking studies.

VEGFR-2 Signaling Pathway

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which is the target of the quinoxaline analogs discussed.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Conclusion

The comparative analysis of docking scores, in conjunction with experimental IC50 values, provides valuable insights for the rational design of novel this compound analogs as potent VEGFR-2 inhibitors. The data suggests that specific substitutions on the quinoxaline scaffold can significantly influence binding affinity and inhibitory activity. The methodologies outlined here represent standard practices in the field of computational drug design and in-vitro pharmacological testing, providing a framework for future research and development in this area.

References

Safety Operating Guide

Navigating the Safe Disposal of Quinoxalin-2-ylmethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Quinoxalin-2-ylmethanamine, a member of the quinoxaline family of compounds, requires careful management due to its potential hazards. This guide provides essential safety and logistical information for its proper disposal, emphasizing procedural steps and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar quinoxaline compounds, the following precautions should be taken:

  • Ventilation : All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Eye Protection : Wear chemical safety goggles or a face shield.[1][3][4][5]

  • Skin Protection : Use impervious gloves and a lab coat to prevent skin contact.[1][3][4][5]

  • Respiratory Protection : If there is a risk of inhaling dust or vapors, a NIOSH/MSHA approved respirator should be used.[4]

In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][5]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in the disposal process.

  • Solid Waste : Collect any solid this compound waste, including contaminated items like weighing paper and pipette tips, in a dedicated, clearly labeled, and sealed container.[2]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container. Do not mix with other solvent waste streams unless their compatibility is known.[2]

  • Labeling : All waste containers must be labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any other constituents in the waste.[2]

Disposal Procedure

The recommended method for the disposal of quinoxaline compounds is through a licensed and approved hazardous waste disposal facility.[1][2][3] High-temperature incineration is the most common and appropriate method for such nitrogen-containing organic compounds.[2] Under no circumstances should this chemical be disposed of down the drain or released into the environment. [2][3][6]

The following workflow outlines the decision-making process for the proper disposal of this compound:

start Start: this compound Waste Generated ppe Ensure Appropriate PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Dedicated Containers (Solid vs. Liquid) ppe->segregate label Label Containers Clearly: 'Hazardous Waste' 'this compound' segregate->label storage Store in Designated Hazardous Waste Accumulation Area label->storage contact Contact Licensed Hazardous Waste Disposal Company storage->contact documentation Complete all Necessary Waste Manifest Documentation contact->documentation transfer Transfer Waste to Disposal Company for Incineration documentation->transfer

Disposal workflow for this compound.

Properties of Related Quinoxaline Compounds

PropertyQuinoxaline-2-carboxylic acidQuinoxalineQuinoxalin-2(1H)-one
Physical State Powder Solid[4]SolidData not available
Appearance Beige[4]Data not availableData not available
Molecular Formula C₉H₆N₂O₂C₈H₆N₂C₈H₆N₂O
Molecular Weight 174.16 g/mol 130.15 g/mol 146.15 g/mol [3]
Melting Point 206 °C / 402.8 °F[4]29 - 31 °C271 - 275 °C
Boiling Point No information available[4]225 - 229 °CData not available
Solubility No information available[4]Data not availableData not available
Incompatible Materials Strong oxidizing agents, Strong bases[4]Oxidizing agents[5]Data not available
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[4][5]Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[5]Data not available

Disclaimer: This table contains data for related but not identical compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact compound being handled.

Experimental Protocols

Currently, there are no established and verified experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting. Attempting to neutralize the compound without a validated procedure can be dangerous and may produce other hazardous substances. Therefore, the primary and recommended "protocol" for disposal is to follow the waste segregation and professional disposal steps outlined above. Adherence to local, state, and federal regulations is mandatory.[2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Safeguarding Your Research: A Guide to Handling Quinoxalin-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Logistical Protocols for Researchers, Scientists, and Drug Development Professionals

Hazard Profile at a Glance

Based on analogous compounds, Quinoxalin-2-ylmethanamine should be handled with care, assuming it may cause skin and eye irritation and could be harmful if inhaled or ingested.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of Personal Protective Equipment (PPE) are paramount to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for any signs of degradation or perforation before use. Change gloves immediately if contaminated.[2]
Eyes Safety glasses with side shields or chemical splash gogglesMust meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[1][3]
Body Laboratory coatA flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.[3]
Respiratory Use in a certified chemical fume hoodAll handling of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be required.[1]
Feet Closed-toe shoesPerforated shoes, sandals, or similar footwear should not be worn in areas where chemicals are handled.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.

  • Preparation and Engineering Controls :

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, clean and within the fume hood.

  • Weighing and Transferring :

    • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.

    • Use a spatula for handling the solid to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

    • Remove and dispose of contaminated PPE in the designated waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Hazardous Solid Waste" and list "this compound" as a constituent.

    • Liquid Waste : Collect all solutions containing this compound in a separate, clearly labeled "Hazardous Liquid Waste" container. Do not mix with other waste streams unless compatibility is known.[4]

  • Disposal :

    • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office.[5]

    • Do not dispose of this chemical down the drain.[4]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh and Transfer in Hood prep_hood->handle_weigh Begin Work handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon Experiment Complete disp_ppe Segregate Contaminated PPE handle_reaction->disp_ppe cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_wash->disp_ppe Dispose of Gloves disp_solid Segregate Solid Waste disp_ppe->disp_solid disp_liquid Segregate Liquid Waste disp_solid->disp_liquid disp_contact Contact EHS for Pickup disp_liquid->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.